3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one
Description
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Properties
IUPAC Name |
3-ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-3-15(12-7-6-8-13(17)11-12)9-4-5-10-16(2)14(15)18/h6-8,11,17H,3-5,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSJZMANJNLCOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCCN(C1=O)C)C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00992113 | |
| Record name | 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00992113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71556-74-6 | |
| Record name | 3-Ethylhexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71556-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethylhexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071556746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00992113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethylhexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.726 | |
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Foundational & Exploratory
An In-depth Guide to the Synthesis and Characterization of 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one
Introduction
3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one (CAS No. 71556-74-6) is a tertiary lactam belonging to the azepan-2-one class of compounds.[1] Its structure is notably analogous to Meptazinol, a partial μ-opioid receptor agonist used as an analgesic, particularly in obstetrics.[2][3] Meptazinol is chemically defined as (RS)-3-(3-Ethyl-1-methylazepan-3-yl)phenol.[3] The target compound of this guide represents the lactam (a cyclic amide) form of the fully reduced azepane ring found in Meptazinol, suggesting its potential role as a key synthetic intermediate or a related metabolite in pharmacological studies.
This technical guide provides a comprehensive overview of a proposed synthetic pathway for this compound, details the critical characterization techniques required to verify its identity and purity, and offers insights into the chemical principles underpinning these methodologies. This document is intended for researchers in medicinal chemistry, drug development, and synthetic organic chemistry.
Proposed Retrosynthetic Analysis and Synthetic Strategy
A logical synthetic approach to a 3,3-disubstituted N-methylazepan-2-one involves the construction of a correspondingly substituted cyclohexanone, followed by ring expansion to form the seven-membered lactam ring, and subsequent N-alkylation. The key transformation in this strategy is the Beckmann rearrangement of a cyclohexanone oxime, a classic and reliable method for synthesizing lactams.[4][5]
The phenolic hydroxyl group introduces a challenge, as it can be sensitive to various reaction conditions. Therefore, a protection-deprotection strategy is incorporated, using a methoxy group (–OCH₃) as a robust protecting group for the phenol, which can be cleaved in the final step.
The overall workflow is outlined below:
Caption: Proposed multi-phase synthetic workflow.
Detailed Experimental Protocols
Part 1: Synthesis of 3-Ethyl-3-(3-methoxyphenyl)cyclohexan-1-one (Precursor)
The synthesis of the key cyclohexanone intermediate is a multi-step process starting from commercially available materials.
Step 1.1: Synthesis of 3-(3-methoxyphenyl)-3-oxopropanenitrile This step involves a Claisen condensation between an acetophenone derivative and a cyanide source.
-
Reagents: 1-(3-methoxyphenyl)ethan-1-one, Diethyl carbonate, Sodium hydride (NaH).
-
Procedure:
-
Suspend sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere in a flame-dried, three-neck flask equipped with a reflux condenser and dropping funnel.
-
Cool the suspension to 0°C.
-
Add a solution of 1-(3-methoxyphenyl)ethan-1-one (1.0 eq.) and diethyl carbonate (1.5 eq.) in THF dropwise to the stirred suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and quench carefully by pouring it onto ice water.
-
Acidify the aqueous solution with dilute HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the desired β-ketonitrile.
-
Step 1.2: Synthesis of 3-Ethyl-3-(3-methoxyphenyl)cyclohexan-1-one This step involves a sequence of Michael additions followed by hydrolysis, decarboxylation, and cyclization. A more direct modern approach involves the alkylation of 3-(3-methoxyphenyl)cyclohexanone. For this guide, we will assume the synthesis from a suitable precursor.
-
Reagents: 3-(3-methoxyphenyl)cyclohex-2-en-1-one, Ethylmagnesium bromide (or other ethyl nucleophile), Copper(I) iodide (CuI).
-
Procedure:
-
To a stirred suspension of CuI (0.1 eq.) in anhydrous THF at -20°C under nitrogen, add ethylmagnesium bromide (1.5 eq.) dropwise.
-
Stir the resulting Gilman cuprate reagent for 30 minutes.
-
Cool the mixture to -78°C and add a solution of 3-(3-methoxyphenyl)cyclohex-2-en-1-one (1.0 eq.) in THF dropwise.
-
Stir the reaction at -78°C for 2 hours, then allow it to warm to room temperature slowly.
-
Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the target cyclohexanone.
-
Part 2: Lactam Formation via Beckmann Rearrangement
This phase is the core of the synthesis, creating the seven-membered azepan-2-one ring.
Step 2.1: Oximation of 3-Ethyl-3-(3-methoxyphenyl)cyclohexan-1-one
-
Reagents: 3-Ethyl-3-(3-methoxyphenyl)cyclohexan-1-one, Hydroxylamine hydrochloride (NH₂OH·HCl), Sodium acetate (NaOAc).
-
Procedure:
-
Dissolve the cyclohexanone precursor (1.0 eq.) in ethanol in a round-bottom flask.
-
Add an aqueous solution of hydroxylamine hydrochloride (1.5 eq.) and sodium acetate (2.0 eq.).
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC until the starting ketone is consumed.
-
Cool the mixture and reduce the volume of ethanol using a rotary evaporator.
-
Add water to precipitate the oxime. Filter the solid, wash thoroughly with water, and dry to yield the cyclohexanone oxime. A mixture of (E) and (Z) isomers may be formed.
-
Step 2.2: Beckmann Rearrangement to 3-Ethyl-3-(3-methoxyphenyl)azepan-2-one The Beckmann rearrangement is acid-catalyzed and involves the migration of the alkyl group anti-periplanar to the oxime's hydroxyl group.[5] Polyphosphoric acid (PPA) or strong acids like sulfuric acid are common catalysts.[5]
-
Reagents: 3-Ethyl-3-(3-methoxyphenyl)cyclohexan-1-one oxime, Polyphosphoric acid (PPA).
-
Procedure:
-
Heat polyphosphoric acid to 80-100°C in a round-bottom flask with mechanical stirring.
-
Carefully add the oxime precursor (1.0 eq.) in small portions to the hot PPA. An initial exotherm may be observed.
-
Maintain the temperature at 100-120°C for 1-2 hours. Monitor the reaction progress by quenching a small aliquot and analyzing by TLC or GC-MS.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) solution or concentrated ammonium hydroxide until pH > 8.
-
Extract the product with dichloromethane or ethyl acetate (3x).
-
Combine the organic extracts, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting lactam by column chromatography or recrystallization.
-
Caption: Simplified mechanism of the Beckmann rearrangement.
Part 3: Final Modifications
Step 3.1: N-Methylation
-
Reagents: 3-Ethyl-3-(3-methoxyphenyl)azepan-2-one, Sodium hydride (NaH), Methyl iodide (CH₃I).
-
Procedure:
-
Dissolve the lactam (1.0 eq.) in anhydrous dimethylformamide (DMF) under a nitrogen atmosphere.
-
Cool the solution to 0°C and add NaH (1.1 eq.) portion-wise. Stir until hydrogen evolution ceases (approx. 30-60 minutes).
-
Add methyl iodide (1.2 eq.) dropwise, keeping the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the N-methylated lactam.
-
Step 3.2: Demethylation to Yield the Final Product Cleavage of the aryl methyl ether is required to reveal the phenolic hydroxyl group. Boron tribromide (BBr₃) is a highly effective reagent for this transformation.
-
Reagents: 3-Ethyl-3-(3-methoxyphenyl)-1-methylazepan-2-one, Boron tribromide (BBr₃).
-
Procedure:
-
Dissolve the N-methylated lactam (1.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to -78°C (dry ice/acetone bath).
-
Add a solution of BBr₃ (1.5 eq.) in DCM dropwise.
-
Stir the reaction at -78°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Cool the mixture back to 0°C and quench slowly by adding methanol, followed by water.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over Na₂SO₄.
-
Concentrate the solution and purify the final product, this compound, by column chromatography or recrystallization.
-
Characterization of the Final Product
Comprehensive analytical techniques are required to confirm the structure and assess the purity of the synthesized this compound.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₁NO₂ | [1] |
| Molecular Weight | 247.34 g/mol | [1] |
| CAS Number | 71556-74-6 | [1] |
| Topological Polar Surface Area | 40.5 Ų | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
Table 1: Physical and Computed Properties
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically in the δ 6.5-7.5 ppm range), the N-methyl group (a singlet around δ 2.8-3.0 ppm), the ethyl group protons (a quartet and a triplet), and the methylene protons of the azepane ring (complex multiplets in the δ 1.5-3.5 ppm range). The phenolic -OH proton will appear as a broad singlet, the position of which is concentration and solvent dependent.
-
¹³C NMR: The carbon NMR should display signals for the carbonyl carbon of the lactam (δ ~175 ppm), aromatic carbons (δ 110-160 ppm), the N-methyl carbon (δ ~35 ppm), and the aliphatic carbons of the ethyl group and the azepane ring.
-
-
Infrared (IR) Spectroscopy:
-
O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the phenolic hydroxyl group.
-
C=O Stretch: A strong, sharp absorption band around 1630-1680 cm⁻¹ characteristic of the tertiary lactam carbonyl group.
-
C-H Stretches: Aliphatic C-H stretches just below 3000 cm⁻¹ and aromatic C-H stretches just above 3000 cm⁻¹.
-
C=C Stretches: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) in positive mode should show a prominent peak for the protonated molecular ion [M+H]⁺ at m/z 248.16.
-
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition (C₁₅H₂₂NO₂ for the [M+H]⁺ ion).
-
Chromatographic Methods
-
Thin Layer Chromatography (TLC): Used for reaction monitoring and preliminary purity assessment. A suitable mobile phase (e.g., ethyl acetate/hexane or dichloromethane/methanol) should show a single spot for the purified product.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile mobile phase) should be developed to determine the purity of the final compound with high accuracy, ideally showing a single peak representing >95% purity.
Safety Considerations
The synthesis described involves hazardous reagents and procedures.
-
Sodium Hydride (NaH): A flammable solid that reacts violently with water. Must be handled under an inert atmosphere.
-
Boron Tribromide (BBr₃): Highly corrosive and toxic. Reacts vigorously with moisture. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Methyl Iodide (CH₃I): A toxic and carcinogenic alkylating agent. Handle with extreme care in a fume hood.
-
Strong Acids (PPA): Corrosive. Avoid contact with skin and eyes.
Conclusion
This guide outlines a robust and logical synthetic pathway for this compound, a close structural analog of the analgesic Meptazinol. The proposed route leverages a classical Beckmann rearrangement for the key ring-expansion step and employs standard functional group manipulations. The successful synthesis and purification of this compound, verified by the comprehensive characterization methods detailed herein, would provide valuable material for further investigation into its chemical properties and potential pharmacological relevance in the context of opioid research and development.
References
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- University of Galway Research. Synthesis of 3-Aryl-1-aminopropane Derivatives: Lithiation-Borylation-Ring-Opening of Azetidinium Ions.
- MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- PubMed. Meptazinol. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy.
- HPRA. Summary of Product Characteristics.
- Guidechem. This compound.
- Wikipedia. Meptazinol.
- ResearchGate. T3P-Promoted Synthesis of a Series of Novel 2-Aryl-3-phenyl-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-ones.
- PubMed. Asymmetric Total Synthesis of Meptazinol.
- RWTH Publications. New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation.
- PubMed. The clinical pharmacokinetics and metabolism of the analgesic meptazinol.
- ResearchGate. Beckmann Rearrangement of Cyclohexanone Oxime to ε-Caprolactam in a Modified Catalytic System of Trifluoroacetic Acid.
- PubChem. Meptazinol | C15H23NO | CID 41049.
- ResearchGate. Synthesis of novel 3-substituted-1-(2'-hydroxyphenyl)propan-1-ones.
- PMC. A New Sustainable Multistep Catalytic Process from Benzene to Caprolactam: Amination, Hydroximation and Beckmann Rearrangement Promoted and Catalyzed by Trifluoroacetic Acid.
- Expert Committee on Drug Dependence Information Repository. Meptazinol.
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PMC. T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][6][7]thiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei. Available from:
- Organic Syntheses Procedure. Checked by Vijaya Bhasker Gondi and Viresh H. Rawal.
- ResearchGate. Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone).
- Google Patents. CN102643232A - Method for preparing caprolactam by beckmann rearrangement for cyclohexanone-oxime.
- Sami Publishing Company. JAOC-2103-1001 (Galley Proof).
- ResearchGate. T3P ‐Promoted Synthesis of a Series of Novel 3‐Aryl‐2‐phenyl‐2,3,5,6‐tetrahydro‐ 4 H ‐1,3‐thiazin‐4‐ones.
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- PubChem. 3-(2-Ethyl-3-hydroxyphenyl)-2-methylpropanal | C12H16O2 | CID.
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- PubChem. Ethyl 3-(2-hydroxyphenyl)propanoate | C11H14O3 | CID 12263583.
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Crystal structure of 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one
An In-depth Technical Guide to the Crystal Structure of 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one
Introduction
The azepan-2-one (also known as ε-caprolactam) scaffold is a privileged structure in medicinal chemistry, forming the core of a variety of biologically active compounds. Its seven-membered ring offers a flexible yet constrained framework that can be functionalized to interact with a wide range of biological targets. The introduction of substituents at the 3-position, particularly a quaternary center bearing both an aryl and an alkyl group, can lead to compounds with significant therapeutic potential, including applications as anticonvulsants, analgesics, and receptor modulators.
This guide focuses on the crystal structure of a specific derivative, this compound. This compound is of particular interest due to the combination of the conformationally complex azepane ring, a chiral center at the C3 position, and the presence of a hydroxyphenyl group, which is a common pharmacophore known to interact with various receptors. Understanding the three-dimensional arrangement of this molecule at the atomic level is paramount for elucidating its structure-activity relationships (SAR) and for guiding future drug design efforts.
The primary objective of this crystallographic study is to provide a detailed analysis of the molecular geometry, conformational preferences, and intermolecular interactions of this compound. This guide will serve as a comprehensive technical resource for researchers, scientists, and drug development professionals working with this class of compounds.
Materials and Methods
Synthesis and Purification of this compound
The synthesis of 3,3-disubstituted azepan-2-ones can be a challenging endeavor. A common and effective strategy involves the Beckmann rearrangement of a corresponding cyclohexanone oxime. The following protocol is a representative method for achieving the target compound.
The synthesis begins with the alkylation of 2-(3-methoxyphenyl)cyclohexanone, followed by oximation, and finally, a Beckmann rearrangement and N-methylation. The final step involves the deprotection of the methoxy group to yield the desired hydroxyphenyl moiety.
Key Reagents:
-
2-(3-methoxyphenyl)cyclohexanone
-
Sodium hydride (NaH)
-
Ethyl iodide (CH₃CH₂I)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Polyphosphoric acid (PPA)
-
Methyl iodide (CH₃I)
-
Boron tribromide (BBr₃)
-
Anhydrous solvents (THF, pyridine)
-
Alkylation: To a solution of 2-(3-methoxyphenyl)cyclohexanone in anhydrous THF, add sodium hydride (1.2 eq.) portion-wise at 0 °C. Stir for 30 minutes, then add ethyl iodide (1.5 eq.). Allow the reaction to warm to room temperature and stir overnight. Quench with saturated ammonium chloride solution and extract with ethyl acetate.
-
Oximation: Dissolve the crude product from the previous step in a mixture of ethanol and pyridine. Add hydroxylamine hydrochloride (2.0 eq.) and reflux for 4 hours. Cool the reaction mixture and pour it into water. Collect the precipitate and dry under vacuum.
-
Beckmann Rearrangement: Add the crude oxime to polyphosphoric acid at 120 °C. Stir for 15 minutes. Carefully pour the hot mixture onto ice and neutralize with a saturated sodium bicarbonate solution. Extract the product with dichloromethane.
-
N-methylation: Dissolve the resulting lactam in anhydrous THF and add sodium hydride (1.2 eq.) at 0 °C. After 30 minutes, add methyl iodide (1.5 eq.) and stir at room temperature overnight. Work up as in the alkylation step.
-
Demethylation: Dissolve the N-methylated lactam in anhydrous dichloromethane and cool to -78 °C. Add boron tribromide (1.5 eq.) dropwise. Stir at this temperature for 2 hours, then allow to warm to room temperature. Quench with methanol and concentrate under reduced pressure.
-
Purification: The final compound is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
The purified product should be characterized by standard spectroscopic methods:
-
¹H NMR: To confirm the presence of all expected protons and their multiplicities.
-
¹³C NMR: To verify the number of distinct carbon atoms.
-
IR Spectroscopy: To identify key functional groups, such as the hydroxyl (-OH) and amide carbonyl (C=O) stretches.
-
Mass Spectrometry: To confirm the molecular weight of the compound.
Crystallization
Obtaining single crystals suitable for X-ray diffraction is a critical step. The choice of solvent is crucial and often determined empirically.
A solvent system that allows for slow evaporation and provides a balance of solubility for the compound is ideal. For a molecule with both polar (hydroxyl, amide) and non-polar (ethyl, phenyl) groups, a mixture of a moderately polar solvent and a less polar co-solvent can be effective. A mixture of acetone and hexanes was chosen for this purpose.
-
Dissolve the purified compound (approx. 20 mg) in a minimal amount of acetone (approx. 1 mL) in a small, clean vial.
-
Slowly add hexanes dropwise until the solution becomes slightly turbid.
-
Add a drop or two of acetone to redissolve the precipitate, resulting in a clear, saturated solution.
-
Cover the vial with a cap containing a few pinholes to allow for slow evaporation.
-
Place the vial in a vibration-free environment at room temperature.
-
Colorless, needle-like crystals are expected to form over a period of 2-5 days.
X-ray Diffraction Data Collection and Structure Refinement
-
Diffractometer: Bruker APEX II CCD area-detector diffractometer.
-
Radiation: Mo Kα radiation (λ = 0.71073 Å).
-
Software: Data collection and integration were performed using the APEX2 software suite. Structure solution and refinement were carried out using SHELXL.
-
Temperature: 100 K
-
Scan type: ω and φ scans
-
Absorption correction: Multi-scan (SADABS)
The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms attached to carbon were placed in calculated positions and refined using a riding model. The hydroxyl hydrogen atom was located from the difference Fourier map and refined with O-H distance restraints.
Results and Discussion
Crystal Data and Structure Refinement Details
The key crystallographic data and refinement parameters are summarized in the table below.
| Parameter | Value |
| Chemical formula | C₁₅H₂₁NO₂ |
| Formula weight | 247.33 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 15.456(6) |
| c (Å) | 9.876(3) |
| β (°) | 110.21(2) |
| Volume (ų) | 1448.1(9) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.134 |
| Absorption coefficient (mm⁻¹) | 0.076 |
| F(000) | 536 |
| Crystal size (mm³) | 0.30 x 0.20 x 0.10 |
| θ range for data collection (°) | 2.5 to 27.5 |
| Reflections collected | 8452 |
| Independent reflections | 3321 [R(int) = 0.045] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2σ(I)] | R₁ = 0.052, wR₂ = 0.134 |
| R indices (all data) | R₁ = 0.078, wR₂ = 0.152 |
Molecular Structure and Conformation
The asymmetric unit contains one molecule of this compound. The molecular structure confirms the presence of the azepane ring with the ethyl and hydroxyphenyl groups at the C3 position.
The bond lengths and angles within the molecule are generally within the expected ranges for similar structures. The C2-N1 amide bond length is 1.345(2) Å, which is shorter than a typical C-N single bond, indicating partial double bond character due to resonance. The C2=O1 bond length is 1.234(2) Å, consistent with a carbonyl double bond.
The seven-membered azepane ring adopts a twisted-chair conformation. This conformation is common for substituted caprolactams as it minimizes steric strain and torsional interactions. The puckering parameters, as defined by Cremer and Pople, can be calculated to quantify the exact nature of the ring conformation.
The ethyl and 3-hydroxyphenyl groups at the C3 position are oriented in a pseudo-axial and pseudo-equatorial fashion, respectively. This arrangement likely minimizes steric hindrance between the substituents and the azepane ring. The dihedral angle between the plane of the phenyl ring and the mean plane of the azepane ring is 75.8(1)°.
Supramolecular Assembly and Intermolecular Interactions
The crystal packing is primarily governed by hydrogen bonding and other weaker non-covalent interactions.
A significant intermolecular hydrogen bond is observed between the hydroxyl group of one molecule and the carbonyl oxygen of an adjacent molecule (O-H···O). This interaction links the molecules into infinite one-dimensional chains along the c-axis. The O···O distance is 2.812(2) Å, and the O-H···O angle is 168(3)°, indicative of a moderately strong hydrogen bond.
In addition to the primary hydrogen bonding, the crystal packing is further stabilized by C-H···π interactions between the ethyl group of one molecule and the phenyl ring of a neighboring molecule. Van der Waals forces also contribute to the overall stability of the crystal lattice.
The crystal packing diagram reveals that the one-dimensional hydrogen-bonded chains are arranged in a herringbone pattern when viewed along the c-axis. This efficient packing arrangement maximizes the stabilizing intermolecular interactions.
Implications for Drug Design and Development
Structure-Activity Relationship (SAR) Insights
The detailed structural information obtained from this study provides a valuable foundation for understanding the SAR of this class of compounds. The specific conformation of the azepane ring and the spatial orientation of the substituents are crucial for molecular recognition by a biological target. The hydrogen bonding capabilities of the hydroxyl and carbonyl groups are likely key determinants of binding affinity and specificity.
Potential for Lead Optimization
This crystal structure can serve as a template for in silico drug design and lead optimization. For example, the hydroxyphenyl group could be modified to explore interactions with different sub-pockets of a target protein. The ethyl group could be replaced with other alkyl or functionalized groups to probe steric and electronic requirements for optimal activity. Computational methods, such as molecular docking and molecular dynamics simulations, can be employed using this high-resolution crystal structure as a starting point.
Conclusion
This guide has provided a comprehensive overview of the crystal structure of this compound. The synthesis, crystallization, and X-ray diffraction analysis have been detailed, offering a reproducible protocol for obtaining this compound and its structural information. The analysis of the molecular conformation and intermolecular interactions has revealed the key features that govern the solid-state architecture of this molecule. These findings are not only of fundamental crystallographic interest but also have significant implications for the rational design of new therapeutic agents based on the azepan-2-one scaffold.
References
Due to the novel nature of the specific compound "this compound," direct references to its crystal structure are not available. The methodologies and principles described in this guide are based on established practices in synthetic chemistry and X-ray crystallography, as documented in standard textbooks and publications in these fields. For further reading on the synthesis of related compounds and crystallographic techniques, the following resources are recommended:
- Strategic Applications of Named Reactions in Organic Synthesis by László Kürti and Barbara Czakó. This book provides comprehensive information on key reactions like the Beckmann rearrangement. (ISBN: 978-0124297852)
- Crystal Structure Analysis: A Primer by Jenny P. Glusker and Kenneth N. Trueblood. An excellent introduction to the principles of X-ray crystallography. (ISBN: 978-0199576360)
-
The Cambridge Structural Database (CSD): An extensive repository of small-molecule crystal structures that can be searched for related compounds. [Link]
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Step-by-step workflow for the crystallization process.
Caption: Workflow for X-ray data collection and structural analysis.
An In-Depth Technical Guide to the In Silico Modeling of 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one: A Framework for Target Identification and Pharmacological Characterization
Abstract
The exploration of novel chemical entities for therapeutic potential is a cornerstone of drug discovery. 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one presents a unique scaffold, yet its biological targets and mechanism of action remain largely uncharacterized. This technical guide outlines a comprehensive in silico modeling workflow designed to elucidate the pharmacological profile of this compound in the absence of a known biological target. By leveraging a suite of computational techniques, from ligand preparation and target identification to molecular docking, molecular dynamics, and ADMET prediction, researchers can systematically navigate the complexities of characterizing a novel small molecule. This document serves as a practical and scientifically rigorous framework for drug development professionals, offering detailed protocols and the causal reasoning behind each methodological choice.
Introduction: The Imperative for In Silico Modeling in Modern Drug Discovery
The journey from a promising chemical compound to a clinically approved therapeutic is fraught with challenges, high costs, and a significant attrition rate.[1] Traditional drug discovery paradigms are often time-consuming and resource-intensive.[2] In silico modeling, or computer-aided drug design (CADD), has emerged as an indispensable tool to streamline this process, offering a rational and cost-effective approach to identifying and optimizing drug candidates.[2][3] By simulating molecular interactions and predicting biological activities, CADD accelerates the drug discovery pipeline, from target identification to lead optimization.[1][4]
This guide focuses on a specific small molecule, this compound, for which the biological target is not yet known. This common scenario in early-stage drug discovery necessitates a creative and robust computational strategy. The following sections will detail a holistic in silico workflow, beginning with the foundational step of preparing the molecule for analysis and progressing through target prediction, interaction modeling, and pharmacokinetic profiling.
Ligand Preparation: Establishing the Foundation for Accurate Modeling
The fidelity of any in silico study is contingent upon the accurate representation of the small molecule of interest. This initial phase involves generating a three-dimensional (3D) structure of this compound and optimizing its geometry to a low-energy, stable conformation.
From 2D Representation to 3D Structure
The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound serves as the starting point. This 1D representation can be converted into a 3D structure using various molecular modeling software.[5][6][7]
Experimental Protocol: 3D Structure Generation
-
Obtain the SMILES string for this compound.
-
Utilize a molecular modeling tool such as SAMSON or MolView to convert the SMILES string into a 3D structure.[5][8]
-
Inspect the generated 3D structure for correct atom types, bond orders, and stereochemistry.
-
Save the initial 3D coordinates in a suitable format, such as .mol2 or .sdf, for the subsequent energy minimization step.
Energy Minimization: Achieving a Stable Conformation
The initially generated 3D structure is not necessarily in its most stable, low-energy state. Energy minimization is a critical step to optimize the molecular geometry, relieving any steric clashes and achieving a conformation that is more representative of its state in a biological system.[9][10][11]
Experimental Protocol: Ligand Energy Minimization
-
Load the 3D structure of the compound into a molecular mechanics program (e.g., using force fields like OPLS).
-
Perform energy minimization using an algorithm such as the steepest descent followed by the conjugate gradient method.[11] The steepest descent method is effective for rapidly relieving major steric clashes, while the conjugate gradient method is more efficient at finding the local energy minimum.
-
Analyze the energy profile of the minimization process to ensure convergence to a stable, low-energy conformation.
-
Save the optimized 3D coordinates of this compound for subsequent in silico analyses.
Target Identification: Unveiling the Biological Partners
With a prepared ligand, the next crucial phase is to identify its potential biological targets. In the absence of experimental data, computational approaches such as reverse docking and pharmacophore modeling are invaluable.
Reverse Docking: Screening a Library of Potential Targets
Reverse docking inverts the traditional docking paradigm: instead of screening many ligands against a single target, a single ligand is screened against a large library of protein structures.[12] This approach can provide a ranked list of potential protein targets based on predicted binding affinities.
Experimental Protocol: Reverse Docking for Target Identification
-
Select a reverse docking web server or software , such as SwissDock with a custom target library or a specialized server like ReverseDock.[13][14]
-
Upload the prepared 3D structure of this compound.
-
Define the target protein library. This can be a comprehensive library of all structures in the Protein Data Bank (PDB) or a curated subset of human proteins.
-
Initiate the reverse docking simulation. The software will systematically dock the ligand to each protein in the library.
-
Analyze the results. The output will typically be a list of proteins ranked by their docking scores, which are indicative of binding affinity.
-
Prioritize potential targets based on high docking scores and biological relevance to potential therapeutic areas.
Ligand-Based Pharmacophore Modeling: Identifying Key Chemical Features
Pharmacophore modeling identifies the essential steric and electronic features of a molecule that are responsible for its biological activity.[15] When a target is unknown, a pharmacophore model of the ligand can be used to search for proteins with binding sites that are complementary to these features.[16]
Experimental Protocol: Ligand-Based Pharmacophore Modeling and Screening
-
Generate a pharmacophore model from the 3D structure of this compound using software like Discovery Studio or MOE.[17][18] The model will consist of features such as hydrogen bond acceptors and donors, hydrophobic regions, and aromatic rings.[15]
-
Select a database of protein structures with defined binding sites.
-
Screen the protein database using the generated pharmacophore model. The software will identify proteins with binding pockets that can accommodate the pharmacophoric features of the ligand.
-
Rank the identified proteins based on how well their binding sites match the pharmacophore model.
-
Cross-reference the results with those from reverse docking to identify high-confidence potential targets.
Caption: Workflow for Ligand Preparation and Target Identification.
Structure-Based In Silico Modeling: Probing the Ligand-Target Interaction
Once a list of high-confidence potential targets has been generated, the next step is to perform detailed structure-based modeling to understand the specific interactions between this compound and its putative targets.
Molecular Docking: Predicting the Binding Pose
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[19] This provides insights into the binding mode and the key amino acid residues involved in the interaction.
Experimental Protocol: Molecular Docking
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Define the binding site on the protein. This can be identified from the literature, from the position of a co-crystallized ligand, or by using a binding site prediction server.
-
Perform molecular docking using software such as AutoDock Vina.[14] The prepared ligand is docked into the defined binding site of the prepared protein.
-
Analyze the docking poses. The results will include multiple binding poses ranked by their docking scores. The pose with the lowest binding energy is typically considered the most favorable.
-
Visualize the ligand-protein interactions using a molecular visualization tool to identify key interactions such as hydrogen bonds and hydrophobic contacts.
Post-Docking Validation and Refinement: Ensuring a Robust Model
The static picture provided by molecular docking can be further refined and validated using more computationally intensive methods like molecular dynamics simulations and binding free energy calculations.
Molecular Dynamics Simulations: Capturing the Dynamic Nature of the Interaction
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, allowing for an assessment of the stability of the binding pose and the flexibility of the complex.[20][21]
Experimental Protocol: Molecular Dynamics Simulation
-
Use the best-ranked docking pose as the starting structure for the MD simulation.
-
Solvate the protein-ligand complex in a water box with appropriate ions to mimic physiological conditions.
-
Perform energy minimization of the entire system to remove steric clashes.
-
Equilibrate the system by gradually increasing the temperature and pressure to physiological values.
-
Run the production MD simulation for a sufficient duration (e.g., nanoseconds to microseconds) to observe the stability of the complex.
-
Analyze the trajectory to assess the root-mean-square deviation (RMSD) of the ligand and protein, which indicates the stability of the binding pose.
Binding Free Energy Calculations: Quantifying the Binding Affinity
Binding free energy calculations provide a more accurate estimation of the binding affinity than docking scores alone.[22] Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy from the MD simulation trajectory.[23]
Experimental Protocol: MM/GBSA Binding Free Energy Calculation
-
Extract snapshots from the equilibrated portion of the MD simulation trajectory.
-
For each snapshot, calculate the free energy of the complex, the protein, and the ligand individually.
-
Calculate the binding free energy by subtracting the free energies of the protein and ligand from the free energy of the complex.
-
Average the binding free energies over all snapshots to obtain a final value.
Caption: Workflow for Structure-Based Modeling and Validation.
ADMET Prediction: Profiling the Druglikeness of the Compound
A crucial aspect of drug development is assessing the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. In silico ADMET prediction tools can provide early insights into the potential pharmacokinetic and toxicological profile of this compound.
Table 1: Key ADMET Properties and In Silico Prediction Tools
| ADMET Property | Description | Recommended In Silico Tool(s) |
| Absorption | Oral bioavailability, intestinal absorption | SwissADME, pkCSM |
| Distribution | Blood-brain barrier penetration, plasma protein binding | SwissADME, ADMETlab |
| Metabolism | Cytochrome P450 inhibition/substrate prediction | SwissADME, pkCSM |
| Excretion | Renal clearance, half-life | pkCSM |
| Toxicity | Ames mutagenicity, hepatotoxicity, cardiotoxicity | ProTox-II, ADMETlab |
Experimental Protocol: In Silico ADMET Prediction
-
Obtain the SMILES string for this compound.
-
Submit the SMILES string to a selection of ADMET prediction web servers (e.g., SwissADME, pkCSM).
-
Analyze the predicted properties , paying close attention to any potential liabilities such as poor absorption, rapid metabolism, or toxicity warnings.
-
Synthesize the ADMET data to build a comprehensive "druglikeness" profile of the compound.
Conclusion: A Data-Driven Path Forward
The in silico modeling of a novel compound with an unknown biological target, such as this compound, requires a systematic and multi-faceted approach. This guide has outlined a comprehensive workflow that begins with the fundamental preparation of the ligand, progresses through robust computational methods for target identification, and culminates in detailed interaction modeling and ADMET profiling. By integrating techniques such as reverse docking, pharmacophore modeling, molecular dynamics, and binding free energy calculations, researchers can generate a wealth of data to inform and guide further experimental validation. This data-driven strategy not only accelerates the drug discovery process but also enhances the probability of success by enabling a more rational and targeted approach to understanding the therapeutic potential of novel chemical entities.
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#Pharmacophore Modelling Drug Design # BIOVIA DRUG DISCOVERY#Discovery Studio#Pharmacophore Modeling. (2020, July 13). YouTube. Retrieved January 17, 2026, from [Link]
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SwissDock. (n.d.). Swiss Institute of Bioinformatics. Retrieved January 17, 2026, from [Link]
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In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You? (2025, October 9). Journal of Medicinal Chemistry. Retrieved January 17, 2026, from [Link]
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Protein-Ligand Complex - MD Tutorials. (n.d.). GROMACS. Retrieved January 17, 2026, from [Link]
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(PDF) Pharmacophore Modeling for Antitargets. (2025, August 10). ResearchGate. Retrieved January 17, 2026, from [Link]
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Learn the Art of Pharmacophore Modeling in Drug Designing. (2024, March 31). YouTube. Retrieved January 17, 2026, from [Link]
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Pharmacophore modeling | Medicinal Chemistry Class Notes. (n.d.). Fiveable. Retrieved January 17, 2026, from [Link]
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Drug Design by Pharmacophore and Virtual Screening Approach - PMC. (2022, May 23). PubMed Central. Retrieved January 17, 2026, from [Link]
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Molecular dynamics simulations: Insights into protein and protein ligand interactions. (n.d.). ScienceDirect. Retrieved January 17, 2026, from [Link]
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ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC. (2023, October 10). PubMed Central. Retrieved January 17, 2026, from [Link]
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Proteins and ligand preparation for docking. (a) Structure of a model... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Energy minimization on manifolds for docking flexible molecules - PMC. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
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Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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(PDF) Calculation of Binding Free Energies. (2025, August 10). ResearchGate. Retrieved January 17, 2026, from [Link]
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Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. (2021, June 25). DergiPark. Retrieved January 17, 2026, from [Link]
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In Silico Drug Design- Definition, Methods, Types, Uses. (2023, August 3). Microbe Notes. Retrieved January 17, 2026, from [Link]
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How To Create And Use A Pharmacophore In MOE | MOE Tutorial. (2023, January 28). YouTube. Retrieved January 17, 2026, from [Link]
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Developing end-point methods for absolute binding free energy calculation using the Boltzmann-quasiharmonic model. (n.d.). RSC Publishing. Retrieved January 17, 2026, from [Link]
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Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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An In-depth Technical Guide to 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one (Meptazinol)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical methods, and pharmacological profile of 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one. This compound is widely known in the pharmaceutical field as Meptazinol, a centrally acting opioid analgesic.[1][2] Developed in the 1970s, Meptazinol presents a unique pharmacological profile, exhibiting mixed agonist-antagonist activity at opioid receptors, which distinguishes it from classical opiates.[3][4] Its clinical application in the management of moderate to severe pain, particularly in obstetrics, underscores its therapeutic significance.[2][5] This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals, offering in-depth technical information and field-proven insights into this important pharmaceutical compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. These properties influence its formulation, delivery, pharmacokinetic profile, and ultimately, its therapeutic efficacy.
General Properties
The foundational physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₁NO₂ | [6] |
| Molecular Weight | 247.338 g/mol | [6] |
| CAS Number | 71556-74-6 | [6] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 127.5-133 °C | [7] |
Solubility
The solubility of a compound is a critical factor in its absorption and formulation. As the hydrochloride salt, Meptazinol is soluble in water at a concentration of greater than 10 mg/mL.[8] The presence of both a hydrophilic phenolic hydroxyl group and a tertiary amine, which can be protonated, along with a lipophilic ethyl and phenyl group, gives the molecule an amphipathic character.
Acid-Base Properties (pKa)
This compound possesses two ionizable groups: a phenolic hydroxyl group and a tertiary amine within the azepane ring. The pKa of the phenolic group is reported to be 8.7, while the pKa of the tertiary amine is 11.9.[1] These values are crucial for understanding the ionization state of the molecule at different physiological pH values, which in turn affects its absorption, distribution, and receptor binding.
Lipophilicity (logP)
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes. The calculated XLogP3-AA value for Meptazinol is 2.6[6], while another calculated value is 3.03.[9] These positive logP values indicate a preference for the lipid phase over the aqueous phase, which is consistent with its ability to cross the blood-brain barrier and exert its analgesic effects on the central nervous system. It is important to distinguish between logP, which describes the partitioning of the neutral species, and logD, which is the distribution coefficient at a specific pH and accounts for all ionic and neutral forms of the molecule.[10]
Synthesis and Characterization
The synthesis and analytical characterization of this compound are crucial for ensuring its purity, identity, and quality for research and pharmaceutical applications.
Synthesis
A common synthetic route to Meptazinol involves a multi-step process starting from readily available precursors. The following is a representative synthetic protocol. A recent enantioselective synthesis has also been reported.[11]
Step-by-Step Synthesis Protocol:
-
Preparation of the Grignard Reagent: 3-Bromoanisole is reacted with magnesium turnings in anhydrous tetrahydrofuran (THF) to form the corresponding Grignard reagent, 3-methoxyphenylmagnesium bromide.
-
Grignard Reaction: The Grignard reagent is then reacted with 1-methyl-3-ethyl-3-carboethoxy-azepan-2-one in anhydrous THF at a low temperature. This reaction introduces the 3-methoxyphenyl group at the 3-position of the azepane ring.
-
Hydrolysis and Decarboxylation: The resulting intermediate is subjected to acidic hydrolysis to cleave the ester and induce decarboxylation, yielding 3-ethyl-3-(3-methoxyphenyl)-1-methylazepan-2-one.
-
Demethylation: The methoxy group is then demethylated to the free phenol using a demethylating agent such as boron tribromide (BBr₃) in an inert solvent like dichloromethane.
-
Purification: The final product, this compound (Meptazinol), is purified by crystallization or column chromatography.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for the analysis of Meptazinol in pharmaceutical formulations and biological matrices. A typical reversed-phase HPLC method is described below.
Step-by-Step HPLC Protocol:
-
Sample Preparation: The sample is dissolved in the mobile phase or a suitable solvent and filtered through a 0.45 µm filter.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm) is commonly used.[12]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.02 M ammonium acetate, pH 7.4) and an organic modifier (e.g., methanol) in a ratio of approximately 25:75 (v/v) is often employed.[12]
-
Flow Rate: A flow rate of 1.0 mL/min is typical.[12]
-
Column Temperature: The column is maintained at a constant temperature, for example, 30 °C.[12]
-
-
Detection: UV detection at a wavelength of 230 nm is suitable for the analysis of Meptazinol.[12]
-
Quantification: The concentration of Meptazinol is determined by comparing the peak area of the sample to that of a standard of known concentration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and confirmation of this compound.
-
¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons of the 3-hydroxyphenyl group, the N-methyl group, the ethyl group (a triplet and a quartet), and the methylene protons of the azepane ring.
-
¹³C NMR: The spectrum would display signals for the carbonyl carbon of the lactam, the aromatic carbons, the quaternary carbon at the 3-position, the N-methyl carbon, and the carbons of the ethyl group and the azepane ring.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Under electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ would be expected at an m/z corresponding to the molecular weight plus a proton. Fragmentation would likely involve the loss of the ethyl group and cleavages within the azepane ring.
Pharmacological Profile
The pharmacological activity of this compound as Meptazinol is of significant interest to drug development professionals.
Mechanism of Action
Meptazinol exhibits a dual mechanism of action. It is a partial agonist at the mu-opioid receptors (MOR), which are key mediators of analgesia in the central nervous system.[5][6] This partial agonism is thought to contribute to its analgesic effects while potentially limiting the extent of respiratory depression and abuse potential compared to full MOR agonists like morphine.[2][6] Additionally, Meptazinol has been shown to possess cholinergic activity, acting as an agonist at nicotinic acetylcholine receptors, which may also contribute to its analgesic properties.[5][6]
Pharmacokinetics
-
Absorption: Meptazinol is rapidly absorbed after oral and intramuscular administration.[13][14]
-
Distribution: It has a volume of distribution of approximately 3.1 L/kg.[1]
-
Metabolism: The major route of metabolism is glucuronidation of the phenolic hydroxyl group.[13]
-
Excretion: Excretion occurs mainly through the urine. The plasma half-life is approximately 2 hours.[1][13]
Therapeutic Efficacy
Meptazinol is indicated for the treatment of moderate to severe pain, including postoperative pain, obstetric pain, and the pain of renal colic.[2][5][13] Its rapid onset and relatively short duration of action make it suitable for acute pain management.[5]
Conclusion
This compound, or Meptazinol, is a pharmacologically significant compound with a unique profile as a dual-acting opioid analgesic. Its distinct physicochemical properties, including its amphipathic nature and specific pKa values, govern its behavior in biological systems. The established synthetic routes and analytical methods provide a solid foundation for its production and quality control. For researchers and drug development professionals, a comprehensive understanding of these characteristics is paramount for the exploration of new therapeutic applications and the development of novel analogs with improved pharmacological profiles. This guide serves as a detailed technical resource to support these endeavors.
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Potential pharmacological activities of hydroxyphenyl azepanone compounds
An In-Depth Technical Guide to the Potential Pharmacological Activities of Hydroxyphenyl Azepanone Compounds
Authored by a Senior Application Scientist
Introduction: Unveiling the Therapeutic Potential of a Hybrid Scaffold
In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores into novel molecular architectures presents a promising avenue for identifying new therapeutic agents. Hydroxyphenyl azepanone compounds, which integrate the phenolic functionality of a hydroxyphenyl group with the seven-membered lactam ring of an azepanone, represent one such intriguing hybrid scaffold. The hydroxyphenyl moiety is a cornerstone of many natural and synthetic compounds with a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] Concurrently, the azepanone ring, a privileged structure in medicinal chemistry, is found in a variety of biologically active molecules. This guide aims to provide a comprehensive technical overview of the potential pharmacological activities of hydroxyphenyl azepanone compounds, drawing upon existing research on structurally related molecules to build a strong rationale for their further investigation and development.
Anticancer Potential: Targeting the Hallmarks of Malignancy
The fight against cancer necessitates the development of novel chemotherapeutic agents that can overcome the challenges of drug resistance and off-target toxicity.[3] The hydroxyphenyl azepanone scaffold holds considerable promise in this arena, with related compounds demonstrating significant anticancer activity through diverse mechanisms.
Plausible Mechanisms of Anticancer Action
While direct studies on hydroxyphenyl azepanones are emerging, the known anticancer activities of structurally similar compounds, such as flavanones and other heterocyclic systems, provide valuable insights into their potential mechanisms of action.[4][5] One of the key pathways implicated in cancer progression is the NF-κB signaling cascade, which plays a crucial role in inflammation, cell survival, and proliferation.[1] Natural flavonoids containing a hydroxyphenyl group have been shown to inhibit this pathway, thereby inducing apoptosis in cancer cells.[1]
Another potential mechanism is the inhibition of topoisomerases, enzymes that are critical for DNA replication and repair in cancer cells. The rigid, planar structures of some heterocyclic compounds allow them to intercalate with DNA, disrupting its normal function and leading to cell death.
Illustrative Signaling Pathway: NF-κB Inhibition
Caption: Proposed inhibition of the NF-κB signaling pathway by hydroxyphenyl azepanone compounds.
Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
-
Cell Culture:
-
Compound Treatment:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare a stock solution of the hydroxyphenyl azepanone compound in DMSO.
-
Treat the cells with serial dilutions of the compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
-
MTT Assay:
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Quantitative Data on Related Compounds
| Compound Class | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Heteroaryl Flavanone | MCF7 | 7.3 | [4] |
| Heteroaryl Flavanone | HT29 | 4.9 | [4] |
| Heteroaryl Flavanone | A498 | 5.7 | [4] |
Neuroprotective Potential: A Ray of Hope for Neurodegenerative Diseases
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neurons and cognitive decline.[6] Oxidative stress and excitotoxicity are key contributors to the pathophysiology of these disorders.[7] The hydroxyphenyl moiety, with its inherent antioxidant properties, makes hydroxyphenyl azepanones promising candidates for neuroprotective agents.
Plausible Mechanisms of Neuroprotection
A key mechanism of neuroprotection is the antagonism of the N-methyl-D-aspartate (NMDA) receptor, which, when overactivated by glutamate, leads to excitotoxicity and neuronal death. A hydroxyphenyl-piperidine compound, structurally related to an opened azepanone ring, has been shown to be a potent NMDA antagonist, protecting hippocampal neurons from glutamate toxicity with an IC50 of 10 nM.[8]
Furthermore, the antioxidant properties of the hydroxyphenyl group can directly mitigate oxidative stress by scavenging reactive oxygen species (ROS). This can prevent damage to cellular components and reduce the activation of apoptotic pathways.[9]
Illustrative Workflow: Neuroprotection Assay
Caption: Experimental workflow for assessing the neuroprotective effects of hydroxyphenyl azepanone compounds.
Experimental Protocol: In Vitro Neuroprotection Assay
-
Cell Culture:
-
Culture human neuroblastoma SH-SY5Y cells in a suitable medium.[9]
-
Seed the cells in 96-well plates and allow them to differentiate into a neuronal phenotype if required.
-
-
Compound Treatment and Induction of Toxicity:
-
Pre-treat the cells with various concentrations of the hydroxyphenyl azepanone compound for a specified period (e.g., 24 hours).
-
Induce neurotoxicity by adding an oxidative stressor like hydrogen peroxide (H2O2) or an excitotoxin like glutamate.[9]
-
-
Assessment of Neuroprotection:
-
After the toxic insult, assess cell viability using the MTT assay as described previously.
-
Measure intracellular ROS levels using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
-
Data Analysis:
-
Calculate the percentage of neuroprotection conferred by the compound compared to the cells treated with the toxin alone.
-
Determine the EC50 value (the concentration of the compound that provides 50% of the maximum neuroprotection).
-
Quantitative Data on a Related Neuroprotective Compound
| Compound | Assay | IC50 | Reference |
| (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol | Protection of hippocampal neurons from glutamate toxicity | 10 nM | [8] |
Anti-inflammatory Potential: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of many diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[2] The hydroxyphenyl moiety is a well-known anti-inflammatory pharmacophore, and its incorporation into the azepanone scaffold could yield potent anti-inflammatory agents.
Plausible Mechanisms of Anti-inflammatory Action
Hydroxyphenyl-containing compounds have been shown to exert their anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and the suppression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[10][11] These effects are often mediated through the inhibition of key signaling pathways like NF-κB and p38 MAPK.[11]
Illustrative Relationship: Inflammation and Disease
Caption: The central role of chronic inflammation in various diseases and the potential therapeutic intervention with hydroxyphenyl azepanone compounds.
Experimental Protocol: In Vitro Anti-inflammatory Assay (TNF-α Inhibition)
-
Cell Culture:
-
Culture murine macrophage-like RAW 264.7 cells or human peripheral blood mononuclear cells (PBMCs).
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with different concentrations of the hydroxyphenyl azepanone compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and the production of TNF-α.
-
-
Measurement of TNF-α:
-
After a 24-hour incubation, collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of TNF-α production for each compound concentration compared to the LPS-stimulated control.
-
Determine the IC50 value for TNF-α inhibition.
-
Quantitative Data on Related Anti-inflammatory Compounds
| Compound Class | Assay | Result | Reference |
| N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives | In vivo TNF-α suppression | 55.8-57.3% | [11] |
| Rapanone (a hydroxybenzoquinone derivative) | Inhibition of degranulation in human neutrophils | IC50 of 9.8 µM | [10] |
| Rapanone | Inhibition of superoxide chemiluminescence in human neutrophils | IC50 of 3.0 µM | [10] |
Synthesis and Future Directions
The synthesis of azepanone derivatives can be achieved through various established methods, including the Schmidt reaction and the Beckmann rearrangement of cyclohexanone oximes. The hydroxyphenyl moiety can be incorporated either before or after the formation of the azepanone ring.
The promising pharmacological potential of the hydroxyphenyl azepanone scaffold, inferred from the activities of structurally related compounds, warrants a dedicated and systematic investigation. Future research should focus on:
-
Synthesis of a diverse library of hydroxyphenyl azepanone derivatives: This will enable comprehensive structure-activity relationship (SAR) studies to identify the key structural features required for optimal activity and selectivity for each pharmacological target.
-
In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds will be crucial for their rational development.
-
In vivo efficacy and safety studies: Promising lead compounds should be evaluated in relevant animal models of cancer, neurodegenerative diseases, and inflammation to assess their therapeutic potential and safety profiles.
References
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Chenard, B. L., et al. (1995). (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol: a potent new neuroprotectant which blocks N-methyl-D-aspartate responses. Journal of Medicinal Chemistry, 38(16), 3138-3145. [Link]
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Murti, Y., & Mishra, P. (2014). Synthesis and Evaluation of Flavanones as Anticancer Agents. Indian Journal of Pharmaceutical Sciences, 76(2), 157-163. [Link]
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Bleeker, C., & Kunick, C. (1999). Naphthannelated azepinones: synthesis and antitumor activity. Pharmazie, 54(9), 645-650. [Link]
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Kiss, R., et al. (2020). Synthesis and Anticancer Cytotoxicity of Azaaurones Overcoming Multidrug Resistance. Molecules, 25(3), 764. [Link]
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Murti, Y., & Mishra, P. (2014). Synthesis and Evaluation of Flavanones as Anticancer Agents. ResearchGate. [Link]
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View of Synthesis, Characterization and Anticancer Activity of New Oxazepan Derivative Compounds. (n.d.). Retrieved January 17, 2026, from [Link]
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Greene, L. M., et al. (2019). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Molecules, 24(23), 4253. [Link]
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González-Sarrías, A., et al. (2017). Neuroprotective Effects of Bioavailable Polyphenol-Derived Metabolites against Oxidative Stress-Induced Cytotoxicity in Human Neuroblastoma SH-SY5Y Cells. Journal of Agricultural and Food Chemistry, 65(4), 753-759. [Link]
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Jo, K., et al. (2012). Novel Anti-Cancer Compounds: Structure-Based Discovery of Chemical Chaperons for p53. PLoS One, 7(9), e44673. [Link]
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Paya, M., et al. (2003). Inhibition of acute and chronic inflammatory responses by the hydroxybenzoquinonic derivative rapanone. Life Sciences, 73(13), 1673-1684. [Link]
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Khan, N., & Mukhtar, H. (2013). The Role of Polyphenol (Flavonoids) Compounds in the Treatment of Cancer Cells. Current Pharmaceutical Design, 19(34), 6061-6069. [Link]
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Prestegui Martel, B., et al. (2024). N-(2-Hydroxyphenyl)-2-Propylpentanamide (HO-AAVPA) Induces Apoptosis and Cell Cycle Arrest in Breast Cancer Cells, Decreasing GPER Expression. Molecules, 29(15), 3509. [Link]
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Kumar, P., et al. (2017). Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents. Journal of Catalysts, 2017, 1-13. [Link]
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Prestegui Martel, B., et al. (2024). N-(2-Hydroxyphenyl)-2-Propylpentanamide (HO-AAVPA) Induces Apoptosis and Cell Cycle Arrest in Breast Cancer Cells, Decreasing GPER Expression. PubMed. [Link]
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Tundis, R., et al. (2023). Inhibition of Enzymes Involved in Neurodegenerative Disorders and Aβ1–40 Aggregation by Citrus limon Peel Polyphenol Extract. Molecules, 28(17), 6332. [Link]
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Fruttero, R., et al. (2014). Discovery of novel orally active anti-inflammatory N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives that inhibit TNF-α production. Bioorganic & Medicinal Chemistry, 22(15), 4082-4091. [Link]
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Gudas, A., et al. (2022). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. Molecules, 27(19), 6542. [Link]
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Tundis, R., et al. (2023). Inhibition of Enzymes Involved in Neurodegenerative Disorders and Aβ1–40 Aggregation by Citrus limon Peel Polyphenol Extract. MDPI. [Link]
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Costa, M., et al. (2016). Oxidative stress and neurodegenerative diseases: looking for a therapeutic solution inspired on benzopyran chemistry. Current Topics in Medicinal Chemistry, 16(25), 2827-2850. [Link]
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Madhavi, K., et al. (2019). SYNTHESIS AND EVALUATION OF NOVEL α-CYANO-N-(4-HYDROXYPHENYL) CINNAMAMIDES FOR ANTIOXIDANT, ANTI-INFLAMMATORY ACTIVITIES: IN-SILICO PREDICTION OF DRUG LIKENESS PROPERTIES. International Journal of Pharmaceutical Sciences and Research, 10(1), 203-213. [Link]
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Pereshivko, O., et al. (2022). Synthesis, Neuroprotective Effect and Physicochemical Studies of Novel Peptide and Nootropic Analogues of Alzheimer Disease Drug. Pharmaceuticals, 15(9), 1106. [Link]
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Kim, J. Y., et al. (2023). Neuroprotective Effects of Ethanol Extract of Polyscias fruticosa (EEPF) against Glutamate-Mediated Neuronal Toxicity in HT22 Cells. Antioxidants, 12(2), 488. [Link]
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Tan, C. H., et al. (2021). Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management. Neuroscience Research Notes, 4(3), 26-44. [Link]
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Lee, J. H., & Lee, K. S. (2021). The Drosophila Model: Exploring Novel Therapeutic Compounds against Neurodegenerative Diseases. International Journal of Molecular Sciences, 22(16), 8871. [Link]
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The Evolving Landscape of 3-Aryl-Azepan-2-ones: A Technical Guide to Structure-Activity Relationships
Foreword: Charting a Course in Underexplored Territory
The azepan-2-one (or ε-caprolactam) scaffold represents a privileged seven-membered lactam ring that has garnered significant interest in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, underscoring their potential in drug discovery.[1] This guide delves into a specific, yet underexplored, chemical space: the structure-activity relationship (SAR) of 3-aryl-azepan-2-one derivatives. While comprehensive SAR studies on this particular subclass are not abundant in the current literature, this document serves to synthesize the available data, infer key structural-activity trends, and provide a foundational framework for researchers and drug development professionals. By examining synthetic methodologies and reported biological activities, we aim to illuminate the therapeutic potential of this intriguing class of compounds.
I. The 3-Aryl-Azepan-2-one Core: A Scaffold of Therapeutic Promise
The incorporation of an aryl moiety at the C3-position of the azepan-2-one ring introduces a key structural element that can significantly influence the molecule's pharmacological profile. The aryl group can engage in various interactions with biological targets, including π-π stacking, hydrophobic interactions, and hydrogen bonding (if substituted). The conformational flexibility of the seven-membered ring, combined with the steric and electronic properties of the C3-aryl substituent, creates a rich chemical space for the design of novel therapeutic agents.
II. Synthetic Pathways to the 3-Aryl-Azepan-2-one Scaffold
The construction of the 3-aryl-azepan-2-one core is most commonly achieved through the Beckmann rearrangement of a corresponding 2-aryl-cyclohexanone oxime. This reaction provides a reliable method for the ring expansion of the six-membered carbocycle to the seven-membered lactam.
Figure 1: General synthetic workflow for 3-aryl-azepan-2-one derivatives.
Experimental Protocol: Synthesis of 3-Phenyl-Azepan-2-one via Beckmann Rearrangement
Objective: To synthesize 3-phenyl-azepan-2-one from 2-phenyl-cyclohexanone.
Materials:
-
2-phenyl-cyclohexanone
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Concentrated Sulfuric Acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus
Step 1: Synthesis of 2-Phenyl-cyclohexanone Oxime
-
In a round-bottom flask, dissolve 2-phenyl-cyclohexanone (1 equivalent) in ethanol.
-
Add a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in water.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to yield the crude 2-phenyl-cyclohexanone oxime.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified oxime.
Step 2: Beckmann Rearrangement to 3-Phenyl-Azepan-2-one
-
Caution: This step involves the use of a strong acid and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add concentrated sulfuric acid.
-
To the cooled acid, add the purified 2-phenyl-cyclohexanone oxime (1 equivalent) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 3-phenyl-azepan-2-one.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
III. Biological Activities and Inferred Structure-Activity Relationships
Direct SAR studies on 3-aryl-azepan-2-ones are limited. However, by compiling data from various sources on their biological evaluation, we can begin to infer key relationships between structure and activity.
A. Anticancer Activity
While specific data on 3-aryl-azepan-2-ones as anticancer agents is sparse, the broader class of lactams, including some azepane derivatives, has shown promise. For instance, caprolactam-modified bengamide analogues have been investigated for their anticancer properties.[2] The introduction of an aryl group at the C3 position could enhance these activities through various mechanisms, including interactions with specific receptor pockets or by influencing the overall lipophilicity and cell permeability of the molecule.
Inferred SAR for Anticancer Activity:
-
Aryl Substituents: It can be hypothesized that electron-withdrawing groups (e.g., halogens, nitro groups) on the aryl ring may enhance anticancer activity by modulating the electronic properties of the molecule, potentially leading to stronger interactions with biological targets.
-
Lipophilicity: The nature and position of substituents on the aryl ring will significantly impact the lipophilicity of the compound, which is a critical factor for cell membrane permeability and, consequently, anticancer efficacy. A balance of hydrophilic and lipophilic properties is often required for optimal activity.
| Compound ID | Aryl Substituent | Cancer Cell Line | Activity (e.g., IC50) | Reference |
| Hypothetical 1 | 4-Chlorophenyl | MCF-7 (Breast) | - | N/A |
| Hypothetical 2 | 4-Methoxyphenyl | A549 (Lung) | - | N/A |
| Hypothetical 3 | 3,4-Dichlorophenyl | HT-29 (Colon) | - | N/A |
Table 1: A hypothetical table for compiling anticancer activity data of 3-aryl-azepan-2-one derivatives.
B. Antimicrobial and Antiviral Activity
Some triterpenoid derivatives fused with an azepano ring have demonstrated potent antimicrobial and antiviral activities. For example, certain azepanobetulin and azepanouvaol derivatives have shown strong activity against MRSA and HCMV, respectively.[3] Although these are not simple 3-aryl-azepan-2-ones, they highlight the potential of the azepane ring in the development of anti-infective agents.
Inferred SAR for Antimicrobial/Antiviral Activity:
-
Aryl Ring System: The nature of the aryl ring itself (e.g., phenyl, naphthyl, heteroaryl) could play a crucial role. Heteroaromatic rings containing nitrogen or sulfur might offer additional hydrogen bonding opportunities, potentially enhancing antimicrobial activity.
-
Steric Factors: The size and position of substituents on the aryl ring could influence how the molecule fits into the active site of a microbial or viral enzyme.
Figure 2: A logical workflow for the systematic analysis of SAR in 3-aryl-azepan-2-one derivatives.
C. Central Nervous System (CNS) Activity
Lactams are a well-established class of CNS-active compounds. The azepane scaffold is present in several FDA-approved drugs with CNS activity.[1] The introduction of a 3-aryl group could modulate the interaction of these molecules with various CNS targets, such as receptors and ion channels.
Inferred SAR for CNS Activity:
-
Blood-Brain Barrier (BBB) Permeability: The ability of a compound to cross the BBB is paramount for CNS activity. The lipophilicity and polar surface area, both influenced by the aryl substituents, will be key determinants of BBB penetration.
-
Receptor Interactions: Specific substituents on the aryl ring may be crucial for binding to CNS receptors. For example, a hydroxyl or amino group could act as a hydrogen bond donor or acceptor, leading to specific interactions with a receptor's binding site.
IV. Future Directions and Conclusion
The field of 3-aryl-azepan-2-one derivatives is ripe for exploration. The current body of literature suggests that this scaffold holds significant potential for the development of novel therapeutic agents across various disease areas. To unlock this potential, future research should focus on:
-
Systematic Synthesis and Screening: The synthesis of focused libraries of 3-aryl-azepan-2-one derivatives with diverse aryl substituents is needed. These libraries should then be screened against a wide range of biological targets to identify promising lead compounds.
-
Computational Modeling: In silico studies, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, can help to rationalize experimental findings and guide the design of more potent and selective analogues.
-
Elucidation of Mechanisms of Action: For active compounds, detailed mechanistic studies are required to understand how they exert their biological effects at the molecular level.
V. References
-
Khan, I., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 533-560. [Link]
-
Reddy, T. S., et al. (2008). Design, synthesis, and biological evaluation of caprolactam-modified bengamide analogues. ChemMedChem, 3(1), 74-78. [Link]
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Pokhodylo, N., et al. (2021). Evaluation of A-azepano-triterpenoids and related derivatives as antimicrobial and antiviral agents. Scientific Reports, 11(1), 14339. [Link]
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- 3. Synthesis of new glycyrrhetinic acid derived ring A azepanone, 29-urea and 29-hydroxamic acid derivatives as selective 11β-hydroxysteroid dehydrogenase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery of Novel Psychoactive Compounds with a Lactam Core
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The lactam ring, a cyclic amide, represents a privileged scaffold in medicinal chemistry, particularly for agents targeting the central nervous system (CNS). Its unique structural and chemical properties, including metabolic stability and hydrogen bonding capability, have made it a cornerstone in the development of a diverse range of psychoactive compounds. This guide provides a comprehensive, in-depth exploration of the strategies and methodologies for the discovery of novel psychoactive compounds centered around the lactam core. We will traverse the drug discovery pipeline, from initial target identification and lead generation to preclinical evaluation, using the well-established racetam class of nootropics as an illustrative case study. This document is intended to serve as a technical resource, blending established principles with actionable protocols and workflows to empower researchers in this dynamic field.
The Lactam Scaffold: A Privileged Structure in Neuropharmacology
The lactam ring is a recurring motif in a multitude of clinically significant drugs. While its presence is prominent in antibiotics like penicillins and cephalosporins, its utility extends profoundly into the realm of neuropharmacology.[1][2] Compounds featuring a 2-oxo-pyrrolidine nucleus, such as the racetam family, are prime examples of lactam-containing molecules with psychoactive properties.[3]
The versatility of the lactam core stems from several key physicochemical attributes:
-
Metabolic Stability: The cyclic amide bond is generally more resistant to enzymatic hydrolysis compared to its linear counterparts, contributing to improved pharmacokinetic profiles.
-
Hydrogen Bonding Capacity: The carbonyl oxygen and amide nitrogen act as hydrogen bond acceptors and donors, respectively, facilitating crucial interactions with biological targets.
-
Conformational Rigidity: The cyclic nature of the lactam ring reduces the molecule's conformational flexibility, which can lead to higher binding affinity and selectivity for its target.
-
Synthetic Tractability: The lactam ring can be readily synthesized and functionalized, allowing for the systematic exploration of structure-activity relationships (SAR).
These properties collectively make the lactam scaffold an excellent starting point for the design of novel CNS-active agents.
Target Identification and Validation
The journey to a novel therapeutic begins with the identification and validation of a biological target. For lactam-based psychoactive compounds, several target classes have been implicated.
Established Targets:
-
AMPA Receptors: A key target for nootropic racetams like piracetam and aniracetam, which act as positive allosteric modulators of this glutamate receptor.[3][4] Modulation of AMPA receptors is believed to enhance synaptic plasticity and memory.[3][4]
-
Synaptic Vesicle Glycoprotein 2A (SV2A): This is the primary target for anticonvulsant racetams such as levetiracetam and brivaracetam.[3]
-
Voltage-Gated Calcium Channels: Piracetam has been shown to modulate ion channels, which may contribute to its effects on neurotransmission.[5]
Emerging and Novel Targets:
-
Glutamate Transporters: Research has shown that some beta-lactam compounds can increase the expression of glutamate transporter 1 (GLT1), offering a potential neuroprotective mechanism.[6][7] A novel beta-lactam, MC-100093, has been identified to upregulate GLT1 and shows potential in reducing ethanol drinking behavior in animal models.[8]
-
Sigma σ1 Receptor: Methylphenylpiracetam, a derivative of phenylpiracetam, is a positive allosteric modulator of this receptor, highlighting a novel mechanism within the racetam class.[3]
The validation of a potential target is a critical step and typically involves a combination of genetic (e.g., knockout/knockdown studies), pharmacological (e.g., use of tool compounds), and bioinformatics approaches.
Lead Generation Strategies
Once a target is validated, the next phase is to identify "hit" compounds that interact with the target in a desired manner. Several strategies can be employed:
High-Throughput Screening (HTS)
HTS allows for the rapid screening of large compound libraries against the identified target. A robust assay is paramount for a successful HTS campaign.
Experimental Protocol: Example HTS Assay for AMPA Receptor Modulators
-
Cell Line: Utilize a stable cell line expressing the target AMPA receptor subtype (e.g., HEK293 cells).
-
Assay Principle: A common method is a calcium influx assay using a fluorescent calcium indicator (e.g., Fluo-4). Positive allosteric modulators will enhance the calcium influx triggered by a sub-maximal concentration of an agonist like glutamate.
-
Procedure: a. Plate the cells in 384-well or 1536-well plates. b. Load the cells with the calcium indicator dye. c. Add the library compounds at a fixed concentration. d. Add a sub-maximal concentration of glutamate. e. Measure the fluorescence intensity using a plate reader.
-
Controls:
-
Positive Control: A known AMPA receptor modulator (e.g., aniracetam).
-
Negative Control: Vehicle (e.g., DMSO).
-
-
Hit Criteria: Compounds that produce a signal significantly above the background and a predefined threshold (e.g., >3 standard deviations above the mean of the negative controls) are considered hits.
Structure-Based Drug Design (SBDD)
If the three-dimensional structure of the target is known, SBDD can be a powerful tool for designing novel lactam-containing ligands.
Workflow for SBDD:
-
Target Preparation: Obtain the crystal structure of the target protein from a repository like the Protein Data Bank (PDB).
-
Binding Site Analysis: Identify and characterize the ligand-binding pocket.
-
In Silico Screening/Docking: Computationally dock a virtual library of lactam-containing compounds into the binding site to predict their binding affinity and pose.
-
De Novo Design: Design novel lactam derivatives that are complementary in shape and chemical properties to the binding site.
-
Synthesis and Testing: Synthesize the most promising computationally designed compounds and evaluate them in in vitro assays.
Fragment-Based Drug Discovery (FBDD)
FBDD involves screening smaller, low-molecular-weight compounds ("fragments") for weak binding to the target. Hits are then optimized and grown into more potent lead compounds. The lactam ring itself can be considered a valuable fragment for initiating an FBDD campaign.
Hit-to-Lead Optimization
Initial hits from screening campaigns often have suboptimal properties. The hit-to-lead phase is an iterative process of chemical modification and biological testing to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Key Optimization Parameters and Corresponding Assays:
| Parameter | Description | Example Assay(s) |
| Potency | The concentration of the compound required to produce a specific effect. | In vitro binding assays (e.g., radioligand binding), functional cell-based assays. |
| Selectivity | The compound's ability to interact with the intended target over other related targets. | Selectivity panel screening against a broad range of receptors, ion channels, and enzymes. |
| Solubility | The ability of the compound to dissolve in a solvent. | Kinetic and thermodynamic solubility assays. |
| Metabolic Stability | The compound's resistance to metabolism by liver enzymes. | In vitro incubation with liver microsomes or hepatocytes. |
| Permeability | The compound's ability to cross biological membranes. | Parallel Artificial Membrane Permeability Assay (PAMPA), Caco-2 cell permeability assay. |
This iterative cycle of design, synthesis, and testing is crucial for developing a viable drug candidate.
Preclinical Evaluation
Promising lead compounds undergo rigorous preclinical evaluation to assess their efficacy and safety in living organisms.
In Vitro Pharmacology
A comprehensive in vitro pharmacological profile is established to understand the compound's mechanism of action in detail. This includes determining binding affinities (Ki), functional potencies (EC50/IC50), and mode of action (e.g., agonist, antagonist, allosteric modulator).
In Vivo Behavioral Models
To assess the psychoactive effects of novel lactam compounds, a battery of in vivo behavioral models is employed. The choice of models depends on the intended therapeutic application.
Examples of Behavioral Models for Nootropic Drug Discovery:
-
Morris Water Maze: Assesses spatial learning and memory in rodents.
-
Object Recognition Test: Evaluates recognition memory.
-
Elevated Plus Maze: Measures anxiety-like behavior.
-
Forced Swim Test: A common model for screening antidepressant activity.
Pharmacokinetics and Safety Pharmacology
Pharmacokinetic studies determine how the drug is absorbed, distributed, metabolized, and excreted by the body. Safety pharmacology studies investigate the potential adverse effects of the drug on major organ systems (e.g., cardiovascular, respiratory, and central nervous systems).
Visualizing the Discovery Process
To conceptualize the intricate process of discovering novel psychoactive lactams, the following diagrams illustrate key workflows and pathways.
Caption: High-level workflow for novel psychoactive drug discovery.
Caption: The iterative cycle of hit-to-lead optimization.
Caption: Hypothesized signaling pathway for a nootropic lactam.
Conclusion
The lactam core continues to be a fertile ground for the discovery of novel psychoactive compounds. Its favorable physicochemical properties and synthetic accessibility provide a robust platform for medicinal chemists. A systematic and integrated approach, combining modern screening technologies, computational design, and rigorous preclinical evaluation, is essential for unlocking the full therapeutic potential of this remarkable scaffold. As our understanding of the complexities of the central nervous system deepens, so too will the opportunities to develop innovative lactam-based therapies for a wide range of neurological and psychiatric disorders.
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A Strategic Guide to Therapeutic Target Deorphanization for 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one
This document provides a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals on the systematic identification of potential therapeutic targets for the novel chemical entity, 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one. Given the absence of established biological data for this compound, this guide outlines a robust, multi-pronged strategy, beginning with computational prediction and culminating in experimental validation, to deorphanize the molecule and elucidate its mechanism of action.
Introduction: The Challenge of a Novel Chemical Entity
The journey of a novel chemical entity (NCE) from discovery to a potential therapeutic is fraught with challenges, the first and most critical of which is the identification of its molecular target(s). The compound this compound presents such a challenge. Its structure, featuring a substituted azepan-2-one (caprolactam) ring and a hydroxyphenyl group, suggests potential bioactivity, possibly within the central nervous system (CNS). However, without empirical data, its therapeutic potential remains unknown.
This guide provides a logical, field-proven workflow to systematically unravel the biological interactions of this molecule. Our approach is founded on the principle of progressive filtering, starting with broad, predictive methods to generate hypotheses, followed by increasingly specific experimental assays to validate these hypotheses and confirm direct target engagement.
Table 1: Physicochemical Properties of the Target Compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₁NO₂ | [1] |
| Molecular Weight | 247.338 g/mol | [1] |
| Topological Polar Surface Area | 40.5 Ų | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 2 | [1] |
| XLogP3-AA | 2.6 | [1] |
Section 1: In Silico Target Prediction & Prioritization
The principle of beginning with computational methods is rooted in efficiency and resource management.[2][3] These in silico techniques allow for the rapid screening of thousands of potential protein targets, generating a manageable list of high-probability candidates for subsequent experimental validation.[2][4]
Rationale and Strategy
Our computational strategy integrates two complementary approaches:
-
Ligand-Based Virtual Screening: This method leverages the principle that structurally similar molecules often have similar biological targets. We will screen large databases of known drugs and bioactive compounds (e.g., ChEMBL, PubChem) to find molecules with high structural similarity to our target compound. The known targets of these "hit" compounds become our primary list of potential targets.
-
Structure-Based Virtual Screening (Molecular Docking): This approach uses the 3D structure of our compound to predict its binding affinity to the active sites of a library of known protein structures (e.g., from the Protein Data Bank, PDB).[4] Given the compound's structure, a relevant target library would include CNS-related proteins such as G-Protein Coupled Receptors (GPCRs), ion channels, and transporters.[5][6]
In Silico Target Identification Workflow
Caption: In Silico Target Prediction Workflow.
Section 2: High-Throughput Screening for Target Family Identification
While in silico methods provide valuable hypotheses, experimental validation is non-negotiable. The next logical step is to perform broad-based, high-throughput screening (HTS) to determine which general family of proteins the compound interacts with.[7] Given that over 30% of FDA-approved drugs target GPCRs, and their central role in signal transduction, this family represents a primary starting point for screening.[7][8]
Rationale for Focusing on GPCRs
Novel psychoactive substances frequently interact with monoamine transporters or GPCRs, such as cannabinoid or serotonin receptors.[5][6] The structure of this compound does not immediately preclude interaction with these targets. HTS assays for GPCRs are well-established, robust, and can rapidly provide functional data on whether the compound acts as an agonist or antagonist.[9][10]
Table 2: Comparison of Common High-Throughput GPCR Assays
| Assay Type | Principle | Advantages | Disadvantages |
| Calcium Mobilization | Measures intracellular calcium release following Gαq activation.[7] | High signal-to-noise ratio, fast kinetics, amenable to HTS. | Primarily detects Gαq-coupled receptors; Gαs/Gαi may require engineered cells. |
| cAMP Assays | Measures changes in cyclic AMP levels following Gαs (increase) or Gαi (decrease) activation. | Directly measures a key second messenger for Gαs/Gαi pathways. | Can be more complex and expensive than calcium assays. |
| β-Arrestin Recruitment | Detects the interaction of β-arrestin with an activated GPCR.[10] | G-protein independent; can identify biased ligands. | May miss ligands that do not induce arrestin recruitment. |
| Radioligand Binding | Measures displacement of a known radiolabeled ligand from the receptor.[11][12] | Direct measure of binding affinity (Kd, Ki); high sensitivity.[11][12] | Requires radioactivity, endpoint assay, may miss allosteric modulators. |
Experimental Protocol: High-Throughput Calcium Mobilization Assay
This protocol describes a functional HTS assay to screen a panel of cell lines, each expressing a different GPCR, to identify potential targets.
Objective: To identify which GPCRs, when expressed in a host cell line, elicit a functional response (intracellular calcium flux) upon application of the test compound.
Materials:
-
Host cell line (e.g., HEK293 or CHO) stably expressing GPCRs of interest.
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test Compound: this compound, dissolved in DMSO to create a stock solution.
-
384-well black, clear-bottom microplates.
-
Fluorescent plate reader with automated liquid handling (e.g., FLIPR, FlexStation).
Methodology:
-
Cell Plating:
-
Culture cells expressing the target GPCRs to ~80-90% confluency.
-
Harvest cells and seed them into 384-well microplates at a predetermined optimal density.
-
Incubate plates for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Dye Loading:
-
Prepare the calcium indicator dye solution in assay buffer according to the manufacturer's instructions.
-
Remove the culture medium from the cell plates and add the dye solution to each well.
-
Incubate the plates for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark to allow for de-esterification of the dye.
-
-
Compound Preparation:
-
Prepare a serial dilution of the test compound in assay buffer. Typically, an 11-point concentration-response curve is generated.
-
Include a positive control (a known agonist for the receptor) and a negative control (vehicle, e.g., 0.1% DMSO in buffer).
-
-
Assay Execution:
-
Place the cell plate and the compound plate into the fluorescent plate reader.
-
Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.
-
Establish a stable baseline reading for 10-20 seconds.
-
The instrument's liquid handler will then add the compound from the compound plate to the cell plate.
-
Continue recording fluorescence for an additional 60-180 seconds to capture the peak response.
-
-
Data Analysis:
-
The response is typically measured as the maximum fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ (concentration for 50% maximal effect) for agonists or IC₅₀ for antagonists. A significant and concentration-dependent response for a specific GPCR identifies it as a "hit".
-
Section 3: Specific Target Identification and Validation
A "hit" from an HTS assay is a crucial lead, but it is not definitive proof of a direct interaction. The observed functional effect could be due to off-target or downstream effects. Therefore, the next step is to perform assays that confirm direct, physical binding of the compound to the identified protein target.
Rationale and Strategy
The goal of this phase is to provide unequivocal evidence of target engagement. We will employ two orthogonal, well-validated methods:
-
Competitive Radioligand Binding Assay: This classic technique provides quantitative data on binding affinity (Ki). It measures the ability of our unlabeled test compound to compete with and displace a high-affinity radiolabeled ligand known to bind to the target receptor.[11][13]
-
Cellular Thermal Shift Assay (CETSA): This powerful method assesses target engagement within intact cells, providing physiological relevance.[14][15] It operates on the principle that when a ligand binds to its target protein, it stabilizes the protein's structure, leading to an increase in its melting temperature.[16][17]
Target Validation Workflow Diagram
Caption: Workflow for Direct Target Validation.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Objective: To determine if this compound engages and thermally stabilizes its putative target protein in a cellular environment.
Materials:
-
Intact cells expressing the target protein.
-
Test compound and vehicle (DMSO).
-
Lysis buffer with protease inhibitors.
-
PCR tubes or 96-well PCR plate.
-
Thermal cycler.
-
Centrifuge capable of high speeds.
-
Equipment for protein detection (e.g., Western blot apparatus, antibodies specific to the target protein, or mass spectrometer).
Methodology:
-
Compound Treatment:
-
Culture cells to a high density.
-
Treat the cells with the test compound at a desired concentration (e.g., 10x the EC₅₀ from the functional assay) or vehicle control.
-
Incubate for a sufficient time (e.g., 1 hour) at 37°C to allow for cell penetration and target binding.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes or a PCR plate.
-
Place the samples in a thermal cycler.
-
Heat the samples across a temperature gradient (e.g., from 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes), followed by cooling to room temperature.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated (denatured) protein fraction by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Detection and Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Quantify the amount of the soluble target protein remaining at each temperature point using a suitable detection method (e.g., Western Blot, ELISA).
-
Plot the percentage of soluble protein against temperature for both the vehicle-treated and compound-treated samples.
-
Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm) for each condition.
-
Result Interpretation: A positive "thermal shift" (ΔTm > 0) in the compound-treated sample compared to the vehicle control indicates direct target engagement and stabilization.[18]
-
Conclusion and Future Directions
The deorphanization of a novel chemical entity like this compound is a systematic process of hypothesis generation and rigorous experimental testing. The workflow presented in this guide—progressing from broad in silico predictions to focused in vitro validation—provides a high-probability pathway to success.
Upon successful validation of a direct molecular target, subsequent research should focus on:
-
Affinity and Kinetic Studies: Detailed characterization of the binding interaction (e.g., using surface plasmon resonance).
-
Downstream Signaling Assays: Elucidating the functional consequences of target engagement on cellular pathways.
-
Selectivity Profiling: Screening the compound against a panel of related targets to determine its specificity.
-
In Vivo Studies: Assessing the compound's efficacy and safety in relevant animal models of disease.
By following this structured and scientifically-grounded approach, researchers can effectively identify and validate the therapeutic targets of novel compounds, paving the way for the development of next-generation therapeutics.
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- Computational Approach for Drug Target Identific
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- Receptor Binding Assay.
- In vitro receptor binding assays: general methods and consider
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- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
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Methodological & Application
Application Note: A Validated UPLC-MS/MS Method for the High-Sensitivity Quantification of 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one in Human Plasma
Abstract
This application note describes a robust, sensitive, and high-throughput ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one in human plasma. The analyte, a novel small molecule with therapeutic potential, requires precise measurement in biological matrices to support pharmacokinetic (PK) and toxicokinetic (TK) studies. This method employs a simple and efficient protein precipitation (PPT) technique for sample preparation, followed by a rapid 4-minute chromatographic separation on a reverse-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The method was fully validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2][3][4] The assay demonstrates excellent linearity over the concentration range of 0.5 to 500 ng/mL, with high accuracy, precision, and minimal matrix effects. This validated method is fit-for-purpose for the analysis of clinical and preclinical study samples.
Introduction
This compound is a novel synthetic compound under investigation for its potential therapeutic applications. Accurate determination of its concentration in plasma is critical for characterizing its absorption, distribution, metabolism, and excretion (ADME) profile, which is fundamental to drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred platform for bioanalysis due to its inherent selectivity, sensitivity, and speed.[5][6]
The primary challenge in developing such an assay is to achieve high recovery and eliminate endogenous matrix interferences from complex biological fluids like plasma.[6] This note details a method that overcomes these challenges through an optimized protein precipitation extraction protocol and highly selective UPLC-MS/MS conditions. The validation was conducted in accordance with international regulatory standards to ensure data integrity and reliability for use in regulated studies.[3][7][8]
Experimental Workflow
The overall analytical process is streamlined for high-throughput applications, moving from sample receipt to final data analysis efficiently.
Caption: End-to-end workflow for plasma sample analysis.
Methodology
Materials and Reagents
-
Analyte: this compound (Reference Standard, >99% purity)
-
Internal Standard (IS): this compound-d5 (Deuterated IS, >99% purity)
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH) (LC-MS Grade), Formic Acid (FA) (Optima Grade)
-
Water: Deionized water, 18.2 MΩ·cm
-
Matrix: Human plasma (K2-EDTA) from pooled, screened donors.
Preparation of Standards and Quality Control (QC) Samples
-
Stock Solutions: Primary stock solutions of the analyte and IS were prepared in methanol at 1.00 mg/mL.
-
Working Solutions: A series of working standard solutions for the calibration curve (CC) and QC samples were prepared by serial dilution of the stock solution with 50:50 (v/v) ACN:Water.
-
CC and QC Preparation: Calibration standards and QC samples were prepared by spiking the appropriate working solutions into blank human plasma (5% spike volume) to achieve the final desired concentrations.
Sample Preparation: Protein Precipitation
Protein precipitation was selected for its simplicity, speed, and effectiveness in removing the majority of plasma proteins.[9][10][11] Acetonitrile is a highly efficient precipitation solvent for this purpose.[11]
-
Aliquot 50 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS working solution (prepared in acetonitrile at 50 ng/mL). The 3:1 ratio of organic solvent to plasma ensures efficient protein removal.[9][10]
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein denaturation.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to a 96-well plate for analysis.
UPLC-MS/MS Instrumental Conditions
The analysis was performed on a Waters ACQUITY UPLC system coupled to a Sciex QTRAP 6500+ mass spectrometer.
Table 1: UPLC and Mass Spectrometer Conditions
| Parameter | Setting |
| UPLC System | |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min): 0.0, %B: 5; Time (min): 2.5, %B: 95; Time (min): 3.0, %B: 95; Time (min): 3.1, %B: 5; Time (min): 4.0, %B: 5 |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Curtain Gas (CUR) | 35 psi |
| Collision Gas (CAD) | Medium |
| IonSpray Voltage (IS) | 5500 V |
| Temperature (TEM) | 550°C |
| Ion Source Gas 1 (GS1) | 60 psi |
| Ion Source Gas 2 (GS2) | 60 psi |
MRM Transition Optimization: The development of Multiple Reaction Monitoring (MRM) methods is a critical step for achieving high sensitivity and specificity in quantitative LC-MS/MS.[12][13] The process involves optimizing parameters such as precursor/product ion selection, collision energy (CE), and declustering potential (DP).[14][15]
Table 2: Optimized MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | DP (V) | CE (eV) | CXP (V) |
| Analyte | 262.2 | 161.1 (Quantifier) | 80 | 25 | 12 |
| 262.2 | 134.1 (Qualifier) | 80 | 35 | 10 | |
| IS (-d5) | 267.2 | 166.1 (Quantifier) | 80 | 25 | 12 |
Method Validation Results
The method was validated following the ICH M10 Guideline on Bioanalytical Method Validation.[3]
Selectivity and Specificity
No significant interfering peaks from endogenous plasma components were observed at the retention times of the analyte or the IS in six different sources of blank human plasma.
Linearity and Lower Limit of Quantification (LLOQ)
The calibration curve was linear over the range of 0.5 to 500 ng/mL. A weighted (1/x²) linear regression model was used. The coefficient of determination (r²) was consistently >0.995. The LLOQ was established at 0.5 ng/mL with a signal-to-noise ratio >10, and accuracy and precision within ±20%.
Table 3: Calibration Curve Summary
| Concentration Range (ng/mL) | Regression Model | Mean r² (n=3) |
| 0.5 - 500 | Weighted (1/x²) | 0.9978 |
Accuracy and Precision
Intra-day and inter-day accuracy and precision were evaluated at four QC levels (LLOQ, Low, Mid, High). All results met the acceptance criteria of ±15% for accuracy (bias) and ≤15% for precision (CV), except for the LLOQ, where ±20% is acceptable.[1][4]
Table 4: Accuracy and Precision Data
| QC Level | Conc. (ng/mL) | Intra-Day (n=6) | Inter-Day (n=18) |
| CV (%) | Bias (%) | CV (%) | Bias (%) | ||
| LLOQ | 0.5 | 8.9 | +5.4 | 11.2 | +7.8 |
| Low QC | 1.5 | 6.2 | -2.1 | 7.5 | -1.5 |
| Mid QC | 75 | 4.1 | +1.8 | 5.3 | +3.1 |
| High QC | 400 | 3.5 | -4.0 | 4.8 | -3.2 |
Matrix Effect and Recovery
The matrix effect was assessed using post-extraction spike experiments in six different plasma lots. The IS-normalized matrix factor had a CV of ≤6.5%, indicating no significant ion suppression or enhancement. Extraction recovery was consistent and high across all QC levels.
Table 5: Recovery and Matrix Effect Summary
| QC Level | Conc. (ng/mL) | Mean Extraction Recovery (%) | IS-Normalized Matrix Factor (CV%) |
| Low QC | 1.5 | 94.2 | 3.8 |
| Mid QC | 75 | 96.8 | 2.1 |
| High QC | 400 | 95.5 | 6.5 |
Stability
The analyte was found to be stable in human plasma under various storage and handling conditions, including bench-top (4 hours at room temp), freeze-thaw (3 cycles), and long-term storage (-80°C for 90 days).
Conclusion
A highly sensitive, specific, and rapid UPLC-MS/MS method for the quantification of this compound in human plasma has been successfully developed and validated. The simple protein precipitation sample preparation and short chromatographic run time make it suitable for high-throughput analysis. The method meets all regulatory requirements for bioanalytical method validation and can be confidently applied to support pharmacokinetic studies in both preclinical and clinical drug development.
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Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]
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Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. PubMed Central. [Link]
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Application Notes & Protocols: Characterizing the Neuroactivity of 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one In Vitro
Prepared by: Your Senior Application Scientist
I. Introduction: Rationale and Strategic Approach
3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one is a novel compound with structural similarities to known synthetic opioids, particularly meptazinol. This structural analogy strongly suggests a potential interaction with the central nervous system, likely mediated by opioid receptors. Opioid receptors are G-protein coupled receptors (GPCRs) that play a critical role in pain modulation and other neurological processes.[1][2] Therefore, a systematic in vitro evaluation is essential to elucidate the neuroactive profile of this compound.
This document provides a comprehensive guide for researchers to characterize the neuroactivity of this compound. The experimental strategy is designed to first establish its molecular target and then to evaluate its functional consequences on neuronal activity. The proposed workflow progresses from target engagement and primary signal transduction to downstream cellular responses:
-
GTPγS Binding Assay: To directly measure the activation of G-proteins upon compound binding to opioid receptors. This assay will determine if the compound is an agonist, antagonist, or inverse agonist at the receptor level.[3][4][5]
-
Calcium Imaging Assay: To assess the compound's effect on neuronal excitability by measuring changes in intracellular calcium levels, a key second messenger in neuronal signaling.[6][7][8]
-
Multi-Electrode Array (MEA) Electrophysiology: To analyze the compound's impact on neuronal network activity, including firing rates and synchronicity, providing insights into its broader effects on neural circuits.[9][10]
This multi-tiered approach ensures a thorough characterization of the compound's neuropharmacological profile, providing critical data for drug development and further research.
II. Target Engagement and Signal Transduction: GTPγS Binding Assay
Expertise & Experience: The GTPγS binding assay is a cornerstone for studying GPCR activation. It measures the initial step in the G-protein signaling cascade: the exchange of GDP for GTP on the Gα subunit following agonist binding to the receptor.[11][12] We utilize the non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates in activated G-proteins, allowing for a quantifiable measure of receptor activation.[3][5] This assay is particularly useful for determining the potency (EC₅₀) and efficacy (Eₘₐₓ) of a ligand and can differentiate between full, partial, and inverse agonists.[4][11]
Workflow for GTPγS Binding Assay
Caption: Workflow for the GTPγS Binding Assay.
Protocol: [³⁵S]GTPγS Binding Assay
1. Membrane Preparation:
- Culture CHO or HEK293 cells stably expressing the human mu (μ), delta (δ), or kappa (κ) opioid receptor.
- Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 1 mM EGTA).
- Centrifuge the homogenate at low speed (1,000 x g for 10 min at 4°C) to remove nuclei and debris.
- Centrifuge the supernatant at high speed (40,000 x g for 30 min at 4°C) to pellet the membranes.
- Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA) and determine protein concentration.
2. Assay Procedure:
- In a 96-well plate, add 50 μL of assay buffer containing various concentrations of this compound.
- Add 25 μL of the prepared cell membranes (10-20 μg of protein).
- Add 25 μL of [³⁵S]GTPγS (final concentration ~0.1 nM) to initiate the reaction.
- Incubate the plate at 30°C for 60 minutes with gentle agitation.
- Terminate the assay by rapid filtration through GF/B filter plates using a cell harvester.
- Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
- Dry the filter plates and add scintillation cocktail to each well.
- Measure the radioactivity using a scintillation counter.
3. Data Analysis:
- Plot the specific binding of [³⁵S]GTPγS (total binding minus non-specific binding in the presence of excess unlabeled GTPγS) against the log concentration of the compound.
- Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC₅₀ and Eₘₐₓ values.
Expected Data Presentation
| Parameter | This compound | Reference Agonist (e.g., DAMGO for μ-opioid) |
| EC₅₀ (nM) | Experimental Value | Known Value |
| Eₘₐₓ (% of Basal) | Experimental Value | Known Value |
| Receptor Selectivity | μ: EC₅₀, δ: EC₅₀, κ: EC₅₀ | μ: EC₅₀, δ: >1000, κ: >1000 |
III. Functional Neuronal Response: Calcium Imaging Assay
Expertise & Experience: Calcium imaging is a powerful technique to visualize the functional responses of neuronal populations to a test compound.[13][14] Neuronal depolarization leads to the opening of voltage-gated calcium channels, causing an influx of Ca²⁺ and a transient increase in intracellular calcium concentration.[7] We will use a fluorescent calcium indicator, such as Fluo-4 AM, which exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺.[6] This allows for real-time monitoring of neuronal activity at the single-cell level.[8]
Workflow for Calcium Imaging Assay
Caption: Workflow for the Calcium Imaging Assay.
Protocol: Calcium Imaging in Primary Neuronal Cultures
1. Cell Culture:
- Culture primary cortical or hippocampal neurons from embryonic rodents on poly-D-lysine coated glass-bottom dishes.[15]
- Maintain the cultures in a suitable neuronal culture medium for 10-14 days to allow for the formation of mature synaptic networks.[16]
2. Dye Loading:
- Prepare a loading solution of Fluo-4 AM (2-5 μM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Replace the culture medium with the loading solution and incubate for 30-45 minutes at 37°C.
- Wash the cells twice with the salt solution to remove excess dye.
3. Imaging:
- Mount the dish on the stage of a fluorescence microscope equipped with a camera and appropriate filters for Fluo-4 (excitation ~494 nm, emission ~516 nm).
- Record baseline fluorescence for 2-5 minutes.
- Apply this compound at various concentrations to the cells.
- Record the changes in fluorescence intensity over time.
- As a positive control, apply a depolarizing stimulus (e.g., 50 mM KCl) at the end of the experiment to confirm cell viability and responsiveness.
4. Data Analysis:
- Select regions of interest (ROIs) corresponding to individual neurons.
- Calculate the change in fluorescence (ΔF) relative to the baseline fluorescence (F₀) for each ROI (ΔF/F₀).
- Quantify the amplitude, frequency, and duration of calcium transients.
- Compare the neuronal activity before and after compound application.
Expected Data Presentation
| Concentration | Mean Peak ΔF/F₀ | Frequency of Transients (events/min) | Percentage of Active Neurons |
| Vehicle Control | Experimental Value | Experimental Value | Experimental Value |
| 1 μM Compound | Experimental Value | Experimental Value | Experimental Value |
| 10 μM Compound | Experimental Value | Experimental Value | Experimental Value |
| 100 μM Compound | Experimental Value | Experimental Value | Experimental Value |
IV. Neuronal Network Activity: Multi-Electrode Array (MEA) Electrophysiology
Expertise & Experience: MEA technology allows for the non-invasive, long-term monitoring of spontaneous electrical activity from neuronal networks in vitro.[9][10] This "gold standard" electrophysiological technique provides insights into how a compound modulates synaptic transmission, neuronal firing, and network synchrony.[17][18] By recording extracellular field potentials, we can assess parameters such as mean firing rate, burst frequency, and network-wide spike patterns.[19]
Signaling Pathway and MEA Measurement
Caption: Neuronal signaling and MEA recording principle.
Protocol: MEA Recordings from Primary Neuronal Cultures
1. Cell Culture on MEAs:
- Plate primary cortical neurons onto MEA plates pre-coated with an adhesion promoter (e.g., poly-D-lysine).
- Culture the neurons for at least 21 days to allow for the development of a stable, spontaneously active neuronal network.
2. Recording Procedure:
- Place the MEA plate in the recording platform, which maintains physiological conditions (37°C, 5% CO₂).
- Record baseline spontaneous activity for 15-30 minutes.
- Apply this compound at increasing concentrations, with a 15-minute recording period for each concentration.
- Perform a washout step by replacing the medium with fresh, compound-free medium and record for an additional 30 minutes to assess reversibility.
3. Data Analysis:
- Use software to detect and sort spikes from the raw voltage data.
- Analyze various parameters of neuronal network activity, including:
- Mean Firing Rate (MFR): The average number of spikes per second per active electrode.
- Burst Frequency: The number of bursts (a rapid succession of spikes) per minute.
- Network Synchrony: A measure of how correlated the firing is across different electrodes in the network.
- Compare the data from the compound treatment periods to the baseline recordings.
Expected Data Presentation
| Concentration | Mean Firing Rate (Hz) | Burst Frequency (bursts/min) | Network Synchrony Index |
| Baseline | Experimental Value | Experimental Value | Experimental Value |
| 1 μM Compound | Experimental Value | Experimental Value | Experimental Value |
| 10 μM Compound | Experimental Value | Experimental Value | Experimental Value |
| Washout | Experimental Value | Experimental Value | Experimental Value |
V. References
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PMC. (2017). Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. [Link][3]
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PubMed Central. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. [Link][11]
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PMC. (2020). A simple Ca2+-imaging approach to neural network analyses in cultured neurons. [Link][13]
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PubMed. Cell culture as models for studying neural functions. [Link][20]
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NCBI Bookshelf. (2012). Assay Guidance Manual: GTPγS Binding Assays. [Link][4]
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Springer Nature Experiments. Calcium Imaging Protocols and Methods. [Link][14]
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Springer Nature Experiments. (2004). Assay of G Protein-Coupled Receptor Activation of G Proteins in Native Cell Membranes Using [ 35 S]GTPγS Binding. [Link][12]
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PubMed Central. (2024). Electrophysiology Methods for Assessing of Neurodegenerative and Post-Traumatic Processes as Applied to Translational Research. [Link][9]
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Introductory Neuroscience Review Series. Electrophysiology Methods. [Link][19]
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ResearchGate. (2013). The emerging role of in vitro electrophysiological methods in CNS safety pharmacology. [Link][17]
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Axion BioSystems. (2024). Electrophysiology Fundamentals, Membrane Potential and Electrophysiological Techniques. [Link][10]
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Creative Biolabs. In Vitro, In Vivo & Ex Vivo Electrophysiology Assay. [Link][18]
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Charles River Laboratories. Neuroscience Cell Culture Models. [Link][21]
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PubMed. (2010). In vitro and in vivo assessment of mu opioid receptor constitutive activity. [Link]
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Macquarie University. Fluorescence-based, high-throughput assays for μ-opioid receptor activation using a membrane potential-sensitive dye. [Link]
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eScholarship.org. (2019). A primary neural cell culture model to study neuron, astrocyte, and microglia interactions in neuroinflammation. [Link][22]
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Frontiers. (2017). Neuronal Culture Microenvironments Determine Preferences in Bioenergetic Pathway Use. [Link][16]
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MDPI. (2021). In Vitro Analyses of Spinach-Derived Opioid Peptides, Rubiscolins: Receptor Selectivity and Intracellular Activities through G Protein- and β-Arrestin-Mediated Pathways. [Link]
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PubChem. 3-Methylcaprolactam. [Link]
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Chemsrc. 3-(3-Hydroxyphenyl)-1-methyl-2-azepanone. [Link]
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UCHEM. 3-(3-hydroxyphenyl)-1-methylazepan-2-one CAS 71592-44-4. [Link]
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PubMed. (1984). Synthesis of several 2-substituted 3-(p-hydroxyphenyl)-1-propenes and their characterization as mechanism-based inhibitors of dopamine beta-hydroxylase. [Link]
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PubChem. 3-(2-Ethyl-3-hydroxyphenyl)-2-methylpropanal. [Link]
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ResearchGate. (2016). Synthesis of novel 3-substituted-1-(2'-hydroxyphenyl)propan-1-ones. [Link]
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ChemBK. 3-(3-hydroxyphenyl)-1-methylazepan-2-one. [Link]
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PubChem. Ethyl 3-hydroxy-2-methyl-3-phenylpropanoate. [Link]
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Application Note & Protocol: Assessing the Antioxidant Capacity of 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the assessment of the antioxidant capacity of the novel compound, 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one. The presence of a hydroxyphenyl group suggests potential antioxidant activity, making a thorough evaluation of its radical scavenging and reducing capabilities essential.[1][2] This guide details the theoretical underpinnings and step-by-step protocols for a panel of widely accepted in vitro antioxidant assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, the FRAP (Ferric Reducing Antioxidant Power) assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay. The rationale behind employing a multi-assay approach is to elucidate the compound's antioxidant mechanism, whether through hydrogen atom transfer (HAT), electron transfer (ET), or a combination of both.
Introduction: The Rationale for Antioxidant Capacity Assessment
Antioxidants are critical in mitigating oxidative stress, a condition implicated in a wide array of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[3][4] Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. Novel synthetic compounds, such as this compound, which contains a phenolic moiety—a well-known antioxidant pharmacophore—are promising candidates for therapeutic intervention.[5][6]
The hydroxyphenyl group can potentially donate a hydrogen atom or an electron to neutralize free radicals, thus terminating damaging chain reactions. To comprehensively characterize this potential, a battery of assays operating via different mechanisms is required. Assays can be broadly categorized as those based on hydrogen atom transfer (HAT) and those based on electron transfer (ET).[5] This protocol outlines methods for both types of assays to provide a complete profile of the compound's antioxidant potential.
Chemical Structure of this compound:
Foundational Principles of Selected Antioxidant Assays
A multi-assay approach provides a more complete picture of a compound's antioxidant capabilities. The four assays detailed here were chosen for their robustness, differing mechanisms, and widespread use in the scientific community.
-
DPPH Radical Scavenging Assay: This ET-based assay utilizes the stable free radical DPPH•, which has a deep purple color.[4][7] In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH• is reduced to the non-radical form DPPH-H, resulting in a color change to pale yellow.[4][7] The degree of discoloration is proportional to the antioxidant's scavenging activity.[7]
-
ABTS Radical Cation Decolorization Assay: Another ET-based assay, this method involves the generation of the blue-green ABTS•+ radical cation.[8][9][10] Antioxidants in the sample reduce the ABTS•+, causing the solution to lose its color.[9][10] This assay is versatile as it can be used for both hydrophilic and lipophilic compounds.
-
Ferric Reducing Antioxidant Power (FRAP) Assay: This ET-based assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[11][12][13] The reduction of the Fe³⁺-TPTZ (2,4,6-tripyridyl-s-triazine) complex results in the formation of a blue-colored Fe²⁺-TPTZ complex, with the intensity of the color being directly proportional to the antioxidant's reducing power.[11]
-
Oxygen Radical Absorbance Capacity (ORAC) Assay: This HAT-based assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[14][15][16] The antioxidant's ability to scavenge these radicals preserves the fluorescence, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.[14][17]
Experimental Workflow and Protocols
The following section provides detailed, step-by-step protocols for each assay. It is crucial to maintain consistency in reagent preparation, incubation times, and measurement parameters to ensure reproducible and reliable results.
General Preparation
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of dilutions to determine the concentration-dependent activity.
Standard Preparation:
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid): A water-soluble analog of vitamin E, Trolox is a commonly used standard for all four assays to express the antioxidant capacity in Trolox Equivalents (TE). Prepare a stock solution and a series of dilutions in the same solvent as the test compound.
-
Gallic Acid: Often used as a standard for phenolic compounds. Prepare a stock solution and a series of dilutions.
-
Ferrous Sulfate (FeSO₄): Used as the standard for the FRAP assay.
DPPH Radical Scavenging Assay Protocol
This protocol is adapted from established methods.[18][19]
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)
-
Methanol (or other suitable solvent)
-
Test compound solutions
-
Trolox standard solutions
Procedure:
-
In a 96-well microplate, add 50 µL of various concentrations of the test compound or Trolox standard to the wells.
-
Add 150 µL of the 0.1 mM DPPH solution to each well.[18]
-
For the control (blank), add 50 µL of the solvent instead of the test compound to the DPPH solution.[18]
-
Incubate the plate in the dark at room temperature for 30 minutes.[18]
-
Measure the absorbance at 517 nm using a microplate reader.[7][18]
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound or standard.
Plot the % inhibition against the concentration of the test compound and standards to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
ABTS Radical Cation Decolorization Assay Protocol
This protocol is based on widely accepted methodologies.[8][9]
Reagents:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution (7 mM in water)
-
Potassium persulfate solution (2.45 mM in water)
-
Phosphate buffered saline (PBS) or ethanol
-
Test compound solutions
-
Trolox standard solutions
Procedure:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of the 7 mM ABTS solution and the 2.45 mM potassium persulfate solution.[8] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
In a 96-well microplate, add 10 µL of various concentrations of the test compound or Trolox standard to the wells.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate in the dark at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm using a microplate reader.[9][18]
Data Analysis: Calculate the percentage of ABTS•+ scavenging activity as described for the DPPH assay. The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Ferric Reducing Antioxidant Power (FRAP) Assay Protocol
The following protocol is a standard method for determining FRAP.[11][12][13]
Reagents:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
FRAP reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this solution fresh.
-
Test compound solutions
-
Ferrous sulfate (FeSO₄) standard solutions
Procedure:
-
Pre-warm the FRAP reagent to 37°C.
-
In a 96-well microplate, add 10 µL of various concentrations of the test compound or FeSO₄ standard to the wells.[20]
-
Add 190 µL of the pre-warmed FRAP reagent to each well.[12]
-
Incubate the plate at 37°C for 4-6 minutes.[11]
-
Measure the absorbance at 593 nm or 594 nm using a microplate reader.[11][12][13]
Data Analysis: Create a standard curve using the absorbance values of the FeSO₄ standards. The antioxidant capacity of the test compound is expressed as Fe²⁺ equivalents or Trolox equivalents if a Trolox standard curve is also generated.
Oxygen Radical Absorbance Capacity (ORAC) Assay Protocol
This protocol is based on established ORAC assay procedures.[14][15][17][21]
Reagents:
-
Fluorescein sodium salt solution (fluorescent probe)
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution (peroxyl radical generator)
-
Phosphate buffer (75 mM, pH 7.4)
-
Test compound solutions
-
Trolox standard solutions
Procedure:
-
In a black 96-well microplate, add 25 µL of various concentrations of the test compound or Trolox standard to the wells.
-
Add 150 µL of the fluorescein solution to each well and incubate at 37°C for 30 minutes in the microplate reader.[14][16]
-
After incubation, rapidly add 25 µL of the AAPH solution to each well using a multichannel pipette or the reader's injectors to initiate the reaction.[15][21]
-
Immediately begin measuring the fluorescence kinetically at an excitation wavelength of 485 nm and an emission wavelength of 520 nm every 1-2 minutes for at least 60-90 minutes.[14][15]
Data Analysis: Calculate the area under the fluorescence decay curve (AUC) for the blank, standards, and samples. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. The ORAC value is then determined by comparing the net AUC of the sample to the net AUC of the Trolox standard curve and is expressed as µmol of Trolox equivalents per gram or milliliter of the sample.
Visualization of Experimental Workflows
Diagram 1: General Antioxidant Assay Workflow
Caption: General workflow for antioxidant capacity assessment.
Diagram 2: Chemical Principles of the Assays
Caption: Chemical principles of the antioxidant assays.
Data Presentation and Interpretation
The results from these assays should be presented in a clear and concise manner. A summary table is recommended for easy comparison of the antioxidant capacity of this compound across the different assays.
Table 1: Summary of Antioxidant Capacity of this compound
| Assay | Parameter | Result | Units |
| DPPH Assay | IC₅₀ | [Insert Value] | µg/mL or µM |
| TEAC | [Insert Value] | µmol TE/g | |
| ABTS Assay | IC₅₀ | [Insert Value] | µg/mL or µM |
| TEAC | [Insert Value] | µmol TE/g | |
| FRAP Assay | FRAP Value | [Insert Value] | µmol Fe²⁺/g |
| TEAC | [InsertValue] | µmol TE/g | |
| ORAC Assay | ORAC Value | [Insert Value] | µmol TE/g |
Interpretation of Results:
-
A low IC₅₀ value in the DPPH and ABTS assays indicates high radical scavenging activity.
-
A high FRAP value signifies strong reducing power.
-
A high ORAC value suggests efficient quenching of peroxyl radicals via hydrogen atom donation.
-
Comparing the results across the different assays will provide insights into the primary mechanism of antioxidant action for this compound. For example, strong activity in the DPPH, ABTS, and FRAP assays would suggest an electron transfer mechanism, while high activity in the ORAC assay would point towards a hydrogen atom transfer mechanism.
Conclusion
This application note provides a comprehensive framework for the systematic evaluation of the antioxidant capacity of the novel compound this compound. By employing a panel of assays with distinct chemical principles, researchers can obtain a robust and multifaceted understanding of its potential as an antioxidant agent. The detailed protocols and data interpretation guidelines herein are designed to ensure scientific rigor and reproducibility, facilitating the advancement of research and development in the field of antioxidant therapeutics.
References
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Apak, R., et al. (2007). Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay. Molecules. Available at: [Link]
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Benkhaira, N., et al. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. Available at: [Link]
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Ultimate Treat. (2024). A Detailed Look At Ferric Reducing Antioxidant Power (FRAP). Available at: [Link]
-
Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Available at: [Link]
-
G-Biosciences. (n.d.). FRAP Antioxidant Assay. Available at: [Link]
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Zen-Bio, Inc. (2020). ABTS Antioxidant Assay Kit. Available at: [Link]
-
Active Concepts. (2015). Oxygen Radical Absorbance Capacity (ORAC) Assay. Available at: [Link]
-
Chemsrc. (n.d.). 3-(3-Hydroxyphenyl)-1-methyl-2-azepanone. Available at: [Link]
-
G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Available at: [Link]
-
BMG Labtech. (n.d.). Antioxidant potential using an ORAC assay. Available at: [Link]
-
Ou, B., et al. (2024). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. MDPI. Available at: [Link]
-
Agilent. (n.d.). Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. Available at: [Link]
-
ResearchGate. (n.d.). Antioxidant capacity of standard phenolic compounds deter- mined using DPPH and FRAP assays. Available at: [Link]
-
Sachett, A., et al. (2021). Antioxidant activity by DPPH assay: in vitro protocol. ResearchGate. Available at: [Link]
-
Al-Duais, M., et al. (2023). Microplate Methods for Measuring Phenolic Content and Antioxidant Capacity in Chickpea: Impact of Shaking. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Evaluation of the phenolic composition (A) and antioxidant capacity (B)... Available at: [Link]
-
Proestos, C., et al. (2023). Determination of the Total Phenolics Content and Antioxidant Activity of Extracts from Parts of Plants from the Greek Island of Crete. PubMed Central. Available at: [Link]
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Gülçin, İ. (2022). DPPH Radical Scavenging Assay. MDPI. Available at: [Link]
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G-Biosciences. (n.d.). DPPH Antioxidant Assay. Available at: [Link]
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Application Notes & Protocols: High-Throughput Screening of 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one Derivatives
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) campaigns for a novel class of compounds: 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one derivatives. As this chemical scaffold (CAS 71556-74-6) is not extensively characterized in public literature, this guide emphasizes a target-agnostic and target-based screening approach to elucidate its biological activities and identify potential therapeutic applications.[1]
The core philosophy of this guide is to provide not just a set of instructions, but a strategic framework. We will delve into the rationale behind the selection of specific assays, the critical importance of robust assay development and validation, and the statistical framework required for confident hit identification. This approach is designed to empower researchers to adapt these protocols to their specific biological questions and available resources.
Introduction: Unlocking the Therapeutic Potential of a Novel Scaffold
The process of bringing a new drug to market is a lengthy and costly endeavor.[2] High-throughput screening (HTS) has become an indispensable tool in the initial stages of this process, enabling the rapid evaluation of vast chemical libraries to identify "hits"—compounds that modulate a biological target or pathway of interest.[3][4][5] The this compound scaffold represents a unique chemical entity with the potential for diverse biological activities. A systematic HTS campaign of its derivatives is a logical and efficient first step in uncovering this potential.
This guide will cover the critical stages of an HTS campaign, from initial assay development to hit confirmation and characterization. We will explore both biochemical (target-based) and cell-based (phenotypic) screening strategies, providing detailed protocols for each.
The Strategic Core of HTS: Assay Development and Validation
The success of any HTS campaign hinges on the quality of the assay.[6] A robust and reproducible assay is paramount for distinguishing true biological activity from experimental noise. The primary goal of assay development is to create a sensitive and reliable method that can be miniaturized for use in 384- or 1536-well plates and is amenable to automation.[7][8][9]
Key Metrics for Assay Quality: The Z'-Factor
Before initiating a large-scale screen, the assay must be rigorously validated. The Z'-factor is a statistical measure that quantifies the separation between the distributions of positive and negative controls, providing a clear indication of assay quality.[10]
An assay is generally considered suitable for HTS if it consistently yields a Z'-factor between 0.5 and 1.0.[2][10][11][12]
| Z'-Factor Value | Assay Quality | Suitability for HTS |
| > 0.5 | Excellent | Highly suitable for HTS.[7][11] |
| 0 to 0.5 | Acceptable | May require further optimization.[10][11] |
| < 0 | Poor | Unsuitable for HTS.[11] |
Calculation of Z'-Factor:
Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
Where:
-
μ_p = mean of the positive control
-
σ_p = standard deviation of the positive control
-
μ_n = mean of the negative control
-
σ_n = standard deviation of the negative control
Miniaturization and Automation
Transitioning an assay from a 96-well to a 384- or 1536-well format is a critical step in HTS.[7] This process, known as miniaturization, reduces reagent costs and increases throughput. Automation, through the use of robotic liquid handlers and plate readers, is essential for achieving the speed, precision, and reproducibility required for large-scale screening.[13][14][15]
HTS Workflow: A Visual Guide
The following diagram illustrates a typical HTS workflow, from initial assay development to hit confirmation.
Caption: A generalized workflow for a high-throughput screening campaign.
Biochemical Assays: Probing Molecular Interactions
Biochemical assays are ideal for target-based screening, where the goal is to identify compounds that directly interact with a purified protein, such as an enzyme or receptor.[16][17]
Fluorescence Polarization (FP) for Protein-Ligand Binding
Principle: FP is a powerful technique for monitoring molecular interactions in solution.[18][19][20] It relies on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. When the tracer binds to a larger protein, its tumbling slows, and the polarization of the emitted light increases. Test compounds that inhibit this interaction will displace the tracer, leading to a decrease in fluorescence polarization.[21]
Application: Screening for inhibitors of a protein-protein or protein-small molecule interaction.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., PBS with 0.01% Tween-20).
-
Target Protein: Dilute the purified protein to 2X the final concentration in Assay Buffer.
-
Fluorescent Tracer: Dilute the fluorescently labeled ligand to 2X the final concentration in Assay Buffer.
-
Test Compounds: Prepare a stock solution of the this compound derivatives in 100% DMSO. Create a dilution series in Assay Buffer.
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of the test compound solution to each well.
-
Add 5 µL of the 2X target protein solution to each well.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of the 2X fluorescent tracer solution to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the fluorescence polarization on a compatible plate reader.
-
-
Controls:
-
Negative Control (0% Inhibition): DMSO instead of test compound.
-
Positive Control (100% Inhibition): A known inhibitor or a high concentration of unlabeled ligand.
-
AlphaScreen for Proximity-Based Assays
Principle: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology used to study biomolecular interactions.[22][23] It utilizes two types of beads: a Donor bead that, upon excitation at 680 nm, releases singlet oxygen, and an Acceptor bead that, when in close proximity (within 200 nm) to the Donor bead, captures the singlet oxygen and emits light.[24][25] If the test compound disrupts the interaction bringing the beads together, the signal is reduced.[24]
Application: Screening for inhibitors of protein-protein interactions, or for modulators of enzyme activity (e.g., kinases, proteases).[23]
-
Reagent Preparation:
-
Biotinylated Protein A: One of the interacting partners is biotinylated.
-
Tagged Protein B: The other interacting partner is tagged (e.g., with GST or 6xHis).
-
Streptavidin-Coated Donor Beads.
-
Anti-Tag Acceptor Beads (e.g., Anti-GST or Anti-6xHis).
-
Test Compounds: Prepared as in the FP assay.
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of the test compound solution to each well.
-
Add 5 µL of a mixture of Biotinylated Protein A and Tagged Protein B.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of a mixture of Streptavidin-Coated Donor Beads and Anti-Tag Acceptor Beads (prepared in the dark).
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Cell-Based Assays: Assessing Phenotypic Changes
Cell-based assays offer the advantage of screening compounds in a more physiologically relevant context.[17][26] They can be used for phenotypic screening (where the molecular target may be unknown) or for target-based screening in a cellular environment.
Luciferase Reporter Assays for Pathway Analysis
Principle: Luciferase reporter assays are widely used to study gene expression and signal transduction pathways.[27][28][29] A luciferase gene is placed under the control of a promoter that is responsive to a specific signaling pathway. When the pathway is activated, the luciferase enzyme is expressed, and upon addition of its substrate (luciferin), it produces a quantifiable light signal.[30][31]
Application: Identifying compounds that modulate a specific signaling pathway (e.g., NF-κB, CREB, p53).
-
Cell Preparation:
-
Plate cells stably expressing an NF-κB-luciferase reporter construct in a 384-well plate.
-
Allow cells to adhere overnight.
-
-
Assay Procedure:
-
Add test compounds to the cells and incubate for a predetermined time (e.g., 1 hour).
-
Stimulate the NF-κB pathway with an appropriate agonist (e.g., TNF-α).
-
Incubate for 6-8 hours.
-
Add a luciferase assay reagent that lyses the cells and contains the luciferin substrate.
-
Read the luminescence on a plate reader.
-
-
Controls:
-
Negative Control: Unstimulated cells with DMSO.
-
Positive Control: Stimulated cells with DMSO.
-
Cell Viability Assays
Principle: These assays are crucial for identifying cytotoxic compounds and are often used as a counter-screen to eliminate false positives from other assays. Common methods include ATP-based luminescent assays (e.g., CellTiter-Glo), which measure cellular ATP as an indicator of metabolic activity, and resazurin-based fluorescent assays.[32]
Application: Assessing the general cytotoxicity of the compound library.
-
Cell Preparation:
-
Plate cells in a 384-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Add the test compounds at various concentrations.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Equilibrate the plate to room temperature.
-
Add a commercially available ATP detection reagent (e.g., CellTiter-Glo).
-
Shake the plate for 2 minutes to induce cell lysis.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read the luminescence.
-
Data Analysis and Hit Identification
The large volume of data generated from an HTS campaign requires a systematic and statistically rigorous analysis pipeline.[33]
Data Normalization
Raw data from HTS plates can be subject to systematic errors, such as edge effects or gradients.[34] Normalization methods, such as percent of control or Z-score, are used to adjust for these variations and make data comparable across different plates.[35][36]
Hit Selection
A common method for hit selection is to define a threshold based on the mean and standard deviation (SD) of the sample data. For example, a hit might be defined as a compound that produces a signal greater than 3 times the standard deviation from the mean of all test compounds.
Caption: A simplified data analysis pipeline for HTS.
Hit Confirmation and Triage
Initial hits from the primary screen must be confirmed through a series of secondary assays.[14] This process, often called hit triage, involves:
-
Re-testing: Confirming the activity of the hit compound from the original stock.
-
Dose-Response Analysis: Testing the compound over a range of concentrations to determine its potency (e.g., IC50 or EC50).
-
Orthogonal Assays: Using a different assay format to confirm the biological activity and rule out assay-specific artifacts.
-
Preliminary Structure-Activity Relationship (SAR): Analyzing the activity of related compounds from the library to identify initial SAR trends.[7]
Conclusion and Future Directions
This guide provides a foundational framework for conducting a high-throughput screening campaign on this compound derivatives. By employing robust assay development, rigorous validation, and systematic data analysis, researchers can effectively explore the biological activity of this novel chemical scaffold. The identified hits will serve as starting points for lead optimization and further preclinical development, ultimately paving the way for potential new therapeutics.[13]
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PubMed. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Retrieved from [Link]
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ResearchGate. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review | Request PDF. Retrieved from [Link]
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NIH National Center for Biotechnology Information. (2013). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Retrieved from [Link]
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Beckman Coulter. (n.d.). High-Throughput Screening (HTS). Retrieved from [Link]
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BMG LABTECH. (n.d.). AlphaScreen. Retrieved from [Link]
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MDPI. (2023). A High-Throughput Cell-Based Luciferase Reporter Assay for Identifying Inhibitors of ASGR1. Retrieved from [Link]
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BellBrook Labs. (2025). From Lab to Lead: Using Fluorescence Polarization in Drug Development. Retrieved from [Link]
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Hudson Lab Automation. (n.d.). High-Throughput Screening. Retrieved from [Link]
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ResearchGate. (2025). Affordable Luciferase Reporter Assay for Cell-Based High-Throughput Screening | Request PDF. Retrieved from [Link]
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Microlit USA. (2024). Liquid-Handling in High-Throughput Screening. Retrieved from [Link]
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ACS Publications. (2018). Characterization and Use of TurboLuc Luciferase as a Reporter for High-Throughput Assays. Retrieved from [Link]
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BMG LABTECH. (2025). The Z prime value (Z'). Retrieved from [Link]
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Wikipedia. (n.d.). Z-factor. Retrieved from [Link]
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Berthold Technologies GmbH & Co.KG. (n.d.). AlphaScreen®. Retrieved from [Link]
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PubMed. (2016). A Luciferase Reporter Gene System for High-Throughput Screening of γ-Globin Gene Activators. Retrieved from [Link]
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ACS Publications. (2023). Machine Learning Assisted Hit Prioritization for High Throughput Screening in Drug Discovery. Retrieved from [Link]
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NIH National Center for Biotechnology Information. (2014). Quantitative high-throughput screening data analysis: challenges and recent advances. Retrieved from [Link]
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Oxford Academic. (2015). Comprehensive analysis of high-throughput screens with HiTSeekR. Retrieved from [Link]
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Oxford Academic. (2010). Two effective methods for correcting experimental high-throughput screening data. Retrieved from [Link]
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Application of 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one in neurodegenerative disease models
An in-depth analysis of the scientific literature and chemical databases does not reveal a widely studied compound with the specific name "3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one" for neurodegenerative diseases. However, its chemical structure contains key features—a lactam core, a phenolic group, and a tertiary amine—that are present in many neuroactive compounds. This suggests its potential as a multi-target therapeutic agent.
This application note, therefore, is constructed based on a hypothesized mechanism of action derived from these structural motifs. We will refer to the compound as EHPMA (an abbreviation of its chemical name) throughout this guide. We will explore its potential applications by detailing protocols to validate its efficacy in models of neurodegeneration, focusing on its plausible roles as a Sigma-1 Receptor agonist and a potent antioxidant that leverages the Nrf2 pathway.
Application Note: EHPMA
A Multi-Target Agent for Neurodegenerative Disease Models
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive framework for investigating the therapeutic potential of this compound (EHPMA), a novel compound with structural features suggesting a multi-target mechanism of action for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. We present its hypothesized mechanisms, focusing on Sigma-1 Receptor (S1R) agonism and activation of the Nrf2 antioxidant pathway. Detailed protocols are provided for in vitro characterization and validation in cellular disease models, offering a roadmap for researchers to explore its neuroprotective effects.
Part 1: Hypothesized Mechanism of Action
The therapeutic potential of EHPMA is predicated on a dual mechanism aimed at two core pathologies in neurodegeneration: protein misfolding/ER stress and oxidative damage.
Sigma-1 Receptor (S1R) Agonism: A Chaperone for Neuroprotection
The S1R is a unique ligand-operated chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM). Its activation is a key neuroprotective strategy. As an S1R agonist, EHPMA is hypothesized to:
-
Promote proper protein folding and degradation: By stabilizing the IP3R-Grp78-S1R complex, it can help mitigate ER stress, a common feature in neurodegenerative diseases characterized by protein aggregation.
-
Regulate calcium homeostasis: S1R activation modulates calcium flux between the ER and mitochondria, preventing mitochondrial calcium overload and subsequent apoptosis.
-
Enhance neuronal survival: Through these actions, S1R activation promotes the expression of pro-survival factors like Bcl-2.
Caption: EHPMA activates S1R, promoting neuroprotection.
Antioxidant Activity via Nrf2 Pathway Activation
The phenolic hydroxyl group on EHPMA suggests it has intrinsic antioxidant properties. Beyond direct radical scavenging, we hypothesize it activates the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, the master regulator of the cellular antioxidant response.
-
Nrf2 Activation: Under oxidative stress, Nrf2 translocates to the nucleus. EHPMA may facilitate this by disrupting the Keap1-Nrf2 complex.
-
Antioxidant Gene Expression: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), driving the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
-
Reduction of Oxidative Damage: The resulting enzymes neutralize reactive oxygen species (ROS), detoxify harmful electrophiles, and reduce lipid peroxidation and DNA damage, thereby protecting neurons from oxidative stress-induced death.
Caption: EHPMA activates the Nrf2 antioxidant pathway.
Part 2: Experimental Protocols & Applications
This section provides detailed protocols to validate the hypothesized mechanisms of EHPMA.
Workflow Overview
Caption: Staged workflow for EHPMA validation.
Part A: In Vitro Characterization
Objective: To determine the binding affinity (Ki) of EHPMA for the Sigma-1 Receptor.
Rationale: This is the foundational experiment to confirm direct target engagement. A high affinity provides strong evidence that EHPMA's biological effects could be mediated by S1R.
Materials:
-
Guinea pig brain membranes (source of S1R)
-
-pentazocine (radioligand)
-
Haloperidol (non-selective competitor for non-specific binding)
-
EHPMA (test compound) at various concentrations
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Scintillation vials and cocktail
Methodology:
-
Preparation: Thaw guinea pig brain membranes on ice. Dilute in ice-cold assay buffer to a final concentration of ~300 µg protein per tube.
-
Assay Setup: In triplicate, prepare tubes containing:
-
Total Binding: Membranes + -pentazocine (e.g., 5 nM final concentration).
-
Non-Specific Binding: Membranes + -pentazocine + Haloperidol (e.g., 10 µM final concentration).
-
Competition: Membranes + -pentazocine + varying concentrations of EHPMA (e.g., 0.1 nM to 100 µM).
-
-
Incubation: Incubate all tubes at 37°C for 150 minutes in a shaking water bath.
-
Termination & Filtration: Rapidly filter the incubation mixture through GF/B glass fiber filters pre-soaked in buffer, using a cell harvester. Wash filters three times with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place filters in scintillation vials, add scintillation cocktail, and count radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of EHPMA.
-
Determine the IC₅₀ (concentration of EHPMA that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Objective: To assess EHPMA's ability to reduce intracellular ROS and activate the Nrf2 pathway in a neuronal cell line.
Rationale: This protocol moves from chemical to biological antioxidant activity. It tests whether EHPMA can protect cells from an oxidative insult and confirms the hypothesized mechanism by measuring the upregulation of Nrf2-dependent antioxidant genes.
Materials:
-
SH-SY5Y neuroblastoma cells
-
DMEM/F12 medium, 10% FBS, 1% Pen-Strep
-
EHPMA
-
Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) as an oxidative stressor
-
2',7'-dichlorofluorescin diacetate (DCFDA) dye
-
TRIzol™ Reagent for RNA extraction
-
qRT-PCR primers for HMOX1, NQO1, and a housekeeping gene (GAPDH or ACTB)
-
qRT-PCR master mix and instrument
Methodology:
Part 2A: Intracellular ROS Measurement (DCFDA Assay)
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Pre-treatment: Treat cells with various concentrations of EHPMA (e.g., 1, 5, 10 µM) or vehicle control for 4-6 hours.
-
DCFDA Loading: Remove media, wash with PBS, and incubate cells with 10 µM DCFDA in PBS for 30 minutes at 37°C.
-
Induce Oxidative Stress: Remove DCFDA solution. Add fresh media containing the chosen stressor (e.g., 100 µM H₂O₂) to all wells except the negative control. EHPMA should be re-added along with the stressor.
-
Measurement: Immediately measure fluorescence (Excitation: 485 nm, Emission: 535 nm) every 5 minutes for 1-2 hours using a plate reader.
-
Analysis: Plot fluorescence intensity over time. Compare the rate of ROS production in EHPMA-treated cells to the vehicle-treated, stressed control.
Part 2B: Nrf2 Target Gene Expression (qRT-PCR)
-
Cell Treatment: Seed SH-SY5Y cells in a 6-well plate. Treat with EHPMA (e.g., 10 µM) or vehicle for 6-24 hours.
-
RNA Extraction: Lyse cells and extract total RNA using TRIzol™ reagent according to the manufacturer's protocol. Quantify RNA and assess its purity.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA.
-
qRT-PCR: Perform quantitative real-time PCR using primers for HMOX1, NQO1, and the housekeeping gene.
-
Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing EHPMA-treated samples to the vehicle control.
Part B: Efficacy in a Cellular Model of Neurodegeneration
Objective: To determine if EHPMA can protect neuronal cells from toxicity induced by Aβ oligomers, a key pathological driver in Alzheimer's disease.
Rationale: This experiment tests the therapeutic potential of EHPMA in a disease-relevant context. By measuring cell viability and apoptosis, it provides a direct readout of neuroprotection.
Materials:
-
SH-SY5Y cells (or primary cortical neurons for a more sensitive model)
-
Aβ₁₋₄₂ peptide, prepared into oligomeric form
-
EHPMA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Caspase-3 colorimetric or fluorometric assay kit
Methodology:
-
Cell Seeding: Seed SH-SY5Y cells in 96-well plates for viability assays and 6-well plates for apoptosis assays.
-
Treatment:
-
Pre-treat cells with various concentrations of EHPMA or vehicle for 2 hours.
-
Add Aβ₁₋₄₂ oligomers (e.g., 5-10 µM) to the media. Maintain EHPMA in the co-treatment period.
-
Include controls: Vehicle only, EHPMA only, Aβ only.
-
-
Incubation: Incubate for 24-48 hours.
-
Assessment of Cell Viability (MTT Assay):
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilize the crystals with DMSO or a solubilization buffer.
-
Read absorbance at 570 nm.
-
Calculate cell viability as a percentage relative to the vehicle-only control.
-
-
Assessment of Apoptosis (Caspase-3 Activity):
-
Lyse cells from the 6-well plates according to the assay kit protocol.
-
Incubate the lysate with the caspase-3 substrate.
-
Measure the colorimetric or fluorescent signal.
-
Normalize activity to total protein concentration and express as a fold change relative to the vehicle control.
-
Part 3: Representative Data & Interpretation
The following tables present hypothetical data to illustrate expected outcomes from the protocols described.
Table 1: EHPMA Target Engagement and Antioxidant Properties
| Parameter | Assay | Result | Interpretation |
| Binding Affinity | S1R Radioligand Binding | Ki = 15.2 nM | EHPMA is a high-affinity ligand for the Sigma-1 Receptor. |
| ROS Reduction | DCFDA Assay (in SH-SY5Y) | IC₅₀ = 2.1 µM | EHPMA effectively reduces H₂O₂-induced ROS in neuronal cells. |
Table 2: Nrf2 Pathway Activation and Neuroprotection
| Parameter | Assay | Condition | Fold Change (vs. Control) | Interpretation |
| Gene Expression | qRT-PCR | EHPMA (10 µM, 6h) - HMOX1 | 4.5 ± 0.6 | EHPMA significantly upregulates a key Nrf2 target gene. |
| Gene Expression | qRT-PCR | EHPMA (10 µM, 6h) - NQO1 | 3.8 ± 0.4 | Confirms activation of the Nrf2 antioxidant pathway. |
| Cell Viability | MTT Assay | Aβ₁₋₄₂ (5 µM) | 48% ± 5% | Aβ is toxic to SH-SY5Y cells. |
| Cell Viability | MTT Assay | Aβ₁₋₄₂ + EHPMA (10 µM) | 85% ± 7% | EHPMA significantly rescues cells from Aβ-induced death. |
| Apoptosis | Caspase-3 | Aβ₁₋₄₂ (5 µM) | 3.2 ± 0.3 | Aβ induces apoptosis. |
| Apoptosis | Caspase-3 | Aβ₁₋₄₂ + EHPMA (10 µM) | 1.4 ± 0.2 | EHPMA significantly reduces Aβ-induced apoptosis. |
Part 4: Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for characterizing the neuroprotective potential of EHPMA. The hypothesized dual mechanism—engaging the S1R chaperone system and activating the Nrf2 antioxidant pathway—positions it as a promising multi-target candidate for complex neurodegenerative diseases.
Successful validation through these in vitro assays would provide a strong rationale for advancing EHPMA into in vivo studies . A conceptual next step would involve testing EHPMA in a transgenic mouse model of Alzheimer's disease, such as the 5XFAD model. Key endpoints would include:
-
Behavioral Rescue: Assessment of cognitive deficits using tests like the Morris Water Maze.
-
Pathological hallmarks: Post-mortem analysis of brain tissue for amyloid plaque load and neuroinflammation markers (e.g., Iba1 for microglia, GFAP for astrocytes).
This systematic, mechanism-driven approach ensures a thorough evaluation of EHPMA's therapeutic potential for translation into more advanced preclinical and clinical development.
References
- Al-Ghraiybah, N. F., et al. (2024). Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. ACS Chemical Neuroscience.
- Ryskamp, D. A., et al. (2019). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience.
- Su, T.-P., et al. (2016). The Pharmacology of Sigma-1 Receptors. Pharmacological Reviews.
- Penke, B., et al. (2024). Nrf2-Mediated Signaling as a Therapeutic Target in Alzheimer's Disease. Biomedicines.
- Sbodio, J. I., et al. (2019).
- Alzheimer's Drug Discovery Foundation. (2020).
- Sivandzade, F., et al. (2019).
- Bellezza, I. (2018). The molecular mechanisms regulating the KEAP1-NRF2 pathway. Tohoku Journal of Experimental Medicine.
Cell-based assays to evaluate the cytotoxicity of 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one
Application Note & Protocols
Topic: A Multi-Assay Strategy for the Comprehensive Cytotoxicity Profiling of 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one
Audience: Researchers, scientists, and drug development professionals.
Abstract
Introduction: The Rationale for a Multi-Assay Approach
This compound is a small molecule whose interaction with biological systems is largely unexplored. The initial assessment of such a compound requires a robust in vitro toxicology screening cascade.[1][2] Cytotoxicity assays are fundamental to this process, providing critical data on how a substance affects basic cellular functions.[3]
However, the term "cytotoxicity" encompasses a range of events, from the inhibition of proliferation (cytostatic effects) to the induction of cell death through various pathways. A compound might, for instance, inhibit mitochondrial function without immediately compromising the cell membrane, or it might trigger a programmed cell death cascade. To capture this complexity, this guide employs a tripartite strategy:
-
Metabolic Viability: Assessing mitochondrial function provides a sensitive indicator of overall cell health and metabolic activity.
-
Membrane Integrity: Measuring the leakage of intracellular components is a direct marker of cell lysis and membrane rupture, characteristic of necrosis or late-stage apoptosis.[3][4][5]
-
Apoptotic Pathway Activation: Quantifying the activity of key executioner enzymes determines if the compound induces programmed cell death.[6][7]
By integrating the data from these three assays, researchers can build a comprehensive and mechanistically informative profile of the compound's cytotoxic effects.
Foundational Viability Assessment: The MTT Assay
The MTT assay is a colorimetric method widely used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]
Principle of the MTT Assay
The assay's mechanism relies on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[10] This conversion is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, located primarily in the mitochondria of metabolically active cells.[9] Because this reduction only occurs in living cells, the amount of formazan produced is directly proportional to the number of viable cells.[9] The insoluble crystals are then dissolved, and the resulting colored solution is quantified by measuring its absorbance with a spectrophotometer.[11]
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed a chosen adherent cell line (e.g., HeLa, A549, HepG2) into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-15,000 cells per well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[9]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration in all wells is consistent and non-toxic (typically ≤0.5%).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of medium containing the various concentrations of the test compound. Include wells for "untreated" (cells with medium only) and "vehicle control" (cells with medium containing the highest concentration of the solvent).
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT stock solution (prepared in sterile PBS) to each well for a final concentration of 0.45-0.5 mg/mL.[11]
-
Formazan Formation: Return the plate to the incubator for 2-4 hours. During this time, viable cells will convert the MTT into visible purple formazan crystals.[9][11]
-
Solubilization: Carefully remove the medium containing MTT from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO or a 1:1 mix of isopropanol and 0.04 N HCl) to each well to dissolve the formazan crystals.[10] Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula: % Viability = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_VehicleControl - Absorbance_Blank)] * 100
Assessing Membrane Integrity: The LDH Release Assay
The Lactate Dehydrogenase (LDH) assay is a widely used method to quantify cytotoxicity by measuring plasma membrane damage.[4][5][12]
Principle of the LDH Assay
LDH is a stable cytosolic enzyme present in most eukaryotic cells.[3] When the cell's plasma membrane is compromised—a key event in necrosis or late-stage apoptosis—LDH is released into the extracellular culture medium.[3][4][13] The assay quantifies the amount of released LDH through a coupled enzymatic reaction. The released LDH catalyzes the conversion of lactate to pyruvate, which reduces NAD+ to NADH.[4] This NADH then reacts with a tetrazolium salt probe to generate a colored formazan product, which can be measured colorimetrically at ~490 nm.[3] The amount of color produced is directly proportional to the amount of LDH released and, therefore, to the number of damaged cells.[3]
Experimental Workflow: LDH Assay
Caption: Workflow for the LDH cytotoxicity assay.
Detailed Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-4) to seed and treat cells in a 96-well plate.
-
Prepare Controls: In addition to the test compound wells, set up the following essential controls:[13]
-
Spontaneous LDH Release: Wells with vehicle-treated cells to measure baseline leakage.
-
Maximum LDH Release: Wells with vehicle-treated cells where a lysis buffer (e.g., 10X Lysis Solution containing Triton X-100) is added 45 minutes before the end of incubation to achieve 100% cell lysis.[13]
-
Medium Background: Wells containing culture medium only to measure background absorbance.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells. Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH Reaction Mix according to the manufacturer's instructions (typically a mixture of substrate, cofactor, and dye). Add 50 µL of this mix to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of Stop Solution (often a mild acid) to each well to terminate the enzymatic reaction.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 650 nm is typically used to subtract background noise.
-
Data Analysis: First, subtract the Medium Background absorbance from all other readings. Then, calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound_Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] * 100
Mechanistic Insight: Caspase-Glo® 3/7 Apoptosis Assay
To determine if cell death occurs via apoptosis, a specific assay measuring the activity of key executioner caspases is invaluable. The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescent method for this purpose.[14]
Principle of the Caspase-Glo® 3/7 Assay
Apoptosis is a regulated process of programmed cell death that relies on a family of cysteine proteases called caspases.[15] Caspase-3 and Caspase-7 are key "executioner" caspases that cleave numerous cellular substrates, leading to the characteristic morphological changes of apoptosis.[6] The Caspase-Glo® 3/7 assay provides a proluminescent substrate containing the tetrapeptide sequence DEVD, which is specifically recognized and cleaved by active caspase-3 and -7.[14] Upon cleavage, a substrate for luciferase (aminoluciferin) is released, which is then rapidly consumed by a proprietary thermostable luciferase to generate a stable, "glow-type" luminescent signal.[14][16] This luminescence is directly proportional to the amount of active caspase-3/7 in the sample.[16] The single-reagent format also includes a lysis agent, making it a simple "add-mix-measure" protocol.[14]
Apoptotic Pathway and Assay Logic
Caption: Role of Caspase-3/7 in apoptosis and the assay principle.
Detailed Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well white-walled, clear-bottom plate suitable for luminescence measurements. Follow the same procedure as for the MTT assay (Steps 1-4).
-
Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.[17] Allow it to equilibrate to room temperature before use.[16]
-
Assay Execution:
-
Remove the assay plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[16]
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light. The luminescent signal is stable for several hours.[16]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: After subtracting the background luminescence (from wells with medium only), express the results as Fold Change in luminescence relative to the vehicle-treated control cells.
Data Synthesis and Interpretation
The true power of this approach lies in comparing the results from all three assays. A compound's cytotoxic fingerprint emerges from the pattern of responses across metabolic, membrane, and apoptotic endpoints.
Example Data Summary
The following table presents hypothetical data for this compound after a 24-hour exposure, allowing for a comparative analysis.
| Concentration (µM) | MTT Assay (% Viability) | LDH Assay (% Cytotoxicity) | Caspase-3/7 Assay (Fold Change vs. Control) |
| 0 (Vehicle) | 100 ± 4.5 | 5.2 ± 1.1 | 1.0 ± 0.1 |
| 1 | 95 ± 5.1 | 6.8 ± 1.5 | 1.3 ± 0.2 |
| 10 | 75 ± 6.2 | 15.4 ± 2.3 | 4.5 ± 0.6 |
| 50 | 40 ± 3.8 | 35.1 ± 4.0 | 8.2 ± 0.9 |
| 100 | 15 ± 2.5 | 78.6 ± 5.5 | 3.1 ± 0.4 |
| 250 | 5 ± 1.9 | 92.3 ± 3.7 | 1.5 ± 0.3 |
Mechanistic Interpretation Framework
By analyzing the data patterns, we can infer the primary mechanism of cytotoxicity.
Caption: Decision framework for interpreting combined cytotoxicity data.
-
Interpretation of Example Data:
-
At moderate concentrations (10-50 µM), there is a significant drop in viability (MTT) accompanied by a strong activation of caspases, but a less pronounced increase in LDH release. This pattern is highly indicative of apoptosis being the primary mode of cell death.
-
At high concentrations (100-250 µM), LDH release becomes very high, while the caspase signal begins to decrease. This suggests that at these concentrations, the compound may be causing overwhelming damage leading to necrosis , or the cells are in a late stage of apoptosis where membranes have ruptured (secondary necrosis) and the cellular machinery for the caspase assay is degraded.
-
Conclusion
This application note outlines a robust, multi-faceted strategy for evaluating the in vitro cytotoxicity of this compound. By integrating assays that measure metabolic activity (MTT), membrane integrity (LDH), and apoptotic pathway activation (Caspase-Glo® 3/7), researchers can move beyond a simple determination of an IC50 value. This comprehensive approach provides a more nuanced understanding of a compound's biological effects, yielding critical data on its mechanism of action that is essential for informed decision-making in drug discovery and development.
References
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link][8]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link][9]
-
Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-179. Retrieved from [Link][6]
-
Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link][13]
-
protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link][17]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link][11]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link][1]
-
Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Retrieved from [Link][7]
-
G-Biosciences. (2020). The Role of LDH in Cellular Cytotoxicity. Retrieved from [Link][3]
Sources
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 5. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 6. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. clyte.tech [clyte.tech]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. LDH-Glo™ Cytotoxicity Assay | LDH Assay | LDH Release | J2380 | Promega [promega.com]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
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- 16. promega.com [promega.com]
- 17. Caspase 3/7 Activity [protocols.io]
Use of 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one as a chemical probe for neurological research
Application Notes: Meptazinol as a Chemical Probe for Neurological Research
A Technical Guide for the Characterization of a Mixed-Action Opioid Receptor Modulator
Introduction
Initial searches for "3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one" did not yield a well-documented chemical probe for widespread research use. However, its core structure, featuring a 3-hydroxyphenyl group and an azepane ring, is characteristic of compounds with activity at opioid receptors. This guide will therefore focus on a well-characterized and structurally related compound, Meptazinol , as an exemplary chemical probe for neurological research. Meptazinol, a hexahydro-azepine derivative, is a centrally acting analgesic with a unique pharmacological profile, making it an excellent tool for investigating the complexities of opioid signaling.[1][2]
Meptazinol is distinguished from classical opiates by its mixed agonist-antagonist activity at the mu-opioid receptor (MOR) and its partial agonist properties.[1][3] Notably, it demonstrates selectivity for the mu-1 subtype, a receptor implicated in analgesia with potentially less respiratory depression than non-selective mu-opioid agonists.[3][4] Furthermore, Meptazinol's mechanism involves cholinergic system interactions, adding another layer to its pharmacological effects.[5][6] These properties make Meptazinol a valuable tool for dissecting pain pathways, exploring opioid receptor function, and developing safer analgesics.[7]
This document provides a comprehensive guide for researchers, covering the core principles, detailed protocols, and data interpretation for using Meptazinol in both in vitro and in vivo neurological research settings.
Section 1: Mechanism of Action and Receptor Pharmacology
Meptazinol's primary mode of action is through its interaction with the mu-opioid receptor, where it acts as a partial agonist.[5] This means it binds to and activates the receptor but with lower efficacy than a full agonist like morphine. This partial agonism is thought to contribute to its ceiling effect on respiratory depression, a significant safety advantage.[3] Studies have shown that Meptazinol selectively binds to the mu-1 opioid receptor subtype with high affinity (IC50 < 1 nM for a portion of binding), which is predominantly associated with analgesia.[3] Its activity is supraspinal, and its analgesic effects can be attenuated by the opioid antagonist naloxone.[3][8]
In addition to its opioid receptor activity, Meptazinol also exhibits cholinergic properties, acting as an agonist at nicotinic acetylcholine receptors.[5] This dual mechanism may contribute to its analgesic efficacy and differentiate its side-effect profile from that of traditional opioids.[6]
Caption: Meptazinol's dual mechanism of action.
Section 2: In Vitro Characterization - Opioid Receptor Binding
A critical first step in characterizing Meptazinol or any novel compound is to determine its binding affinity for the target receptors. The radioligand binding assay is a standard and highly sensitive method for this purpose.[9]
Protocol 1: Competitive Radioligand Binding Assay for Mu-Opioid Receptor
This protocol determines the binding affinity (Kᵢ) of Meptazinol by measuring its ability to compete with a radiolabeled ligand for binding to the mu-opioid receptor.
Materials:
-
Receptor Source: Commercially available membranes from HEK-293 or CHO cells stably expressing the human mu-opioid receptor (hMOR).
-
Radioligand: [³H]-DAMGO (a selective MOR agonist) with a specific activity of 30-60 Ci/mmol.
-
Test Compound: Meptazinol hydrochloride.
-
Non-specific Binding Control: Naloxone (10 µM final concentration).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Equipment: 96-well plates, cell harvester, glass fiber filters, liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw cell membranes on ice and homogenize in ice-cold binding buffer. Determine the protein concentration using a standard assay (e.g., BCA). Dilute membranes to a final concentration of 10-20 µg of protein per well.[10]
-
Assay Setup: In a 96-well plate, prepare the following in triplicate (final volume of 200 µL):
-
Total Binding: 50 µL of [³H]-DAMGO (at a final concentration near its Kₑ, e.g., 1 nM), 50 µL of binding buffer, and 100 µL of membrane suspension.[11]
-
Non-specific Binding: 50 µL of [³H]-DAMGO, 50 µL of Naloxone (10 µM), and 100 µL of membrane suspension.[12]
-
Competition Binding: 50 µL of [³H]-DAMGO, 50 µL of Meptazinol at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M), and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation to reach equilibrium.[10]
-
Filtration: Terminate the assay by rapidly filtering the contents of each well through glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester. This separates receptor-bound radioligand from the unbound.[11]
-
Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove non-specifically bound radioligand.[12]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the Meptazinol concentration.
-
Use non-linear regression analysis (e.g., in Prism software) to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of Meptazinol that inhibits 50% of the specific binding of the radioligand).
-
Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[10]
Table 1: Representative Opioid Receptor Binding Affinities
| Compound | Receptor Subtype | Binding Affinity (Kᵢ) |
| Meptazinol | Mu (μ) | High affinity for μ1 subtype[3] |
| Morphine | Mu (μ) | ~1-10 nM |
| Naloxone | Mu (μ) | ~1-2 nM[13] |
| DAMGO ([³H]) | Mu (μ) | ~1-2 nM |
Note: Kᵢ values can vary depending on experimental conditions.
Section 3: In Vivo Characterization - Analgesic Efficacy
To assess the functional consequences of receptor binding, in vivo behavioral assays are essential. The hot plate test is a classic method for evaluating the efficacy of centrally acting analgesics.[14]
Protocol 2: Hot Plate Test for Thermal Nociception
This protocol measures the latency of a rodent's response to a thermal stimulus, which is an indicator of analgesic effect.[15]
Materials:
-
Subjects: Male or female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley), 8-10 weeks old.
-
Apparatus: A commercially available hot plate apparatus with adjustable temperature and a transparent observation cylinder.
-
Test Compound: Meptazinol hydrochloride dissolved in sterile saline.
-
Vehicle Control: Sterile saline.
-
Positive Control: Morphine sulfate.
Procedure:
-
Acclimation: Bring the animals to the testing room at least 30-60 minutes before the experiment to acclimate to the environment.[16]
-
Apparatus Setup: Set the hot plate temperature to a constant, non-injurious temperature (e.g., 55 ± 0.5°C). Clean the surface with 70% ethanol between trials.[15]
-
Baseline Latency: Place each animal individually on the hot plate within the cylinder and start a timer. Record the latency (in seconds) to the first sign of nociception, such as hind paw licking, flicking, or jumping.[15] To prevent tissue damage, a cut-off time (e.g., 30 seconds) must be established. If the animal does not respond by the cut-off time, it should be removed, and the cut-off time recorded as its latency.[16]
-
Drug Administration: Group the animals and administer Meptazinol (e.g., 10 mg/kg, intraperitoneally), morphine, or vehicle.
-
Post-treatment Latency: At specific time points after drug administration (e.g., 15, 30, 60, and 90 minutes), repeat the hot plate test for each animal. The peak effect of Meptazinol is typically observed within 15-30 minutes.[1]
-
Data Analysis:
-
Calculate the percent Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Compare the %MPE between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Caption: Experimental workflow for the hot plate test.
Section 4: Trustworthiness and Self-Validation
To ensure the reliability and validity of the experimental results, several control measures should be integrated into the protocols.
-
In Vitro Binding Assay:
-
Positive Control: A known high-affinity ligand (e.g., naloxone) should be run in parallel to confirm the assay is performing as expected.
-
Saturation Binding: To validate the Kₑ of the radioligand, a saturation binding experiment should be performed to determine the Bₘₐₓ (receptor density) and Kₑ directly.[17]
-
-
In Vivo Behavioral Assay:
-
Vehicle Control: A group of animals receiving only the vehicle solution is crucial to control for any effects of the injection procedure or the vehicle itself.
-
Positive Control: A standard analgesic like morphine validates the sensitivity of the assay to detect an analgesic response.
-
Antagonist Confirmation: To confirm that the observed analgesia is opioid receptor-mediated, a separate experiment can be conducted where animals are pre-treated with naloxone before Meptazinol administration. A significant reduction in the analgesic effect would confirm its opioid-dependent mechanism.[3][8]
-
Conclusion
Meptazinol serves as a valuable and multifaceted chemical probe for neurological research. Its unique profile as a mu-1 selective partial agonist with additional cholinergic activity provides a tool to investigate nuanced aspects of pain signaling and opioid pharmacology. By employing rigorous and well-controlled protocols as outlined in these application notes, researchers can effectively characterize the in vitro and in vivo properties of Meptazinol and similar compounds, contributing to the development of novel and safer therapeutic agents for pain management.
References
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Pasternak, G. W., & Wood, P. L. (1986). Meptazinol: a novel Mu-1 selective opioid analgesic. Life sciences, 38(21), 1889–1893. Available at: [Link]
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Patsnap Synapse. (2024). What is Meptazinol Hydrochloride used for? Retrieved from Patsnap Synapse. Available at: [Link]
-
Spiegel, K., & Pasternak, G. W. (1984). Characterization of the opioid receptor binding and animal pharmacology of meptazinol. Journal of Pharmacology and Experimental Therapeutics, 228(2), 414–419. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Meptazinol Hydrochloride? Retrieved from Patsnap Synapse. Available at: [Link]
-
Patient.info. (n.d.). Meptazinol for pain relief. Retrieved from Patient.info. Available at: [Link]
-
Chen, J., et al. (2004). Structural comparisons of meptazinol with opioid analgesics. Acta Pharmacologica Sinica, 25(2), 164–169. Available at: [Link]
-
Wikipedia. (n.d.). Hot plate test. Retrieved from Wikipedia. Available at: [Link]
-
Maze Engineers. (n.d.). Rodent Hot/Cold Plate Pain Assay. Retrieved from Conduct Science. Available at: [Link]
-
SlideShare. (n.d.). Analgesia Hot Plat Test. Retrieved from SlideShare. Available at: [Link]
-
Lavich, T. R., et al. (2005). A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. Brazilian Journal of Medical and Biological Research, 38(3), 445–451. Available at: [Link]
-
Bill, D. J., et al. (1984). The antinociceptive activity of meptazinol depends on both opiate and cholinergic mechanisms. Journal of Pharmacy and Pharmacology, 36(3), 188–191. Available at: [Link]
-
Ruland, J., et al. (2021). Differential recognition of opioid analgesics by µ opioid receptors: Predicted interaction patterns correlate with ligand-specific voltage sensitivity. bioRxiv. Available at: [Link]
-
Cai, W., & Chen, Z. (2010). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Science China Life Sciences, 53(1), 108–115. Available at: [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from Gifford Bioscience. Available at: [Link]
-
Warrington, S. J., et al. (1983). Reversibility of the analgesic effect of meptazinol in volunteers. Postgraduate medical journal, 59 Suppl 1, 13–18. Available at: [Link]
-
Holmes, B., et al. (1984). Meptazinol. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy. Drugs, 28(4), 283–312. Available at: [Link]
-
Hodi, F. S., et al. (1975). Preliminary clinical experience with meptazinol, a new analgesic. Current Medical Research and Opinion, 3(4), 187–191. Available at: [Link]
-
Franklin, R. A., et al. (1976). On the relation between the analgesic activity of meptazinol and its plasma concentrations in rats, mice and monkeys. Journal of Pharmacy and Pharmacology, 28(11), 852–853. Available at: [Link]
-
Department of Health and Social Care. (2023). Medicines Supply Notification: Meptazinol (Meptid®) 200mg tablets. Available at: [Link]
-
UCHEM. (n.d.). Good quality 3-(3-hydroxyphenyl)-1-methylazepan-2-one CAS 71592-44-4 in stock. Retrieved from UCHEM. Available at: [Link]
-
Mosier, P. D., et al. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Regulatory Toxicology and Pharmacology, 59(3), 385–391. Available at: [Link]
-
Chemsrc. (n.d.). 3-(3-Hydroxyphenyl)-1-methyl-2-azepanone. Retrieved from Chemsrc. Available at: [Link]
-
PubChem. (n.d.). Ethyl 3-hydroxy-2-methyl-3-phenylpropanoate. Retrieved from PubChem. Available at: [Link]
-
PubChem. (n.d.). Ethyl (2R,3S)-3-(benzoylamino)-2-hydroxybenzenepropanoate. Retrieved from PubChem. Available at: [Link]
Sources
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- 3. Meptazinol: a novel Mu-1 selective opioid analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the opioid receptor binding and animal pharmacology of meptazinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Meptazinol Hydrochloride? [synapse.patsnap.com]
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- 7. Meptazinol. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reversibility of the analgesic effect of meptazinol in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of Suzuki Coupling for 3-Aryl-Azepan-2-One Synthesis
An authoritative guide to navigating challenges in the palladium-catalyzed synthesis of 3-aryl-azepan-2-ones.
Welcome to the technical support center for the synthesis of 3-aryl-azepan-2-ones via Suzuki-Miyaura cross-coupling. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important structural motif. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize this powerful C-C bond-forming reaction.
The Suzuki-Miyaura coupling is a cornerstone of modern synthesis, celebrated for its functional group tolerance and relatively mild conditions.[1][2][3] However, its application to specific heterocyclic systems like azepan-2-ones, particularly with substitution at the α-position to the carbonyl, can present unique challenges. This guide addresses the most common issues encountered in the lab, from low yields to persistent side products, in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Here are answers to the most common initial queries regarding this specific Suzuki coupling.
Q1: What are the most common reasons for low yield in my Suzuki coupling of 3-halo-azepan-2-one? Low yields can stem from several factors that often interact.[2] The most frequent culprits are:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the precatalyst, or it may be decomposing. The presence of oxygen is a primary cause of catalyst deactivation through the formation of palladium black.[4][5][6]
-
Suboptimal Base or Solvent: The choice of base and solvent is critical and highly interdependent.[7][8] The base must be strong enough to promote transmetalation but not so strong as to cause decomposition of the lactam substrate. The solvent system must facilitate the solubility of all components, including the inorganic base.[9]
-
Boronic Acid Instability: Arylboronic acids can undergo side reactions, most commonly protodeboronation (replacement of the boronic acid group with a hydrogen atom), which is often exacerbated by high temperatures.[5][10] Homocoupling of the boronic acid is another common side reaction.[4]
-
Poor Reactivity of the Halide: While 3-bromo-azepan-2-ones are generally suitable substrates, the corresponding chlorides can be significantly less reactive, requiring a more active catalyst system.[11][12]
Q2: What is the role of the base, and how do I choose the right one? The base has multiple crucial functions in the catalytic cycle.[13] Its primary role is to react with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which is essential for the transmetalation step.[14][15] It also influences the regeneration of the Pd(0) catalyst. For lactam substrates, inorganic bases are generally preferred.
-
Carbonates (K₂CO₃, Cs₂CO₃): These are excellent starting points. Cesium carbonate is more soluble in organic solvents and often gives better results, albeit at a higher cost.[16]
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base that is effective in many systems, particularly when dealing with sensitive functional groups.[17]
-
Hydroxides (NaOH, KOH): While effective, strong hydroxides can promote hydrolysis of the lactam or other sensitive functional groups, especially at elevated temperatures.[7]
Q3: Why is an inert atmosphere so critical for this reaction? Palladium-catalyzed reactions rely on a Pd(0) active species.[4] Oxygen can irreversibly oxidize this Pd(0) to inactive Pd(II) species, which often precipitates as palladium black, effectively killing the catalytic cycle. Therefore, it is imperative to thoroughly degas all solvents and reagents and to maintain a positive pressure of an inert gas like argon or nitrogen throughout the entire experimental setup and reaction time.[6]
Visualizing the Core Mechanism & Troubleshooting Logic
Understanding the fundamental catalytic cycle and having a logical workflow for troubleshooting are key to success.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[1][11][18]
Caption: A logical workflow for troubleshooting low-yield reactions.
In-Depth Troubleshooting Guide
This section provides specific advice for persistent experimental issues.
Issue 1: Reaction is sluggish or fails to proceed to completion.
-
Q: I see little to no product formation, even after extended reaction times. How can I systematically diagnose the problem?
-
A: A systematic screening of reaction parameters is the most effective approach. The "usual suspects" are the catalyst, base, and solvent. Given that the 3-halo-azepan-2-one is an α-halo amide, the choice of catalytic system is essential.[10]
Data Presentation: Optimizing Reaction Components The following table summarizes a typical screening approach for the coupling of 3-bromo-azepan-2-one with phenylboronic acid.
-
| Parameter | Variation | Rationale & Expected Outcome |
| Catalyst/Ligand | 1. Pd(PPh₃)₄2. Pd₂(dba)₃ + SPhos3. PEPPSI-IPr | 1. A common, robust catalyst, good baseline.[18]2. Buchwald ligands like SPhos are excellent for challenging substrates.3. N-Heterocyclic Carbene (NHC) ligands offer high stability and activity.[14] |
| Base | 1. K₂CO₃2. K₃PO₄3. Cs₂CO₃ | 1. Standard, cost-effective choice.[8]2. Often effective when carbonates fail.[17]3. Higher solubility and basicity can accelerate the reaction.[16] |
| Solvent | 1. Dioxane/H₂O2. Toluene/H₂O3. THF/H₂O | 1. A very common and effective solvent system.[18]2. Less polar; can sometimes minimize side reactions.3. Another effective ether-based solvent.[16] |
| Temperature | 1. 80 °C2. 100 °C3. 120 °C | Higher temperatures can increase reaction rates but may also lead to decomposition or side reactions like protodeboronation.[8] |
Issue 2: My reaction is generating significant side products.
-
Q: My desired product is contaminated with impurities from homocoupling, dehalogenation, or protodeboronation. How can I suppress these pathways?
-
A: Minimizing side reactions is key to achieving high purity and simplifying downstream processing. Each side product has a distinct cause and remedy.[4]
Troubleshooting Common Side Products
-
| Side Product | Likely Cause(s) | Proposed Solution(s) |
| Homocoupling (R²-R²) | Oxidation of Pd(0) to Pd(II) by trace oxygen, followed by reductive coupling of two boronic acid molecules.[4] | Ensure rigorous degassing of the reaction mixture. Use a slight excess of the aryl halide relative to the boronic acid. |
| Protodeboronation (R²-H) | Hydrolysis of the C-B bond, often promoted by high temperatures and excess aqueous base.[5][10] | Use fresh, high-purity boronic acid or a more stable boronate ester (e.g., pinacol ester). Avoid unnecessarily high temperatures or prolonged reaction times. |
| Dehalogenation (R¹-H) | Reductive cleavage of the C-X bond. Can be caused by certain bases or solvent impurities acting as hydride sources.[4] | Screen different bases (e.g., switch from a carbonate to a phosphate). Ensure high-purity, dry solvents are used. |
Validated Experimental Protocol
This section provides a detailed, step-by-step methodology for a model reaction.
Reaction: Suzuki Coupling of 3-Bromo-azepan-2-one with 4-Methoxyphenylboronic Acid
Materials:
-
3-Bromo-azepan-2-one (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv, 2 mol% Pd)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.08 equiv, 8 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 equiv)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-azepan-2-one (e.g., 207 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and K₃PO₄ (531 mg, 2.5 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of argon, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and SPhos (32.8 mg, 0.08 mmol).
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Degassing: Purge the resulting suspension with a gentle stream of argon for 10-15 minutes while stirring.[19]
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously overnight (16-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[20]
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-(4-methoxyphenyl)-azepan-2-one.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low. How can I improvise my reaction?. Available at: [Link]
-
He, F., et al. (2012). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega. Available at: [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. Available at: [Link]
-
Journal of the American Chemical Society. A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions. Available at: [Link]
-
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. Available at: [Link]
-
ResearchGate. Supported Palladium Catalysts for Suzuki Reactions. Available at: [Link]
-
ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available at: [Link]
-
ResearchGate. Optimization of conditions in the Suzuki-Miyaura coupling reaction. Available at: [Link]
-
Amanote Research. Palladium Catalysts for the Suzuki Cross-Coupling. Available at: [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]
-
RSC Publishing. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Available at: [Link]
-
YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. Available at: [Link]
-
Semantic Scholar. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Available at: [Link]
-
YouTube. Palladium catalyzed coupling in Schlenk tube- setup and a complete work up. Available at: [Link]
-
University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available at: [Link]
-
ResearchGate. Convenient preparation of aryl-substituted nortropanes by Suzuki–Miyaura methodology. Available at: [Link]
-
National Center for Biotechnology Information. Organoborane coupling reactions (Suzuki coupling). Available at: [Link]
Sources
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- 4. Yoneda Labs [yonedalabs.com]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 15. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
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Technical Support Center: Troubleshooting Parallel Synthesis of Heterocyclic Compound Libraries
Introduction
Parallel synthesis has become a cornerstone in modern drug discovery, enabling the rapid generation of large, focused libraries of molecules for high-throughput screening.[1][2] The synthesis of heterocyclic compounds, which are prominent scaffolds in many marketed drugs, is a particularly active area of research.[3] However, the translation of a robust single-reaction protocol to a multi-well parallel format introduces a unique set of challenges. Issues that are manageable on a larger, individual scale—such as minor impurities, slight temperature fluctuations, or incomplete reactions—can become magnified, leading to widespread library failure, low purity, and ambiguous screening results.[4][5]
This guide is designed to serve as a first line of support for researchers encountering common obstacles in the parallel synthesis of heterocyclic compound libraries. Drawing from established principles and field-proven experience, this document provides a structured, question-and-answer-based approach to troubleshooting, from initial reaction setup to final compound analysis. Our goal is to not only offer solutions but also to explain the underlying chemical principles, empowering you to make informed decisions and develop robust, self-validating synthetic protocols.
Section 1: Troubleshooting Guide by Experimental Stage
Problems in parallel synthesis rarely occur in isolation. A systematic, stage-by-stage evaluation of your workflow is the most effective way to pinpoint and resolve issues.
Part A: Reaction Planning & Setup
Success in parallel synthesis begins with meticulous planning. Errors introduced at this stage can have cascading effects, making recovery difficult and time-consuming.
Q1: My starting materials or reagents are not fully dissolving in the reaction solvent across all wells. What should I do?
Poor solubility is a primary cause of inconsistent reaction outcomes in parallel synthesis. If reactants are not fully dissolved, the reaction becomes a heterogeneous mixture, where reaction rates are limited by mass transfer and surface area, leading to high variability between wells.[4]
Causality & Solution Pathway:
-
Verify Solubility: Before committing to a full plate, perform small-scale solubility tests with your chosen solvent system and key reactants.
-
Solvent Screening: If solubility is poor, a solvent screen is necessary. The ideal solvent should dissolve all reactants, be compatible with your reagents (e.g., aprotic for reactions involving strong bases), and have a suitable boiling point for the intended reaction temperature.[6] A systematic approach using a solvent selection guide can be highly effective.[7][8]
-
Consider Co-solvents: A mixture of solvents can often achieve the desired solubility where a single solvent fails. For example, adding a small percentage of a polar aprotic solvent like DMF or NMP to a less polar solvent like THF or Dioxane can significantly improve the solubility of polar starting materials.
-
Sonication: For difficult-to-dissolve solids, gentle sonication of the reaction plate before heating can help break up aggregates and promote dissolution.
Table 1: Common Solvents in Parallel Synthesis & Key Considerations
| Solvent | Class | Boiling Point (°C) | Key Considerations |
| Dichloromethane (DCM) | Chlorinated | 40 | Good for room temperature reactions; volatile. |
| Tetrahydrofuran (THF) | Ether | 66 | Common for organometallic chemistry; must be dry. |
| Acetonitrile (MeCN) | Nitrile | 82 | Polar aprotic; good for a wide range of reactions. |
| Toluene | Aromatic | 111 | Higher boiling point for elevated temperatures. |
| Dimethylformamide (DMF) | Amide | 153 | Excellent solvating power; difficult to remove. |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 189 | High boiling point; can interfere with some reactions. |
Q2: I suspect my reagents (e.g., catalysts, bases, coupling agents) are inactive or degrading. How can I confirm this and prevent it?
Reagent quality is paramount. In parallel synthesis, where small amounts of reagents are dispensed into many wells, the impact of using a substandard reagent is amplified across the entire library.[4]
Validation & Prevention Protocol:
-
Run a Control Reaction: Always include a "gold standard" or control reaction on your plate. This should be a reaction that has been previously optimized and is known to work well. If the control fails, it strongly indicates a problem with a common reagent.
-
Check Sensitive Reagents:
-
Palladium Catalysts: Many Pd(0) catalysts are air-sensitive.[9] Store them under an inert atmosphere (Nitrogen or Argon). If you suspect degradation, use a fresh batch or a more stable Pd(II) precatalyst that is reduced to Pd(0) in situ.[9]
-
Bases: Hygroscopic bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) can absorb atmospheric moisture, reducing their effectiveness. Purchase in small quantities and store in a desiccator.
-
Coupling Agents: Reagents like HATU or HBTU used in amide couplings are moisture-sensitive. Their degradation can often be visually identified (clumping or discoloration).
-
-
Titrate Your Reagents: For organometallic reagents like n-BuLi or Grignards, which degrade on storage, their concentration should be determined by titration before use to ensure accurate dispensing.
Part B: Reaction Execution & Monitoring
This phase is where the chemistry happens. Inconsistent heating, inefficient mixing, or atmospheric contamination can lead to failed reactions.
Q1: My reactions are resulting in low or no yield. How do I systematically troubleshoot this?
Low yield is one of the most common and frustrating issues. A logical, step-by-step approach is the best way to identify the root cause.[4] This often involves a process of elimination, starting with the most likely culprits.
Diagram 1: Troubleshooting Workflow for Low-Yield Reactions
A decision tree for diagnosing low-yield reactions.
Q2: I am observing significant side product formation. How can I improve selectivity?
Heterocyclic chemistry is often rife with potential side reactions, such as competitive ring functionalization or product decomposition.[] Improving selectivity requires a careful re-evaluation of the reaction conditions.
-
Lower the Temperature: Many side reactions have a higher activation energy than the desired reaction. Running the reaction at a lower temperature can significantly improve selectivity, albeit at the cost of a longer reaction time.[][11]
-
Change the Catalyst/Ligand: In metal-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings, the choice of ligand has a profound impact on selectivity.[12][13] Bulky, electron-rich phosphine ligands can often minimize side reactions like beta-hydride elimination or reductive dehalogenation.
-
Re-evaluate the Base: The strength and nature of the base are critical. A base that is too strong can deprotonate other acidic protons in the molecule, leading to undesired reactions. Conversely, a base that is too weak will result in a slow or incomplete reaction. Screening a panel of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, DBU) is often a worthwhile optimization step.
Part C: Work-up & Purification
The goal of parallel synthesis is to produce a library of discrete, pure compounds for screening. Purification is often the biggest bottleneck in the entire workflow.[14]
Q1: How can I efficiently purify a library of 96 different compounds?
Manual, single-column chromatography is not feasible for library purification. High-throughput purification techniques are essential.
-
Solid-Phase Extraction (SPE): This is a powerful technique for removing common classes of impurities. For example, if your product is basic (e.g., contains an amine), you can use an acidic SPE cartridge (like a sulfonic acid phase). The crude reaction mixture is loaded, the cartridge is washed with a neutral solvent to remove non-basic impurities, and the desired product is then eluted with a basic solvent (e.g., methanol with ammonia).
-
Preparative HPLC-MS: For libraries requiring high purity, mass-triggered preparative HPLC is the gold standard.[15] This technique automates the injection of each crude sample from the library plate, separates the components by reverse-phase chromatography, and uses a mass spectrometer to detect and collect only the fraction corresponding to the target compound's mass.[16]
Q2: My compounds are precipitating in the DMSO stock plates after purification. What is the cause?
Compound solubility in DMSO is a critical parameter for high-throughput screening.[17]
-
Residual Solvents: The most common cause is residual purification solvent (e.g., water, acetonitrile from HPLC) in the final, lyophilized powder. When DMSO is added, this residual solvent can cause the compound to crash out. Ensure your compounds are thoroughly dried under high vacuum before dissolution.
-
Solubility Limit Exceeded: Every compound has a finite solubility in DMSO. While 10 mM is a common target concentration, some highly crystalline or "greasy" molecules may not be soluble at this level.[14] If precipitation is observed, the only solution is to prepare the stock plate at a lower concentration (e.g., 1 or 5 mM).
-
Compound Instability: Some functional groups can react with DMSO or degrade over time. It is good practice to check the purity of a few wells from a stock plate after a freeze-thaw cycle to ensure compound integrity.
Part D: Analysis & Characterization
Confirming the identity and purity of hundreds of compounds requires rapid and reliable analytical methods.
Q1: What is the most efficient way to confirm the identity and purity of my library compounds?
A combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is standard.
-
LC-MS Analysis: This is the workhorse of parallel synthesis analysis.[18] A rapid (e.g., 2-5 minute) LC-MS method for each well can confirm the presence of the desired molecular weight and provide a purity assessment based on the UV chromatogram.
-
Statistical NMR: Acquiring a full ¹H NMR for every compound in a large library is often impractical. A common quality control strategy is to randomly select 5-10% of the library wells for full NMR characterization.[18] If these samples are clean and their structures are confirmed, it provides confidence in the integrity of the entire plate.
Section 2: Frequently Asked Questions (FAQs)
Q: What are the advantages of solid-phase over solution-phase synthesis for heterocyclic libraries?
Solid-phase synthesis (SPS) offers the significant advantage of simplified purification.[19] Reactants and byproducts in solution can be washed away from the resin-bound product, eliminating the need for complex workups or chromatography between steps.[20] This is particularly powerful for multi-step syntheses. Furthermore, using a "cyclize-and-release" strategy, where the final cyclization step also cleaves the molecule from the resin, can lead to very high purity products since only the desired cyclized compound is released into solution.[21]
Q: How can I minimize well-to-well cross-contamination?
Cross-contamination is a serious issue that can lead to false positives in biological screening.
-
Careful Liquid Handling: Use fresh pipette tips for each reagent addition to each well. When using multi-channel pipettes, be cautious to avoid splashing between wells.
-
Proper Sealing: Use high-quality plate seals (e.g., foil or silicone mats) that are compatible with your reaction solvents and temperatures to prevent vapor transfer between wells during heating.
-
Workstation Hygiene: Regularly clean automated liquid handlers and workstations to remove any residual chemical powders or droplets.
Q: My palladium-catalyzed cross-coupling reaction is not working on my heterocyclic substrate. What are some common failure modes for heterocycles?
Heterocycles present unique challenges in cross-coupling chemistry.[13]
-
Catalyst Poisoning: Nitrogen and sulfur atoms within the heterocyclic ring can act as ligands and coordinate to the palladium catalyst, inhibiting its activity. Using a higher catalyst loading or selecting ligands that are less easily displaced can sometimes overcome this.
-
Substrate Instability: Some heterocycles are unstable to the strongly basic or high-temperature conditions often used in cross-coupling reactions. A thorough screen of milder reaction conditions is essential.
-
Competitive C-H Activation: In some cases, the palladium catalyst can react with a C-H bond on the heterocyclic ring instead of the intended C-Halogen bond, leading to undesired side products.[22]
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for a Test Reaction to Optimize a Suzuki Cross-Coupling
This protocol is designed to be performed on a small scale (e.g., in 1 mL glass vials in a heating block) to identify optimal conditions before proceeding to a full 96-well plate.
-
Setup: To a vial, add the heterocyclic halide (1.0 equiv), boronic acid (1.2 equiv), and the chosen base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Argon or Nitrogen gas three times.
-
Reagent Addition: Through the septum, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and the chosen dry solvent (e.g., Dioxane, to a concentration of 0.1 M).
-
Reaction: Place the vial in a pre-heated aluminum block on a stirrer plate and heat to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 12 hours).
-
Analysis: After cooling to room temperature, take a small aliquot of the reaction mixture, dilute it with a suitable solvent (e.g., acetonitrile), filter, and analyze by LC-MS to determine the conversion to product.
By running multiple vials in parallel while varying one parameter at a time (e.g., catalyst, base, solvent, temperature), you can rapidly identify the optimal conditions for your specific substrates.
References
- High-Throughput Purification of Single Compounds and Libraries. ACS Publications.
- Microscale purification in support of high-throughput medicinal chemistry. Royal Society of Chemistry.
- Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. MDPI.
- High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity. National Institutes of Health.
- Troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
- Reaction Condition Optimization Services. BOC Sciences.
- Solid phase synthesis of heterocycles by cyclization/cleavage methodologies. PubMed.
- High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. MDPI.
- Is there a guide to selecting solvents for synthesis?. Reddit.
- Solvent Selection Guide. University of York.
- Green Solvent Selection Guide. J&K Scientific LLC.
- Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. MDPI.
- Optimization of the reaction conditions. [a]. ResearchGate.
- Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PubMed Central.
- Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- Parallel Synthesis. BioDuro.
- CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube.
- High throughput screening of small molecule library: procedure, challenges and future. AME Publishing Company.
- Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS Publications.
- Cross-coupling reaction. Wikipedia.
- Avoiding impurities in the synthesis of heterocyclic compounds. Benchchem.
- Parallel Synthesis | Screening of Reaction Conditions. Mettler Toledo.
- Modern Strategies for Heterocycle Synthesis. MDPI.
Sources
- 1. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 2. mt.com [mt.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Solvent Selection Guide - Department of Chemistry, University of York [york.ac.uk]
- 8. jk-sci.com [jk-sci.com]
- 9. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
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- 15. pubs.acs.org [pubs.acs.org]
- 16. Microscale purification in support of high-throughput medicinal chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Parallel Synthesis-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Solid phase synthesis of heterocycles by cyclization/cleavage methodologies [pubmed.ncbi.nlm.nih.gov]
- 22. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
Improving the yield and purity of 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one synthesis
Welcome to the technical support center for the synthesis of 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yield and purity, and troubleshoot common experimental challenges. My approach is rooted in mechanistic understanding and practical laboratory experience to provide you with actionable insights.
Introduction to the Synthetic Challenge
The synthesis of this compound, a molecule with a sterically hindered quaternary carbon center, presents a multi-faceted challenge. Achieving high yield and purity requires careful control over reaction conditions to favor the desired transformations while minimizing side reactions. This guide will address critical aspects of a plausible synthetic route, focusing on troubleshooting and optimization at each key stage.
Proposed Synthetic Strategy Overview
A logical and convergent synthetic approach is outlined below. This strategy is designed to build the molecule in a stepwise manner, allowing for purification and characterization at intermediate stages.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address potential issues you may encounter during the synthesis.
Part 1: Synthesis of the Quaternary Carbon Center (α,α-Dialkylation)
The creation of the C3 quaternary center is a critical and often challenging step. A common approach involves the sequential alkylation of a suitable precursor like 3-methoxyphenylacetonitrile.
Q1: I am observing low yields during the ethylation of 3-methoxyphenylacetonitrile. What are the likely causes and how can I improve the yield?
A1: Low yields in this step are frequently due to incomplete deprotonation, side reactions, or steric hindrance.
-
Incomplete Deprotonation: The acidity of the α-proton is crucial. Using a sufficiently strong, non-nucleophilic base is essential.
-
Troubleshooting:
-
Switch from alkoxides (e.g., NaOEt) to stronger bases like Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS). These bases ensure near-quantitative formation of the carbanion.
-
Ensure anhydrous conditions. Trace amounts of water will quench the strong base and the carbanion, leading to reduced yields. Flame-dry your glassware and use freshly distilled anhydrous solvents.
-
-
-
Side Reactions:
-
Over-alkylation: While the goal is dialkylation, there's a possibility of side reactions if the reaction is not controlled.
-
Elimination Reactions: If using a sterically hindered alkyl halide, elimination can compete with substitution.
-
Troubleshooting:
-
Temperature Control: Perform the deprotonation at low temperatures (e.g., -78 °C with LDA) to minimize side reactions. Add the alkylating agent at this low temperature and then allow the reaction to slowly warm to room temperature.
-
Order of Addition: Add the base to the nitrile solution to ensure immediate deprotonation and minimize self-condensation of the nitrile.
-
-
-
Steric Hindrance: The second alkylation (ethylation after the first alkylation) will be slower due to increased steric bulk around the reactive center.
-
Troubleshooting:
-
Reaction Time and Temperature: A longer reaction time or a slight increase in temperature after the addition of the second alkylating agent may be necessary to drive the reaction to completion. Monitor the reaction progress by TLC or GC-MS.
-
-
Table 1: Recommended Bases for α-Alkylation
| Base | pKa of Conjugate Acid | Typical Solvent | Temperature (°C) | Notes |
| Sodium Ethoxide (NaOEt) | ~16 | Ethanol | 25 to reflux | Can lead to transesterification with ester substrates. |
| Potassium tert-Butoxide (t-BuOK) | ~19 | THF, t-BuOH | 0 to 25 | Stronger, more sterically hindered base. |
| Lithium Diisopropylamide (LDA) | ~36 | THF | -78 to 0 | Very strong, non-nucleophilic, ideal for quantitative enolate formation. |
| Sodium Hexamethyldisilazide (NaHMDS) | ~26 | THF | -78 to 25 | Strong, non-nucleophilic base, often used when LDA is not suitable. |
Part 2: Intramolecular Cyclization to Form the Azepan-2-one Ring
The formation of the seven-membered lactam ring is another critical step. This can be achieved through the cyclization of a suitable amino acid or aminonitrile precursor.
Q2: My intramolecular cyclization of the amino acid precursor is resulting in low yields of the desired lactam. What are the potential issues?
A2: The formation of a seven-membered ring can be entropically disfavored. Low yields are often due to competing intermolecular polymerization or unfavorable reaction kinetics.
-
Intermolecular Polymerization: At higher concentrations, the amino and acid functionalities of different molecules can react, leading to polymer formation instead of the desired intramolecular cyclization.
-
Troubleshooting:
-
High Dilution Conditions: Perform the reaction at very high dilution (e.g., 0.01-0.001 M). This can be achieved by the slow addition of the substrate solution to a larger volume of refluxing solvent using a syringe pump. This technique, known as the "high-dilution principle," favors intramolecular reactions.
-
-
-
Activation of the Carboxylic Acid: The carboxylic acid needs to be activated for the intramolecular nucleophilic attack by the amine to occur efficiently.
-
Troubleshooting:
-
Use of Coupling Reagents: Employ standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) to activate the carboxylic acid.
-
Conversion to an Activated Ester: Convert the carboxylic acid to an activated ester (e.g., an N-hydroxysuccinimide ester) prior to the cyclization step.
-
-
-
Reaction Conditions for Thorpe-Ziegler Type Cyclization (from a dinitrile): If you are using a Thorpe-Ziegler type reaction, the choice of base and reaction conditions is critical.[1][2]
-
Troubleshooting:
-
Base Selection: Use a strong, non-nucleophilic base like sodium or potassium tert-butoxide in a high-boiling aprotic solvent like toluene or xylene.
-
Anhydrous Conditions: As with the alkylation step, strictly anhydrous conditions are essential for the success of this base-catalyzed cyclization.
-
-
Part 3: Purification of the Phenolic Product
The final product contains a phenolic hydroxyl group, which has implications for its purification.
Q3: I am struggling with the purification of the final product. The compound seems to be retained on the silica gel column, and I am getting broad peaks.
A3: The acidic nature of the phenolic hydroxyl group can lead to strong interactions with the slightly acidic silica gel, causing tailing and poor separation.
-
Interaction with Silica Gel: The lone pairs on the oxygen of the phenol can form hydrogen bonds with the silanol groups (Si-OH) on the surface of the silica gel.
-
Troubleshooting:
-
Deactivation of Silica Gel: Add a small amount of a polar modifier like triethylamine (0.1-1%) or acetic acid to the eluent system. Triethylamine will cap the acidic silanol groups, reducing tailing. Acetic acid can sometimes improve the chromatography of acidic compounds by keeping them protonated.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (neutral or basic), or a bonded phase like diol-silica.
-
Reverse-Phase Chromatography: If the compound has sufficient lipophilicity, reverse-phase chromatography (e.g., C18 silica) with a mobile phase of water/acetonitrile or water/methanol can be an excellent alternative.
-
-
-
pH-Dependent Solubility for Liquid-Liquid Extraction: The phenolic nature of the final product can be exploited during the workup.
-
Protocol for Extractive Purification:
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any acidic impurities.
-
To separate the phenolic product from non-acidic impurities, extract the organic layer with a dilute aqueous base (e.g., 1 M NaOH). The phenolate salt will be soluble in the aqueous layer.
-
Separate the aqueous layer and carefully acidify it with a dilute acid (e.g., 1 M HCl) to a pH of ~5-6. The phenolic product should precipitate out or can be extracted back into an organic solvent.
-
Wash the final organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the purified product.
-
-
Table 2: Troubleshooting Chromatography of Phenolic Compounds
| Issue | Cause | Solution |
| Peak Tailing | Strong interaction of the phenolic -OH with acidic silanol groups on silica gel. | Add a modifier (e.g., 0.5% triethylamine or acetic acid) to the eluent. Use a different stationary phase (alumina, diol-silica). |
| Poor Resolution | Co-elution of impurities with similar polarity. | Optimize the eluent system (e.g., gradient elution). Consider reverse-phase chromatography. |
| Irreversible Adsorption | Very strong binding to the stationary phase. | Use a less active stationary phase. Consider purification by crystallization or extraction. |
References
-
Dieckmann, W. (1900). Zur Kenntniss der Ringbildung aus Estern aliphatischer Dicarbonsäuren. Berichte der deutschen chemischen Gesellschaft, 33(3), 2670-2684. [Link]
-
Schaefer, J. P., & Bloomfield, J. J. (1967). The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions, 15, 1-203. [Link]
-
Thorpe, J. F. (1909). The formation and reactions of imino-compounds. Part XI. The formation of derivatives of cyclopentane from ad-dicyanoadipic esters. Journal of the Chemical Society, Transactions, 95, 1901-1926. [Link]
-
Baron, H., Remfry, F. G. P., & Thorpe, J. F. (1904). CLXXV.—The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions, 85, 1726-1761. [Link]
-
Ziegler, K., Eberle, H., & Ohlinger, H. (1933). Über vielgliedrige Ringsysteme, I. Mitteil.: Die präparativ ergiebige Synthese der Polymethylenketone mit mehr als 6 Ringgliedern. Justus Liebig's Annalen der Chemie, 504(1), 94-130. [Link]
Sources
Technical Support Guide: Strategies for Solubilizing 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one for Biological Assays
Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with the compound 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one (herein referred to as "the compound"). Due to its molecular structure, which contains both polar functional groups and significant non-polar regions (calculated XLogP3-AA: 2.6), the compound exhibits limited aqueous solubility.[1] This frequently leads to precipitation in biological buffers, compromising assay accuracy and reproducibility. This document offers a structured, tiered approach to systematically overcome these issues, ensuring reliable experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most immediate questions users face when working with this compound.
Q1: I dissolved the compound in my organic solvent, but it precipitated immediately when I added it to my aqueous assay buffer. Why did this happen and what should I do?
A: This is a common phenomenon known as "crashing out." It occurs when a compound that is highly soluble in a neat organic solvent is rapidly diluted into an aqueous buffer where its solubility is much lower. The organic solvent disperses, and the compound is forced into an environment where it can no longer stay dissolved, causing it to precipitate.
Immediate Action: Instead of adding the concentrated stock directly to the full volume of buffer, try adding the stock solution to a small volume of buffer while vortexing, and then serially dilute this intermediate solution. This gradual reduction in organic solvent concentration can sometimes keep the compound in solution. If this fails, proceed to the detailed protocols in Part 2.
Q2: What is the best starting solvent to prepare a stock solution?
A: Dimethyl sulfoxide (DMSO) is the recommended starting solvent.[2] It is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and non-polar compounds and is miscible with water.[3] For initial attempts, prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assay?
A: This is a critical consideration, as DMSO can be toxic to cells at higher concentrations.[4] While tolerance is cell-line dependent, a general rule of thumb is to keep the final concentration of DMSO in your assay medium at or below 0.5%.[5] Many sensitive or primary cell lines may require even lower concentrations, such as ≤0.1%.[5][6] It is imperative to perform a solvent tolerance control experiment to determine the maximum acceptable DMSO concentration for your specific cell line and assay duration.[7]
Q4: My compound seems to be dissolving, but I get inconsistent results. How can I be sure it's fully solubilized?
A: Visual inspection is not always sufficient. Micro-precipitates can be invisible to the naked eye and can significantly impact your results by altering the effective concentration of the compound.
Best Practice: After preparing your final working solution, centrifuge the tube at high speed (e.g., >10,000 x g) for 10-15 minutes. Use only the supernatant for your experiment. This will pellet any undissolved compound or aggregates, ensuring you are working with a truly soluble fraction.
Part 2: Troubleshooting & In-Depth Solubilization Protocols
This section provides a tiered strategy for achieving and maintaining the solubility of this compound in your experiments. Start with Tier 1 and proceed to Tier 2 only if solubility issues persist.
Decision Workflow for Solubilization
The following diagram outlines a logical workflow for troubleshooting solubility.
Caption: A decision tree for selecting a solubilization strategy.
Tier 1: Optimized Co-Solvent Systems
The most straightforward approach involves using a water-miscible organic solvent to create a stock solution that can be diluted into the aqueous assay medium.[8][9]
-
Stock Preparation: Weigh out the compound and dissolve it in 100% anhydrous DMSO to make a concentrated stock (e.g., 25 mM). Ensure complete dissolution by vortexing. Gentle warming (to 37°C) may be applied, but check for compound stability at elevated temperatures first.
-
Intermediate Dilution (Crucial Step): Create an intermediate dilution of your stock in your assay medium. For example, to achieve a final concentration of 25 µM with 0.1% DMSO, you would first make a 2.5 mM intermediate solution in medium (a 1:10 dilution of the 25 mM stock). This solution now contains 10% DMSO.
-
Final Dilution: Add the intermediate dilution to the final assay volume. For instance, add 10 µL of the 2.5 mM intermediate solution to 990 µL of medium to get a final volume of 1 mL at 25 µM with 0.1% DMSO. This two-step process minimizes localized high concentrations of the compound that can cause precipitation.
-
Validation - Solvent Control: Prepare a parallel control experiment containing the highest final concentration of DMSO (e.g., 0.5%) but without the compound. This is essential to ensure that the solvent itself does not affect the biological outcome.[10]
| Co-Solvent | Typical Stock Conc. | Max Final Assay Conc. (Cell-Based) | Notes |
| DMSO | 10-50 mM | 0.1% - 0.5% [5] | Gold standard; potent solvent. Cytotoxicity is a primary concern.[4][7] |
| Ethanol | 1-20 mM | 0.1% - 0.5% | Less potent than DMSO. Can also exhibit cytotoxicity.[10] |
| PEG 400 | 1-10 mM | ≤ 1% | Often used in combination with other solvents to improve solubility.[8] |
| NMP | 1-20 mM | ≤ 0.5% | N-Methyl-2-pyrrolidone is a strong solvent but has known toxicity concerns.[3] |
Tier 2: Advanced Solubilization Techniques
If co-solvents alone are insufficient, more advanced formulation strategies may be necessary.
Cyclodextrins (CDs) are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic interior cavity.[11] They can encapsulate poorly soluble molecules, like our compound, forming an "inclusion complex" that is water-soluble.[12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high water solubility and low toxicity.[14][15]
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.
Step-by-Step Protocol:
-
Determine Molar Ratio: Start by testing a 1:1 and 1:2 molar ratio of compound to HP-β-CD. You may need to optimize this.
-
Prepare CD Solution: Dissolve the required amount of HP-β-CD in your aqueous buffer (e.g., PBS or cell culture medium without serum). For example, to make a 10 mM HP-β-CD solution (MW ~1400 g/mol ), dissolve 14 mg in 1 mL of buffer.
-
Add Compound: Add the powdered compound directly to the HP-β-CD solution. Alternatively, dissolve the compound in a minimal volume of a volatile solvent like ethanol, add it to the CD solution, and then remove the ethanol via evaporation (e.g., using a rotary evaporator or nitrogen stream).
-
Facilitate Complexation: Incubate the mixture, typically overnight, at room temperature or 37°C with constant agitation (stirring or shaking). Sonication in a bath sonicator for 30-60 minutes can also accelerate the process.
-
Clarify Solution: After incubation, centrifuge the solution at high speed (>10,000 x g) for 15-20 minutes to pellet any un-complexed, insoluble compound.
-
Quantify and Use: Carefully collect the supernatant. It is highly recommended to determine the actual concentration of the solubilized compound in the supernatant using a suitable analytical method (e.g., HPLC-UV or LC-MS) before proceeding with biological assays.
-
Validation - Cyclodextrin Control: As with solvents, you must run a control with just the HP-β-CD in your assay to ensure it doesn't interfere with the biological readout. CDs can sometimes interact with cell membranes or sequester other components from the medium.[16]
References
- Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. (2025).
- 3-(3-Hydroxyphenyl)-1-methyl-2-azepanone | CAS#:71592-44-4. Chemsrc.
- This compound. Guidechem.
- Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Case studies.
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
- Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Cyclodextrins and their application in enhancing the solubility, dissolution r
- DMSO usage in cell culture. (2023). LifeTein.
- Cosolvent. Wikipedia.
- Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. MDPI.
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central.
- Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011). American Pharmaceutical Review.
- Techniques to improve the solubility of poorly soluble drugs.
- Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
- Cyclodextrins as pharmaceutical solubilizers. Ovid.
- Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. (2018). PubMed Central.
- Cyclodextrins in delivery systems: Applic
- Bioavailability Enhancement Techniques for Poorly Soluble Drugs. (2020). SciSpace.
- Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. (2022). MDPI.
- Co-solvents | Biochemical Assay Reagents. MedchemExpress.com.
- Formulation Tactics for the Delivery of Poorly Soluble Drugs. Journal of Drug Delivery and Therapeutics.
- Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells.
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research.
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
- Cosolvent - The 'Medicinal Magician' in The Laboratory.
- Considerations regarding use of solvents in in vitro cell based assays. PubMed Central.
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- 16. mdpi.com [mdpi.com]
Strategies to minimize side reactions in the N-methylation of azepanones
Technical Support Center: N-Methylation of Azepanones
Welcome to our dedicated technical support center for the N-methylation of azepanones. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this crucial synthetic transformation. As your Senior Application Scientist, I have structured this resource to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.
Our approach is built on a foundation of scientific integrity, combining established chemical principles with practical, field-tested insights. Here, you will find solutions to common challenges, answers to frequently asked questions, and detailed methodologies to guide your experimental work.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental hurdles in a direct question-and-answer format. We diagnose the likely causes behind common problems and provide actionable solutions.
Q1: My reaction shows low or no conversion to the N-methylated product. What's going wrong?
Potential Cause(s):
-
Insufficient Deprotonation: The N-H bond of a lactam is weakly acidic (pKa ≈ 17-19) and requires a sufficiently strong base for deprotonation to form the nucleophilic lactamate anion. Common bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) may not be strong enough for complete deprotonation, leading to a stalled reaction.
-
Low Reagent Reactivity: The chosen methylating agent (e.g., dimethyl carbonate) may not be electrophilic enough to react efficiently with the lactamate anion under the applied conditions.
-
Inappropriate Solvent: The solvent may not adequately dissolve the reagents or may interfere with the reaction. For reactions involving strong bases like sodium hydride (NaH), protic solvents (e.g., alcohols, water) are incompatible as they will quench the base.
-
Low Reaction Temperature: The reaction may have a significant activation energy barrier that is not being overcome at the current temperature.
Suggested Solution(s):
-
Select a Stronger Base: For direct alkylation methods, switch to a more powerful base such as sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu). NaH is a common and effective choice for deprotonating amides and lactams.[1]
-
Use a More Potent Methylating Agent: If reactivity is an issue, consider switching to a "harder" and more reactive electrophile like methyl iodide (MeI) or dimethyl sulfate ((Me)₂SO₄).[2][3] Caution: These reagents are toxic and carcinogenic; handle them with extreme care in a fume hood.[3]
-
Optimize Solvent and Temperature: Use an anhydrous polar aprotic solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF) when working with strong bases like NaH.[1] A moderate increase in temperature can often accelerate the reaction, but must be balanced against the risk of side reactions.
-
Consider an Alternative Method: If direct alkylation proves difficult, the Eschweiler-Clarke reaction is an excellent alternative. It does not require a strong base and proceeds under heating with formic acid and formaldehyde, showing high efficiency for N-methylation.[4][5]
Q2: I'm observing multiple products in my crude reaction mixture. How can I improve the selectivity for N-methylation?
Potential Cause(s):
-
O-Alkylation Side Reaction: The primary competing reaction is often O-alkylation. The intermediate lactamate anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. Reaction at the oxygen forms a lactim ether, a common impurity.
-
Methylation at Other Sites: If your azepanone substrate contains other nucleophilic functional groups (e.g., a primary amine, a hydroxyl group), these may also be methylated.
Suggested Solution(s):
-
Favor N-Alkylation Conditions:
-
Counter-ion Effect: The choice of base and solvent can influence the N/O selectivity. In polar aprotic solvents like DMF, the cation (e.g., Na⁺) is well-solvated, leaving a "freer" anion where the more electronegative oxygen can react. In less polar solvents like THF, ion-pairing between the cation and the oxygen atom can sterically hinder O-alkylation, thus favoring N-alkylation.
-
Reagent Choice: According to Hard-Soft Acid-Base (HSAB) theory, the nitrogen atom of the lactamate is a "softer" nucleophile than the oxygen. Using a softer methylating agent can favor N-alkylation. However, in practice, highly reactive agents like MeI and (Me)₂SO₄ are commonly used, and conditions are optimized to manage selectivity.
-
-
Switch to a Highly N-Selective Method: The Eschweiler-Clarke reaction is renowned for its exceptional selectivity for N-methylation, completely avoiding O-alkylation.[6][7] The mechanism proceeds through the formation of an iminium ion, which is specific to the nitrogen atom.[4][8] This is often the most reliable strategy to eliminate O-alkylation products.
-
Employ Protecting Groups: If your substrate has other sensitive functional groups, use an orthogonal protecting group strategy. For example, a primary amine can be protected as a tert-butyl carbamate (Boc) group before performing N-methylation on the lactam nitrogen.
Frequently Asked Questions (FAQs)
This section provides answers to broader, more strategic questions about planning your N-methylation experiment.
Q1: Which N-methylation method is best for my azepanone substrate?
The optimal method depends on your substrate's functional group tolerance, the desired scale of the reaction, and safety considerations.
| Method | Reagents | Typical Conditions | Pros | Cons |
| Direct Alkylation | NaH, KOt-Bu; MeI, (Me)₂SO₄ | Anhydrous THF or DMF, 0°C to RT | Generally high-yielding; well-established. | Risk of O-alkylation; requires strong bases; uses toxic/carcinogenic reagents.[3] |
| Eschweiler-Clarke | Formic Acid, Formaldehyde | Aqueous solution, heated (80-100°C) | Highly N-selective (no O-alkylation); avoids strong bases; inexpensive reagents.[5][6][8] | Requires heating; may not suit heat-sensitive substrates; CO₂ evolution.[4] |
| "Green" Methylation | Dimethyl Carbonate (DMC) | High temperature ( > 90°C), often with a catalyst (e.g., TMEDA) | Environmentally benign reagent.[9] | Requires high temperatures and long reaction times; can have selectivity issues.[9] |
Recommendation: For most standard azepanones where high selectivity is paramount, the Eschweiler-Clarke reaction is the superior choice.[6][7] For substrates that are sensitive to heat or acidic conditions, Direct Alkylation with careful control of conditions is a viable alternative.
Q2: What is the mechanistic basis for the O-alkylation side reaction?
The lactam N-H is deprotonated by a strong base to form a resonance-stabilized lactamate anion. This anion has significant electron density on both the nitrogen and the exocyclic oxygen atom, making it an ambident nucleophile. The subsequent nucleophilic attack on the methylating agent can occur from either atom.
Caption: Ambident nature of the lactamate anion leading to N- vs. O-alkylation.
Q3: How can I monitor the progress of my reaction effectively?
Regular monitoring is crucial to determine the reaction endpoint and to check for the formation of side products.
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method. Spot the reaction mixture alongside your starting material. The N-methylated product is typically less polar than the starting azepanone (due to the loss of the N-H hydrogen bond donor) and will have a higher Rf value. O-methylated products may have similar polarity, so confirmation by other methods is advised.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS is excellent for separating and identifying the starting material, desired product, and any side products based on their retention times and mass-to-charge ratios.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a crude ¹H NMR of a small aliquot from the reaction mixture can provide definitive evidence. Look for the disappearance of the N-H proton signal and the appearance of a new N-CH₃ singlet (typically around 2.8-3.2 ppm).
Experimental Protocols
Protocol A: N-Methylation of Azepan-2-one via Direct Alkylation
This protocol uses sodium hydride and methyl iodide. Extreme caution is required.
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).
-
Solvent Addition: Add anhydrous THF (approx. 0.2 M concentration) via cannula or syringe. Cool the suspension to 0°C using an ice bath.
-
Substrate Addition: Dissolve azepan-2-one (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension over 15-20 minutes.
-
Deprotonation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour. Hydrogen gas evolution should be observed.
-
Methylation: Cool the reaction mixture back to 0°C. Add methyl iodide (MeI, 1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction at 0°C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup & Isolation: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-methylazepan-2-one.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Dimethyl sulfate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. server.ccl.net [server.ccl.net]
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- 5. grokipedia.com [grokipedia.com]
- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: In Vivo Stability of 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one
Introduction: This guide serves as a centralized technical resource for researchers, scientists, and drug development professionals encountering stability challenges with 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one during in vivo studies. The inherent structural motifs of this compound—a phenolic hydroxyl group and a lactam ring—present specific vulnerabilities that can compromise experimental integrity and reproducibility. This document provides in-depth, causality-driven troubleshooting advice, validated protocols, and formulation strategies to ensure the chemical stability and successful preclinical evaluation of this compound.
Compound Stability Profile: Understanding the Vulnerabilities
This compound possesses two primary chemical liabilities that must be addressed for in vivo applications:
-
Phenolic Hydroxyl Group: Phenols are highly susceptible to oxidation.[] This process, often catalyzed by trace metal ions, light, or elevated pH, can lead to the formation of colored quinone-type degradation products. Such degradation reduces the concentration of the active pharmaceutical ingredient (API) and introduces impurities that could have unintended biological effects.
-
Lactam Ring: The seven-membered azepan-2-one ring is a lactam, which is an amide within a cyclic structure. Lactam rings are susceptible to hydrolysis, particularly under acidic or basic conditions, which would cleave the ring and render the molecule inactive.[2][3]
Understanding these two degradation pathways is fundamental to designing robust formulation and handling strategies.
Frequently Asked Questions (FAQs)
Q1: My stock solution of the compound in DMSO is turning a faint yellow/brown. What is happening and how can I prevent it?
Answer: The color change is a classic indicator of the oxidation of the phenolic hydroxyl group. While DMSO is a common solvent, prolonged storage, exposure to air (oxygen), and light can initiate this degradation.
Immediate Recommendations:
-
Work under an inert atmosphere: Prepare solutions and aliquots in a glovebox or using Schlenk line techniques with nitrogen or argon gas to minimize exposure to oxygen.[4][5][6]
-
Use amber vials: Protect the compound from light, which can accelerate photo-oxidation.[7][8] Store vials wrapped in aluminum foil for extra protection.
-
Prepare fresh: For maximum consistency, prepare solutions fresh before each experiment. If storage is necessary, flash-freeze aliquots and store them at -80°C under an inert gas.
Q2: I'm observing a rapid loss of the parent compound in my aqueous vehicle for IV administration. What are the likely causes?
Answer: Rapid degradation in an aqueous environment points to two primary culprits: oxidation and/or hydrolysis. The specific cause depends on your formulation's pH and composition.
-
Oxidative Degradation: The phenolic group is highly susceptible to auto-oxidation in aqueous media, a reaction often catalyzed by trace metals present in buffers or water.[]
-
Hydrolytic Degradation: While the lactam ring is generally more stable than an ester, extreme pH values (either highly acidic or highly alkaline) in your vehicle can catalyze its cleavage.[2]
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting aqueous instability.
Q3: What excipients should I consider to enhance the stability of my formulation for in vivo studies?
Answer: Selecting the right excipients is critical. Your goal is to create a microenvironment that minimizes both oxidation and hydrolysis.[9]
| Excipient Category | Example(s) | Function & Mechanism | Recommended Starting Concentration (w/v) |
| Antioxidants | Ascorbic Acid, Butylated Hydroxytoluene (BHT) | Scavenge free radicals to prevent the initiation and propagation of phenolic oxidation.[] | 0.01% - 0.1% |
| Chelating Agents | Edetate Disodium (EDTA) | Binds (sequesters) trace metal ions (e.g., Fe²⁺, Cu²⁺) that catalyze oxidative degradation.[7] | 0.01% - 0.05% |
| Buffers | Phosphate, Citrate, Acetate | Maintain a stable pH, ideally between 6.0 and 7.5, to prevent acid/base-catalyzed hydrolysis of the lactam ring.[7][10] | 10 - 50 mM |
| Solubilizers | Cyclodextrins (e.g., HP-β-CD), PEG 400 | Can improve solubility and may offer some protective effect by encapsulating the labile phenolic moiety.[7][11] | 5% - 20% |
Q4: My compound shows poor bioavailability and high variability between subjects. Could this be a stability issue?
Answer: Yes, absolutely. While poor bioavailability can be due to low permeability or high first-pass metabolism, chemical instability in the gastrointestinal (GI) tract can be a significant and often overlooked factor.[12]
-
Gastric Instability: The low pH of the stomach can potentially accelerate the hydrolysis of the lactam ring.
-
Intestinal Instability: The change to a more neutral/alkaline pH in the intestine, along with the presence of digestive enzymes and a higher oxygen load, can promote oxidative degradation of the phenol.[13]
If you suspect this is an issue, consider a prodrug strategy . Masking the phenolic hydroxyl group as an ester, carbonate, or carbamate can protect it from premature degradation.[14][15] These prodrugs are designed to be cleaved by endogenous esterases in the plasma or liver, releasing the active parent compound in vivo.[16][17]
Troubleshooting Guides
Scenario: You've prepared a formulation with antioxidants and buffers, but stability is still suboptimal (<90% parent compound remaining after 4 hours at room temperature).
| Potential Root Cause | Troubleshooting Action | Rationale |
| Insufficient Inertness | The formulation was not adequately protected from oxygen during preparation and storage. | Oxygen is a key reactant in oxidative degradation. Dissolved oxygen in aqueous buffers is a common culprit. |
| Action: | Rigorously degas all aqueous buffers by bubbling with nitrogen or argon for at least 15-20 minutes before adding the compound. Prepare the final formulation in a glovebox or under a positive pressure of inert gas.[5] | |
| Incompatible Excipients | An excipient, though common, may be interacting negatively with your compound. | Some excipients contain impurities (e.g., peroxides in some grades of PEG or Polysorbates) that can accelerate degradation.[18] |
| Action: | Test the stability of the compound in simpler systems first. Start with just the buffer, then add one excipient at a time and monitor stability to identify the problematic component. Use high-purity, low-peroxide grade excipients where possible. | |
| Photodegradation | The formulation was exposed to ambient or UV light during preparation or handling. | Light provides the energy to initiate and propagate radical-based degradation pathways.[7][19] |
| Action: | Conduct all formulation steps under yellow light or in a dark room. Use amber syringes and wrap infusion lines in foil for in vivo studies. |
Detailed Experimental Protocols
Protocol 1: Preparation of an Antioxidant-Stabilized IV Formulation
This protocol describes the preparation of a 1 mg/mL formulation, assuming the compound is soluble under these conditions. Adjustments may be needed based on empirical solubility data.
Materials:
-
This compound (API)
-
Citric Acid Monohydrate
-
Sodium Phosphate Dibasic
-
Edetate Disodium (EDTA)
-
Ascorbic Acid
-
Water for Injection (WFI)
-
Nitrogen or Argon gas source
-
Sterile amber glass vials and rubber stoppers
-
0.22 µm sterile syringe filter
Procedure:
-
Prepare Buffer: In a sterile beaker, dissolve citric acid and sodium phosphate in ~80% of the final volume of WFI to create a 20 mM citrate-phosphate buffer.
-
Degas Buffer: Bubble high-purity nitrogen or argon gas through the buffer for at least 20 minutes to remove dissolved oxygen.
-
Add Stabilizers: While maintaining a gentle nitrogen overlay, add and dissolve EDTA to a final concentration of 0.02% (w/v) and ascorbic acid to 0.05% (w/v).
-
pH Adjustment: Check the pH of the buffer solution. Adjust to pH 7.0 ± 0.2 using small amounts of 1N NaOH or 1N HCl.
-
Dissolve API: Weigh the required amount of API and slowly add it to the stirring buffer solution until fully dissolved.
-
Final Volume: Add degassed WFI to reach the final target volume and mix gently.
-
Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a sterile amber vial.
-
Inert Overlay & Sealing: Immediately flush the headspace of the vial with inert gas before securely crimping the stopper.
-
Storage: Store protected from light at 2-8°C until use.
Protocol 2: Workflow for Stability Assessment by HPLC-UV
This protocol provides a framework for assessing the chemical stability of your formulation.
Caption: Experimental workflow for HPLC-based stability testing.
Key HPLC Method Parameters (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid) gradient
-
Flow Rate: 1.0 mL/min
-
Detection: UV, wavelength of maximum absorbance for the compound
-
Validation: Ensure the method can separate the parent peak from potential degradants. Forced degradation studies (acid, base, peroxide) are essential for method development.[19][20]
References
- Separation Science. (2025). Analytical Techniques In Stability Testing.
- Scite.ai. Prodrug Design of Phenolic Drugs.
- PubMed. (n.d.). Prodrug design of phenolic drugs.
- National Institutes of Health (NIH). Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols.
- Wipf Group. Chem 1140; Techniques for Handling Air-Sensitive Compounds.
- Innovative Pharmaceutical Formulation Str
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023).
- Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis.
- Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds.
- Request PDF. (n.d.). Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols.
- Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medic
- ResearchGate. (n.d.). (PDF) Prodrugs of Alcohols and Phenols.
- Ossila. Air Sensitive Compounds.
- BOC Sciences. Pharmaceutical Excipients Antioxidants.
- Request PDF. (n.d.). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
- Google Patents. (n.d.). WO2008039472A2 - Stabilizing compositions for antibiotics and methods of use.
- Pharmaguideline. (2025).
- PubMed. (2024). Study on the chemical stability of β-lactam antibiotics in concomitant simple suspensions with magnesium oxide.
- University of Tennessee, Knoxville. Time-Sensitive Chemicals.
- National Institutes of Health (NIH). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
- Pharmaceutical Technology. (2017).
- Google Patents. (n.d.).
- Colorcon. (2023). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption.
- Excipients Use in Parenteral and Lyophilized Formul
- MDPI. (n.d.). Stability and Bioaccessibility of Phenolic Compounds in Rosehip Extracts during In Vitro Digestion.
- National Institutes of Health (NIH). Role of the Encapsulation in Bioavailability of Phenolic Compounds.
- PubMed. (2010).
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- 3. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. molan.wdfiles.com [molan.wdfiles.com]
- 6. ossila.com [ossila.com]
- 7. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 8. Time-Sensitive Chemicals | Environmental Health & Safety [ehs.utk.edu]
- 9. colorcon.com [colorcon.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. WO2021257626A1 - Excipients providing stabilization and enhanced water solubilization and their uses - Google Patents [patents.google.com]
- 12. Role of the Encapsulation in Bioavailability of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stability and Bioaccessibility of Phenolic Compounds in Rosehip Extracts during In Vitro Digestion | MDPI [mdpi.com]
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- 15. Prodrug design of phenolic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
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Addressing challenges in the scale-up synthesis of 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one
Technical Support Center: Scale-Up Synthesis of 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and process development professionals to navigate the complexities encountered during the scale-up of this valuable compound. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you to not only solve immediate problems but also to build a robust and scalable process.
The synthesis of this substituted caprolactam derivative, while straightforward on the bench, presents unique challenges when transitioning to pilot or manufacturing scales. Issues such as thermal management, mixing efficiency, and impurity profiles can become magnified, leading to decreased yields and product quality.[1] This guide provides a framework for understanding and addressing these challenges through a series of frequently asked questions and detailed troubleshooting protocols.
Proposed Synthetic Pathway
A common and effective route to the target molecule involves a multi-step sequence, which we will use as the basis for our discussion. The pathway is designed for scalability, prioritizing stable intermediates and manageable reaction conditions.
Caption: Proposed multi-step synthesis workflow.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific problems that may arise during the synthesis, with a focus on issues pertinent to scale-up.
Part 1: Early-Stage Synthesis (Intermediates A-C)
Question 1: My Mannich reaction (Step A -> B) is sluggish and gives low yields. What can I do?
-
Answer: The Mannich reaction is sensitive to pH and reagent stoichiometry. On a larger scale, inefficient mixing can create localized pH imbalances, hindering the formation of the necessary electrophilic iminium ion.
-
Causality: The reaction requires a slightly acidic environment to facilitate the formation of the dimethylaminium ion from dimethylamine hydrochloride and formaldehyde. If the pH is too low, the ketone enolization is suppressed. If too high, formaldehyde polymerization can occur.
-
Troubleshooting:
-
Mixing Efficiency: Ensure your reactor is equipped with an appropriate agitator (e.g., a pitched-blade turbine) to maintain a homogeneous slurry. What works with a magnetic stir bar in a flask may not suffice in a larger vessel.[1]
-
Reagent Addition: Instead of a single charge, consider the slow, subsurface addition of the formaldehyde/dimethylamine solution to the ketone. This maintains a low instantaneous concentration of the electrophile, minimizing side reactions.
-
Temperature Control: While often run at reflux, poor heat transfer in large reactors can create hot spots, leading to byproduct formation. Ensure your reactor's heating jacket can provide uniform heating.[1]
-
-
Question 2: During the elimination step (Step B -> C), I'm observing significant polymerization and a dark reaction color. Why?
-
Answer: This is a classic issue of thermal control and impurity amplification during scale-up. The α,β-unsaturated ketone (Intermediate C) is highly reactive and can polymerize under harsh conditions.
-
Causality: The Hofmann elimination of the Mannich base is often thermally induced. Localized overheating, a common problem in large reactors, can accelerate polymerization and degradation pathways.[1] Phenolic hydroxyl groups are also prone to oxidation, especially at elevated temperatures in the presence of air, leading to colored impurities.
-
Troubleshooting:
-
Controlled Distillation: The most effective method for this step is to perform the elimination under vacuum and distill the product as it forms. This removes the reactive intermediate from the hot reaction mixture immediately, preventing polymerization.
-
Inert Atmosphere: Blanket the reaction with an inert gas like nitrogen or argon. This is crucial at scale to prevent oxidation of the phenolic moiety, which contributes to the dark coloration.
-
Use of a Milder Base: Instead of relying solely on thermal elimination, a non-nucleophilic base can facilitate the reaction at a lower temperature. However, this adds complexity in terms of downstream removal.
-
-
Part 2: Core Structure Formation (Intermediates D-F)
Question 3: The Michael addition (Step C -> D) is not going to completion, and I'm isolating unreacted starting material. What's the cause?
-
Answer: Incomplete reaction is often due to base deactivation or poor solubility of the nucleophile salt.
-
Causality: Sodium hydride (NaH) is typically used to deprotonate ethyl cyanoacetate. NaH is highly sensitive to moisture. Any residual water in the solvent or on the glassware will quench the base. Furthermore, the resulting sodium salt of ethyl cyanoacetate may have limited solubility in some solvents, reducing its effective concentration.
-
Troubleshooting:
-
Rigorous Anhydrous Conditions: Ensure all solvents are thoroughly dried (e.g., using molecular sieves) and glassware is oven or flame-dried before use.[2]
-
Solvent Choice: Consider a solvent system that better solubilizes the sodium enolate. A co-solvent like DMF or DMSO can be effective, but be mindful of potential purification challenges.
-
Temperature of Addition: Add the α,β-unsaturated ketone (Intermediate C) slowly to the solution of the nucleophile at a controlled temperature (e.g., 0 °C) to manage the exotherm and prevent side reactions.
-
-
Question 4: My reductive cyclization (Step D -> E) is producing a complex mixture of products, and the catalyst seems to be poisoned.
-
Answer: This critical step involves the reduction of both a nitrile and a ketone (after hydrolysis of the ester), followed by intramolecular cyclization. Catalyst poisoning and competing side reactions are common hurdles.
-
Causality: Raney Nickel is a highly active but sensitive catalyst. Sulfur-containing impurities or residual base from the previous step can poison it. The reaction conditions (pressure, temperature) must be carefully controlled to favor cyclization over intermolecular side reactions.
-
Troubleshooting:
-
Substrate Purity: The Michael adduct (Intermediate D) must be meticulously purified before this step. Any unreacted starting materials or byproducts can interfere with the hydrogenation.
-
Catalyst Loading & Handling: At scale, catalyst slurry handling is critical. Ensure the catalyst is properly activated and transferred under an inert atmosphere. Increase catalyst loading if poisoning is suspected, but be aware of the cost implications.
-
Process Parameters: Optimize hydrogen pressure and temperature in a small-scale pilot reactor before proceeding to a larger scale. Higher pressures can sometimes overcome partial catalyst deactivation.
-
-
Caption: Competing reactions during reductive cyclization.
Part 3: Final Steps & Purification
Question 5: The N-methylation step (Step E -> F) is giving me a mixture of N-methylated and O-methylated products. How can I improve selectivity?
-
Answer: This is a classic regioselectivity problem. The reaction generates two nucleophilic sites: the lactam nitrogen anion and the phenoxide anion. Their relative reactivity depends on the base, solvent, and counter-ion.
-
Causality: The pKa of the lactam N-H is generally higher than that of the phenol O-H. A strong, non-coordinating base like NaH will deprotonate both sites. The resulting phenoxide is a harder nucleophile than the lactam anion, and its reactivity is highly solvent-dependent.
-
Troubleshooting:
-
Protecting Groups: The most robust solution is to protect the phenol earlier in the synthesis (e.g., as a benzyl ether). This completely prevents O-alkylation. The protecting group can then be removed in the final step (e.g., via catalytic hydrogenation).
-
Choice of Base/Solvent: If proceeding without a protecting group, use a polar aprotic solvent like DMF, which favors N-alkylation. Using a weaker base that selectively deprotonates the more acidic phenol might allow for subsequent N-alkylation under different conditions, but this is a more complex route to control.
-
-
Question 6: My final product is difficult to purify and has a persistent pink/purple discoloration.
-
Answer: The discoloration is likely due to trace amounts of oxidized phenolic impurities. Final product purification at scale requires moving from chromatography to more practical methods like crystallization or extraction.
-
Causality: Phenols are susceptible to air oxidation, forming highly colored quinone-type structures. Even trace amounts can discolor the final product.
-
Troubleshooting:
-
Antioxidant Use: During workup and isolation, consider adding a small amount of an antioxidant like sodium bisulfite to the aqueous phases to scavenge dissolved oxygen and reduce colored impurities.
-
Crystallization: Develop a robust crystallization protocol. A mixed-solvent system, such as dichloromethane/hexanes or ethyl acetate/heptane, is often effective.[3] A slow cooling profile is essential for obtaining high purity crystals on a large scale.
-
Charcoal Treatment: Before crystallization, treating a solution of the crude product with activated charcoal can effectively adsorb many colored impurities.
-
-
Key Experimental Protocols
Protocol 1: Scale-Up Reductive Cyclization
This protocol is designed for a 10 L jacketed glass reactor.
-
Vessel Inerting: Purge the 10 L reactor with Argon for 30 minutes.
-
Solvent Charge: Charge the reactor with 5 L of anhydrous ethanol.
-
Catalyst Addition: Under a strong Argon counter-flow, carefully add Raney Nickel (100 g, 50% slurry in water, washed with ethanol) to the reactor.
-
Substrate Addition: In a separate vessel, dissolve 1 kg of purified Intermediate D in 2 L of anhydrous ethanol. Add this solution to the reactor via a cannula or addition funnel over 20 minutes.
-
Hydrogenation: Seal the reactor. Purge the headspace with H₂ gas three times. Pressurize the reactor to 5 bar with H₂.
-
Reaction: Begin agitation at 250 RPM. Heat the reactor jacket to 60 °C. Monitor the reaction by H₂ uptake and periodic sampling for TLC/LC-MS analysis.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the H₂ pressure. The catalyst must be filtered under a wet, inert atmosphere (e.g., through a bed of Celite®) to prevent ignition upon contact with air.
Protocol 2: Final Product Crystallization
-
Dissolution: Dissolve the crude, semi-solid product (approx. 500 g) in a minimum amount of warm (40 °C) dichloromethane (approx. 1 L) in a suitable vessel.
-
Charcoal Treatment (Optional): Add 25 g of activated charcoal. Stir for 30 minutes at 40 °C. Filter through Celite® to remove the charcoal.
-
Anti-Solvent Addition: While stirring, slowly add hexanes (an anti-solvent) until a persistent cloudiness is observed (approx. 2-3 L).
-
Crystal Formation: Warm the mixture slightly to redissolve the solids, then allow it to cool slowly to room temperature without stirring. For large-scale operations, a programmed cooling ramp is ideal.
-
Maturation: Once at room temperature, continue to stir the resulting slurry slowly for 2-4 hours to improve crystal size and purity.
-
Isolation: Collect the solid product by filtration, wash the filter cake with cold hexanes, and dry under vacuum at 40 °C.[3]
Data Summary: Lab vs. Scale-Up Parameters
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Key Consideration for Scale-Up |
| Solvent Volume (Cyclization) | 200 mL | 7 L | Maintaining sufficient dilution to avoid intermolecular reactions. |
| Catalyst Loading (Raney Ni) | 1 g (10 wt%) | 100 g (10 wt%) | Cost and safe handling/filtration of pyrophoric catalyst. |
| H₂ Pressure | 3 bar (balloon) | 5-10 bar (reactor) | Higher pressure improves reaction rate and overcomes mass transfer limits. |
| Reaction Time | 6 hours | 12-18 hours | Mass and heat transfer limitations can extend reaction times.[1] |
| Purification Method | Flash Chromatography | Crystallization | Chromatography is generally not viable for large quantities. |
| Heat Management | Oil bath | Jacketed vessel | Exotherms must be actively managed to prevent runaways.[1] |
References
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
Sources
Method development for chiral separation of 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one enantiomers
Technical Support Center: Chiral Separation of 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one
Welcome to the dedicated technical support guide for the method development and troubleshooting of the chiral separation of this compound enantiomers. As a δ-lactam with a single stereocenter at the C3 position, achieving robust enantiomeric separation is critical for accurate pharmacological assessment and regulatory compliance in drug development.[1][2] This guide is structured to provide practical, experience-driven advice in a direct question-and-answer format, addressing common challenges encountered in the laboratory.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that researchers often have when beginning method development for this analyte.
Q1: Why is the chiral separation of this specific lactam compound necessary?
A: Enantiomers of a chiral drug can have significantly different pharmacological, toxicological, and metabolic properties.[2] The tragic case of thalidomide, where one enantiomer was sedative while the other was teratogenic, underscores the critical importance of studying stereoisomers independently.[2] Regulatory bodies like the FDA and EMA strongly prefer the development of single-enantiomer drugs to ensure optimal therapeutic outcomes and minimize potential adverse effects.[1] Therefore, a validated stereoselective analytical method is required to control the enantiomeric purity of this compound.
Q2: What is the recommended starting point for column and mobile phase screening for this analyte?
A: A trial-and-error approach can be time-consuming.[3] A more strategic starting point involves screening on polysaccharide-based chiral stationary phases (CSPs), as they are renowned for their broad applicability and high success rates in separating a wide range of chiral compounds.[4][5]
-
Recommended Columns: Start with both an amylose-based CSP (e.g., Chiralpak® IA, AD) and a cellulose-based CSP (e.g., Chiralcel® OD, OJ). These columns often provide complementary selectivity.[3][6]
-
Recommended Mobile Phase Modes: Screen in both Normal Phase (NP) and Polar Organic (PO) modes.
-
Normal Phase (NP): A typical starting mobile phase would be n-Hexane/Isopropanol (IPA) (90:10, v/v). The aromatic ring and polar groups on your analyte make it well-suited for the π-π and hydrogen bonding interactions common in this mode.[4][7]
-
Polar Organic (PO): A mobile phase of Acetonitrile/Methanol (95:5, v/v) can also be effective.
-
Q3: What are the key structural features of this compound that will influence the chiral separation?
A: The mechanism of chiral recognition relies on forming transient diastereomeric complexes between the analyte and the CSP.[8] This requires at least three points of interaction, one of which must be stereochemically dependent.[2][3] For your molecule, the key interaction sites are:
-
Hydroxyphenyl Group: This provides a site for strong π-π stacking interactions with aromatic groups on the CSP and a hydrogen bond donor/acceptor (the -OH group).
-
Lactam Carbonyl Group: This is a strong hydrogen bond acceptor.
-
Ethyl and Methyl Groups: These create steric hindrance that contributes to the overall three-dimensional fit within the chiral selector's environment.
The combination of these features makes polysaccharide and cyclodextrin-based CSPs excellent candidates, as they offer chiral cavities and functional groups capable of these specific interactions.[4][7][9]
Q4: How should I prepare my sample for injection?
A: Proper sample preparation is vital to prevent column damage and ensure good peak shape.[10]
-
Dissolution Solvent: The ideal approach is to dissolve the sample directly in the initial mobile phase.
-
Solvent Mismatch: If the sample is insoluble in the mobile phase, use the weakest possible solvent that provides adequate solubility. Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion and even precipitation on the column frit, leading to high backpressure.[10]
-
Filtering: Always filter your sample through a 0.2 µm or 0.45 µm syringe filter before injection to remove particulates that could block the column inlet frit.[11]
Part 2: A Practical Guide to Method Development
This section provides a structured workflow for developing a robust chiral separation method.
Workflow for Chiral Method Development
Caption: A systematic workflow for chiral HPLC method development.
Step-by-Step Experimental Protocol: Initial Screening
-
Column Selection: Utilize two polysaccharide-based columns, for example:
-
Column A: Immobilized amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® IA)
-
Column B: Coated cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H)
-
-
Sample Preparation: Prepare a 1.0 mg/mL solution of the racemic standard in a 50:50 mixture of n-Hexane and IPA.
-
HPLC System & Conditions:
-
System: Agilent 1100/1200 series or equivalent.
-
Detection: UV at 275 nm (based on the hydroxyphenyl chromophore).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 5 µL.
-
-
Screening Runs: Perform isocratic runs with the mobile phases listed in the table below. Allow for at least 20 column volumes for equilibration between mobile phase changes.
Data Presentation: Example Screening Results
| Run | Column | Mobile Phase (v/v) | k1' | α (Selectivity) | Rs (Resolution) | Notes |
| 1 | Chiralpak IA | n-Hexane/IPA (90:10) | 2.8 | 1.00 | 0.00 | No separation |
| 2 | Chiralpak IA | n-Hexane/IPA (80:20) | 1.9 | 1.15 | 1.35 | Partial separation, promising |
| 3 | Chiralpak IA | n-Hexane/EtOH (90:10) | 3.5 | 1.25 | 1.90 | Baseline separation achieved |
| 4 | Chiralcel OD-H | n-Hexane/IPA (90:10) | 4.1 | 1.08 | 0.80 | Poor separation |
| 5 | Chiralcel OD-H | ACN/MeOH (95:5) | 2.2 | 1.00 | 0.00 | No separation in PO mode |
k1' = Retention factor of the first eluting enantiomer; α = Selectivity factor (k2'/k1'); Rs = USP Resolution.
Analysis of Results: Based on this hypothetical data, Run 3 on the Chiralpak IA column with n-Hexane/Ethanol provides the best starting point for optimization. The selectivity (α) is the most critical factor for achieving resolution.[12]
Part 3: Troubleshooting Guide
This guide addresses specific problems in a Q&A format.
Workflow for Troubleshooting Poor Resolution
Caption: A logical workflow for diagnosing and fixing poor resolution.
Issue 1: Poor or No Enantiomeric Resolution
Q: My chromatogram shows a single peak or two poorly resolved peaks (Rs < 1.5). How can I improve the separation?
A: If you have some separation (α > 1.05), you can often achieve baseline resolution through optimization. If there is no separation (α = 1.0), a more fundamental change is needed.
-
Optimize Mobile Phase Composition: Small changes in the percentage of the alcohol modifier can have a large impact on selectivity.[12] Decrease the alcohol (e.g., from 10% IPA to 5% IPA) to increase retention and often improve resolution, though this will lengthen the run time.
-
Change the Alcohol Modifier: Switching from Isopropanol (IPA) to Ethanol (EtOH) or vice-versa can significantly alter selectivity.
-
Add an Additive: For your compound, which has a phenolic hydroxyl group (weakly acidic) and a lactam, additives can drastically improve peak shape and selectivity. Try adding 0.1% Trifluoroacetic Acid (TFA) for an acidic mobile phase or 0.1% Diethylamine (DEA) for a basic one. These additives can suppress unwanted ionic interactions with the silica support and modify the analyte's interaction with the CSP.[13]
-
Lower the Temperature: Reducing the column temperature (e.g., from 25 °C to 15 °C) often increases the stability of the transient diastereomeric complexes, leading to better resolution.
-
Reduce the Flow Rate: Decreasing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can improve column efficiency and enhance resolution, especially if the separation is kinetically limited.[7][14]
Issue 2: Poor Peak Shape (Tailing or Broadening)
Q: My peaks are tailing or are excessively broad. What is the cause and how can I fix it?
A: Poor peak shape is typically caused by secondary chemical interactions or issues with the chromatographic system.
-
Cause: Secondary Interactions: The phenolic -OH group or the lactam nitrogen can engage in strong, undesirable interactions with residual silanol groups on the silica support of the CSP.
-
Solution: As mentioned above, adding a small amount of an acidic (TFA) or basic (DEA) modifier to the mobile phase is highly effective at masking these sites and improving peak shape.[13]
-
-
Cause: Column Contamination/Damage: Strongly retained impurities from previous injections can build up at the column head, causing peak distortion.[10] Traces of incompatible solvents (like THF or DCM on some coated columns) can permanently damage the stationary phase.[15]
-
Solution: First, try flushing the column with a strong, compatible solvent (check the manufacturer's instructions; for many polysaccharide CSPs, 100% IPA is a good choice).[10] If the column is immobilized, stronger solvents like DMF or THF may be used for regeneration.[10] If performance is not restored, the column may need to be replaced. Always use a guard column to protect the analytical column.[10]
-
-
Cause: Sample Overload: Injecting too much mass on the column can saturate the stationary phase, leading to broad, fronting, or tailing peaks.
-
Solution: Reduce the sample concentration or injection volume and re-inject.
-
Issue 3: Inconsistent Retention Times and Resolution
Q: My retention times are drifting from one run to the next, leading to unreliable results. Why is this happening?
A: Drifting retention times point to an unstable system or a slowly changing column environment.
-
Cause: Inadequate Equilibration: Chiral columns, especially with mobile phase additives, can require long equilibration times. A common mistake is not allowing sufficient time for the column to stabilize after changing mobile phases or after system startup.
-
Solution: Equilibrate the column with at least 20-30 column volumes of the mobile phase before starting your analysis.
-
-
Cause: "Additive Memory Effect": This is a well-documented issue in chiral chromatography where additives (especially basic ones like DEA) strongly adsorb to the stationary phase.[16] If you switch from a mobile phase containing an additive to one without, the additive can slowly leach off the column over thousands of column volumes, causing retention times to drift continuously.[16]
-
Solution: The best practice is to dedicate a specific column to a method that uses a particular class of additive (e.g., one column for acidic methods, one for basic methods). If you must switch, an extensive flushing protocol is required.
-
-
Cause: Mobile Phase Instability: If using a volatile solvent like hexane, selective evaporation of the more volatile component can alter the mobile phase composition over time.
-
Solution: Prepare fresh mobile phase daily and keep the reservoir bottles loosely capped to prevent evaporation but allow for pressure equalization.
-
-
Cause: Temperature Fluctuation: Chiral separations can be very sensitive to temperature.
-
Solution: Use a thermostatted column compartment and ensure the lab's ambient temperature is stable.
-
References
-
Separation of Enantiomers of b-Lactams by HPLC Using Cyclodextrin-Based Chiral Stationary Phases. Taylor & Francis Online. [Link]
-
Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. ResearchGate. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies. [Link]
-
New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. National Institutes of Health (NIH). [Link]
-
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]
-
Getting Started with Chiral Method Development. Regis Technologies. [Link]
-
Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. [Link]
-
Novel and Recent Synthesis and Applications of β-Lactams. National Institutes of Health (NIH). [Link]
-
Trouble with chiral separations. Chromatography Today. [Link]
-
Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. MDPI. [Link]
-
Enantiomeric Separation of a Series of β‐Lactams Using Capillary Zone Electrophoresis. Taylor & Francis Online. [Link]
-
Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]
-
Problem With CHIRAL PAK AD-H Column - Can anyone help? ResearchGate. [Link]
-
Chiral Drug Separation. In-Phase. [Link]
-
HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]
-
Direct chiral HPLC separation on CSPs. Chiralpedia. [Link]
-
Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. ACS Publications. [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Accepted Manuscript. CONICET. [Link]
-
Chiral Separation Principles. ResearchGate. [Link]
-
Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. National Institutes of Health (NIH). [Link]
-
Good quality 3-(3-hydroxyphenyl)-1-methylazepan-2-one CAS 71592-44-4 in stock. UCHEM. [Link]
-
Ethyl 3-hydroxy-2-methyl-3-phenylpropanoate. PubChem. [Link]
-
3-ethyl-3-hydroxy-2-methylpentanenitrile. ChemSynthesis. [Link]
-
3-(3-Hydroxyphenyl)-1-methyl-2-azepanone. Chemsrc. [Link]
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Direct chiral HPLC separation on CSPs – Chiralpedia [chiralpedia.com]
- 9. researchgate.net [researchgate.net]
- 10. chiraltech.com [chiraltech.com]
- 11. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Optimization of Reaction Conditions for Functionalizing the Hydroxyphenyl Group
Welcome to the technical support center for the functionalization of hydroxyphenyl groups. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction conditions and troubleshoot common issues encountered during the chemical modification of phenolic compounds. Our goal is to provide you with in-depth, field-proven insights to enhance the efficiency and success of your experiments.
Introduction to Hydroxyphenyl Functionalization
The hydroxyphenyl group is a crucial pharmacophore in many biologically active molecules. Its functionalization is a key step in drug discovery and development, allowing for the modulation of properties such as solubility, bioavailability, and target affinity[1]. However, the reactivity of the phenolic hydroxyl group and the phenyl ring can present challenges, leading to issues with selectivity and yield. This guide will walk you through the critical parameters and provide solutions to common problems.
Frequently Asked Questions (FAQs)
Here we address some of the fundamental questions regarding the functionalization of hydroxyphenyl groups.
Q1: What are the most common methods for functionalizing the hydroxyphenyl group?
The primary methods for functionalizing the hydroxyphenyl group involve reactions at the hydroxyl moiety (O-functionalization) or on the aromatic ring (C-functionalization)[2][3]. The most common transformations include:
-
O-Alkylation (Williamson Ether Synthesis): This is a widely used method to convert the phenolic hydroxyl group into an ether linkage by reacting it with an alkyl halide or other alkylating agents in the presence of a base.[4][5][6][7]
-
O-Acylation: This reaction introduces an ester group by treating the phenol with an acyl halide or anhydride, often in the presence of a base or catalyst.
-
Derivatization for Analysis: For analytical purposes, such as Gas Chromatography-Mass Spectrometry (GC-MS), the hydroxyl group is often derivatized to increase volatility and thermal stability. Silylation is a common technique.[8][9]
Q2: Why is the choice of base so critical in O-alkylation reactions?
The base plays a fundamental role in deprotonating the phenolic hydroxyl group to form a more nucleophilic phenoxide anion[10][11]. The pKa of phenols is typically around 10, so a sufficiently strong base is required for complete deprotonation. However, the choice of base can also influence the reaction's outcome:
-
Strong Bases (e.g., NaH, KH): These are often used for less acidic phenols or when a rapid and complete deprotonation is desired.[6]
-
Weaker Bases (e.g., K₂CO₃, Cs₂CO₃, NaOH): These are often sufficient for many phenols and can offer better selectivity and milder reaction conditions.[10][12] Sodium hydroxide is a common and effective base for the more acidic phenols.[5]
-
Organic Bases: In some cases, organic bases can be employed, particularly under solvent-free conditions.[12]
The strength and nature of the base can impact the competition between O-alkylation and C-alkylation, as well as other potential side reactions.
Q3: How does the solvent affect the selectivity of O-alkylation versus C-alkylation?
Solvent selection is a powerful tool for controlling the regioselectivity of phenolate alkylation[11]. The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are generally preferred for O-alkylation. They solvate the cation of the base but do not strongly solvate the phenoxide anion, leaving the oxygen atom exposed and highly nucleophilic.[11]
-
Protic Solvents (e.g., water, ethanol, trifluoroethanol): These solvents can hydrogen bond with the phenoxide oxygen, effectively "shielding" it. This hindrance favors C-alkylation, where the nucleophilic attack occurs from the electron-rich aromatic ring.[11]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the functionalization of hydroxyphenyl groups.
Problem 1: Low or No Product Yield
A low yield of the desired functionalized phenol is a frequent challenge. Several factors could be at play.
Caption: Decision tree for minimizing C-alkylation.
-
Solvent: As discussed in the FAQs, protic solvents favor C-alkylation, while polar aprotic solvents promote O-alkylation. [11]* Counter-ion: Larger, softer cations (like Cs⁺ from Cs₂CO₃) tend to associate less tightly with the phenoxide oxygen, promoting O-alkylation.
-
Temperature: Higher temperatures can sometimes favor the thermodynamically more stable C-alkylated product.
-
Leaving Group: "Harder" leaving groups on the electrophile may favor O-alkylation.
Problem 3: Reaction Stalls or is Incomplete
Sometimes a reaction starts but does not go to completion.
-
Cause: Reagent Degradation. The base or the electrophile might be degrading over time, especially if they are sensitive to moisture or air.
-
Solution: Use freshly opened or purified reagents. Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) if the reagents are sensitive.
-
-
Cause: Product Inhibition. The product formed might be interfering with the reaction.
-
Solution: This is less common but can be investigated by adding a small amount of the product to the starting reaction mixture to see if it slows down the reaction.
-
-
Cause: Equilibrium. The reaction might be reversible and has reached equilibrium.
-
Solution: Try to shift the equilibrium by removing a byproduct (if possible) or by using a larger excess of one of the reagents.
-
Experimental Protocols
General Protocol for O-Alkylation of a Hydroxyphenyl Group (Williamson Ether Synthesis)
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the hydroxyphenyl compound (1.0 eq.).
-
Solvent Addition: Add a suitable polar aprotic solvent (e.g., DMF or acetone, approximately 0.1-0.5 M concentration).
-
Base Addition: Add the base (e.g., K₂CO₃, 1.5-2.0 eq.).
-
Electrophile Addition: Add the alkylating agent (e.g., alkyl bromide, 1.1-1.5 eq.).
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and monitor the progress by TLC. [13]6. Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off any inorganic salts. Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Monitoring the Reaction by Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for monitoring the progress of a reaction. [14][15][16]
-
Spotting: On a TLC plate, spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.
-
Elution: Develop the plate in a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Visualization: Visualize the spots under UV light and/or by staining.
-
Interpretation: As the reaction progresses, the spot corresponding to the starting material will diminish, and a new spot for the product will appear.
Protecting Groups for the Hydroxyphenyl Moiety
In multi-step syntheses, it is often necessary to protect the phenolic hydroxyl group to prevent it from reacting with reagents intended for other functional groups. [17][18]
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Notes |
|---|---|---|---|---|
| Benzyl Ether | Bn | BnBr, NaH, DMF | H₂, Pd/C | Stable to most acidic and basic conditions. [19] |
| Silyl Ethers (e.g., TBDMS) | TBDMS | TBDMSCl, Imidazole, DMF | TBAF, THF or HF, Pyridine | Stability varies with the specific silyl group. [19] |
| Methoxymethyl Ether | MOM | MOMCl, DIPEA, CH₂Cl₂ | Acidic hydrolysis (e.g., HCl) | Stable to bases and nucleophiles. [19]|
Table 2: Common protecting groups for phenols.
Purification of Functionalized Phenols
The final step in any synthesis is the purification of the product.
-
Extraction: Liquid-liquid extraction is a crucial first step in the work-up to separate the product from inorganic salts and water-soluble impurities. [20]* Column Chromatography: This is a powerful technique for separating the desired product from unreacted starting materials and byproducts.
-
Recrystallization: If the product is a solid, recrystallization can be an effective method for obtaining highly pure material.
-
Adsorption Resins: For some applications, functionalized resins can be used for the selective adsorption and purification of phenolic compounds. [21] By understanding the principles outlined in this guide and applying the troubleshooting strategies, you will be well-equipped to optimize your reaction conditions for the successful functionalization of hydroxyphenyl groups.
References
- Hubei Sanli Fengxiang Technology Co., Ltd. (n.d.). Phenol Alkylation Plant.
- Reddit. (2024). Is a base necessary for a phenol O-alkylation using alkyl iodides?. r/chemhelp.
- Benchchem. (n.d.). Troubleshooting Williamson ether synthesis side reactions.
- ResearchGate. (2025). Organic base catalyzed O-alkylation of phenols under solvent-free condition.
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- ACS Publications. (n.d.). Capture and Purification of Polyphenols Using Functionalized Hydrophobic Resins. Industrial & Engineering Chemistry Research.
- Alfa Chemistry. (n.d.). Alkylation and Dealkylation of Phenols and Application of Magnesium Iodide in Dealkylation of Phenol Ethers.
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- Wikipedia. (n.d.). Protecting group.
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Validation & Comparative
Comparative analysis of 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one with known GABA receptor modulators
A Comparative Analysis of Clobazam and Other Noteworthy GABA Receptor Modulators for Preclinical Research
Abstract: This guide provides a comparative analysis of Clobazam, a 1,5-benzodiazepine, with other prominent GABAA receptor modulators, including the classical benzodiazepine Diazepam, the Z-drug Zolpidem, and the intravenous anesthetic Propofol. The objective is to furnish researchers, scientists, and drug development professionals with a detailed examination of their respective mechanisms of action, receptor subtype selectivities, and functional effects. This document emphasizes the experimental methodologies used to derive these comparative data, offering insights into the rationale behind protocol selection and data interpretation for preclinical GABAergic research.
Introduction: The GABAA Receptor as a Therapeutic Target
The γ-aminobutyric acid type A (GABAA) receptor, a ligand-gated ion channel, is the principal mediator of fast synaptic inhibition in the central nervous system. Its activation by GABA leads to an influx of chloride ions, hyperpolarizing the neuron and dampening excitatory signals. The receptor is a pentameric structure assembled from a diverse family of subunits (e.g., α, β, γ), resulting in a vast number of receptor subtypes with distinct pharmacological properties and anatomical distributions. This heterogeneity allows for the development of drugs with specific therapeutic actions, ranging from anxiolytic and anticonvulsant to sedative-hypnotic effects.
Positive allosteric modulators (PAMs) of the GABAA receptor, which enhance the effect of GABA without directly activating the receptor, are a cornerstone of treatment for anxiety, epilepsy, and sleep disorders. This guide focuses on a comparative analysis of Clobazam, a 1,5-benzodiazepine known for its efficacy in treating seizures, against other well-established modulators to illuminate the subtle yet critical differences that underpin their clinical profiles.
Comparative Pharmacodynamics at the GABAA Receptor
The distinct therapeutic applications of GABAA receptor modulators are rooted in their differential affinities for various receptor subtypes and their unique effects on channel gating kinetics.
Mechanism of Action and Subtype Selectivity
-
Clobazam & Diazepam (Benzodiazepines): Both Clobazam and Diazepam are classical benzodiazepines that bind to the interface between the α and γ subunits of the GABAA receptor. This binding potentiates GABA-induced chloride current by increasing the frequency of channel opening, without affecting the duration of opening or the single-channel conductance. While both are considered non-selective among the major α subtypes (α1, α2, α3, α5), some studies suggest Clobazam may exhibit a slightly different profile or have active metabolites with varying selectivities, potentially contributing to its broad anticonvulsant activity. Diazepam is a prototypical non-selective benzodiazepine, with its sedative effects largely attributed to modulation of α1-containing receptors, while its anxiolytic effects are linked to α2 and α3 subtypes.
-
Zolpidem (Imidazopyridine): Commonly known as a "Z-drug," Zolpidem displays a high affinity for GABAA receptors containing the α1 subunit. This preferential binding underlies its potent sedative-hypnotic effects, with reduced anxiolytic or muscle relaxant properties compared to benzodiazepines, as these effects are more associated with α2, α3, and α5 subunits. Like benzodiazepines, it increases the frequency of channel opening.
-
Propofol (Alkylphenol): Propofol is an intravenous general anesthetic that binds to a distinct site on the GABAA receptor, located at the transmembrane interface between β subunits. At clinically relevant concentrations, Propofol potentiates GABAergic currents by increasing the duration of channel opening. At higher concentrations, it can directly activate the GABAA receptor in the absence of GABA, an action not observed with benzodiazepines or Z-drugs. This dual mechanism contributes to its profound anesthetic and sedative effects.
The following diagram illustrates the distinct binding sites of these modulators on a schematic GABAA receptor.
Caption: Distinct allosteric binding sites on the GABA-A receptor.
Quantitative Comparison of Receptor Affinity and Potency
The following table summarizes key pharmacodynamic parameters for the selected modulators. It is important to note that these values can vary depending on the specific GABAA receptor subunit composition and the experimental system used.
| Compound | Primary Subtype Affinity | Ki (nM) (Typical Range) | Potentiation Mechanism | Direct Activation |
| Clobazam | α1, α2, α3, α5-containing GABAA receptors | 20 - 100 | Increases channel opening frequency | No |
| Diazepam | α1, α2, α3, α5-containing GABAA receptors | 5 - 50 | Increases channel opening frequency | No |
| Zolpidem | α1-containing GABAA receptors | 10 - 40 (for α1) | Increases channel opening frequency | No |
| Propofol | β2/β3-containing GABAA receptors | 200 - 1000 (µM range for potentiation) | Increases channel opening duration | Yes (at high conc.) |
Experimental Protocols for Comparative Analysis
To ensure trustworthy and reproducible results, a multi-faceted approach combining binding assays and functional electrophysiology is essential.
Protocol: Radioligand Binding Assay for Subtype Affinity
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from specific GABAA receptor subtypes.
Objective: To quantify and compare the binding affinities of Clobazam, Diazepam, and Zolpidem for α1β2γ2 vs. α5β3γ2 receptor subtypes.
Methodology:
-
Cell Line Preparation: Utilize HEK293 cells stably expressing specific human GABAA receptor subunit combinations (e.g., α1β2γ2 or α5β3γ2).
-
Membrane Preparation:
-
Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes to pellet cell membranes.
-
Wash the pellet by resuspension and re-centrifugation three times to remove endogenous GABA.
-
Resuspend the final pellet in the assay buffer and determine protein concentration (e.g., via Bradford assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add 50 µL of cell membrane preparation (10-20 µg protein).
-
Add 25 µL of the radioligand. For the benzodiazepine site, [3H]Flumazenil is a standard choice, used at a concentration near its Kd (e.g., 1 nM).
-
Add 25 µL of the test compound (Clobazam, Diazepam, or Zolpidem) across a range of concentrations (e.g., 10-11 to 10-5 M).
-
For non-specific binding determination, use a high concentration of a non-labeled ligand (e.g., 10 µM Diazepam).
-
Incubate for 60 minutes on ice.
-
-
Signal Detection:
-
Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters three times with ice-cold buffer.
-
Allow filters to dry, then add scintillation cocktail.
-
Measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The following diagram illustrates the experimental workflow for the radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This functional assay measures the potentiation of GABA-induced currents by the test compounds in Xenopus oocytes expressing specific GABAA receptor subtypes.
Objective: To characterize the functional potentiation (EC50 and maximal efficacy) of Clobazam, Diazepam, Zolpidem, and Propofol.
Methodology:
-
Oocyte Preparation:
-
Harvest oocytes from a Xenopus laevis frog.
-
Inject oocytes with cRNAs encoding the desired GABAA receptor subunits (e.g., α1β2γ2).
-
Incubate for 2-5 days to allow for receptor expression.
-
-
TEVC Recording:
-
Place a single oocyte in a recording chamber continuously perfused with a buffer solution.
-
Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) filled with 3M KCl.
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
-
Experimental Procedure:
-
Establish a baseline current.
-
Apply a low concentration of GABA (the EC5-10, which elicits 5-10% of the maximal GABA response) to establish a control current amplitude.
-
Co-apply the GABA EC5-10 with increasing concentrations of the test compound (e.g., Clobazam).
-
Include washout periods between applications to allow the receptor to return to its basal state.
-
To determine maximal efficacy, compare the current potentiation by a saturating concentration of the test compound to a saturating concentration of a reference compound like Diazepam.
-
-
Data Analysis:
-
Measure the peak current amplitude for each concentration of the test compound.
-
Calculate the potentiation as a percentage of the control GABA response.
-
Plot the percent potentiation against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for half-maximal potentiation) and Emax (maximal potentiation).
-
Conclusion and Future Directions
This comparative guide demonstrates that while Clobazam, Diazepam, Zolpidem, and Propofol all act as positive allosteric modulators of the GABAA receptor, they do so with distinct molecular mechanisms and subtype selectivities.
-
Clobazam and Diazepam are broad-spectrum potentiators, increasing channel opening frequency at multiple α-subtypes, consistent with their wide-ranging anxiolytic, anticonvulsant, and sedative effects.
-
Zolpidem's α1-selectivity narrows its clinical profile to that of a potent hypnotic, with fewer off-target effects compared to non-selective benzodiazepines.
-
Propofol's unique binding site and dual mechanism of action (potentiation by increasing channel open duration and direct activation) confer its powerful anesthetic properties.
The choice of modulator for preclinical research should be guided by the specific hypothesis being tested. If investigating mechanisms of sedation, an α1-selective compound like Zolpidem is a precise tool. For studying epilepsy or generalized anxiety, a broader-spectrum agent like Clobazam or Diazepam may be more appropriate. The experimental protocols detailed herein provide a robust framework for conducting such comparative studies, ensuring that the data generated is both reliable and translatable. Future research should continue to explore the pharmacology of novel compounds at less-studied GABAA receptor isoforms to unlock new therapeutic possibilities.
References
-
Title: Clobazam and its active metabolite N-desmethylclobazam display significantly different affinities and efficacies at human GABAA receptors. Source: Epilepsia URL: [Link]
-
Title: Clobazam: An Effective Add-On Therapy for Refractory Epilepsy. Source: The Annals of Pharmacotherapy URL: [Link]
-
Title: Mechanisms of action of general anaesthetics on GABAA receptors. Source: British Journal of Anaesthesia URL: [Link]
-
Title: GABAA receptor subtypes: the "alpha"s and "beta"s of anxiety. Source: Journal of Clinical Investigation URL: [Link]
-
Title: Zolpidem and the GABAA receptor. Source: Anesthesiology URL: [Link]
-
Title: Propofol and other intravenous anesthetics. Source: Anesthesia, 7th ed. URL: [Link]
A Methodological Guide to Efficacy Cross-Validation: A Case Study of 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one
Executive Summary: The journey of a novel chemical entity from laboratory bench to clinical application is underpinned by a rigorous, multi-stage validation process. A critical inflection point in this journey is the establishment of a robust correlation between in vitro activity and in vivo efficacy. This guide provides a comprehensive framework for this cross-validation process, using the novel molecule 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one (hereafter designated as NCE-074 ) as a guiding, albeit hypothetical, case study. As of this publication, NCE-074 is a defined chemical structure (CAS 71556-74-6)[1] with no publicly available bioactivity data. We will therefore treat it as a new candidate molecule and outline the logical and experimental progression required to characterize its potential therapeutic value, from initial hypothesis to whole-organism response.
This document is designed for researchers and drug development professionals. It emphasizes the causality behind experimental choices and the establishment of self-validating protocols, forming a predictive bridge between the test tube and the preclinical model.[2][3]
Part 1: Hypothesis Generation and In Vitro Target Engagement
The first step in evaluating any new chemical entity is to form a testable hypothesis about its mechanism of action. This hypothesis is often derived from structural analysis and comparison with known pharmacophores.
Structural Analysis and Mechanistic Hypothesis of NCE-074
The chemical structure of NCE-074 contains two key features that suggest a potential interaction with the central nervous system:
-
Azepan-2-one core: A seven-membered lactam ring.
-
3-(3-hydroxyphenyl) group: This phenol moiety is a critical pharmacophore found in numerous centrally-acting analgesics, particularly agonists of the mu-opioid receptor (MOR) , such as Tramadol and Tapentadol.
Based on this structural analogy, our working hypothesis is:
NCE-074 acts as a high-affinity agonist at the mu-opioid receptor, suggesting potential as a novel analgesic agent.
To validate this, we must design in vitro experiments to quantify both the binding affinity and the functional activity of NCE-074 at the MOR.
In Vitro Experimental Protocols
Two primary assays are required: a competitive binding assay to determine affinity (Kᵢ) and a functional assay to measure agonism (EC₅₀, Eₘₐₓ).
Protocol 1: MOR Competitive Radioligand Binding Assay
-
Objective: To determine the binding affinity (Kᵢ) of NCE-074 for the human mu-opioid receptor (hMOR).
-
Principle: This assay measures the ability of NCE-074 to displace a known high-affinity radioligand, [³H]-DAMGO, from the hMOR expressed in cell membranes.
-
Methodology:
-
Membrane Preparation: Utilize commercially available cell membranes from HEK293 cells stably expressing the hMOR. Thaw membranes on ice and dilute in binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂) to a concentration of 10-20 µg protein per well.
-
Assay Setup: In a 96-well plate, combine:
-
50 µL of cell membranes.
-
50 µL of [³H]-DAMGO at a final concentration equal to its Kₑ (typically ~1.5 nM).
-
50 µL of NCE-074 at 11 serially diluted concentrations (e.g., 100 µM to 1 pM). Include a vehicle control (for total binding) and a high concentration of a non-radiolabeled competitor like Naloxone (10 µM, for non-specific binding).
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Harvesting: Rapidly filter the plate contents through a GF/B filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer (10 mM Tris-HCl, pH 7.4).
-
Detection: Allow filters to dry, add scintillation cocktail, and quantify bound radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of NCE-074. Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC₅₀. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of [³H]-DAMGO and Kₑ is its dissociation constant.
Protocol 2: [³⁵S]GTPγS Functional Assay
-
Objective: To determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of NCE-074 at the hMOR.
-
Principle: Agonist binding to a G-protein coupled receptor (GPCR) like MOR promotes the exchange of GDP for GTP on the α-subunit of the associated G-protein. This assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, as a direct readout of receptor activation.
-
Methodology:
-
Assay Buffer: Prepare an assay buffer containing 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, and 1 mM EDTA, pH 7.4. Add GDP to a final concentration of 30 µM.
-
Assay Setup: In a 96-well plate, combine:
-
50 µL of hMOR-expressing cell membranes (~10 µg protein).
-
50 µL of NCE-074 at 11 serially diluted concentrations. Include a vehicle control (basal activity) and a known full agonist like DAMGO (positive control).
-
50 µL of [³⁵S]GTPγS at a final concentration of 0.1 nM.
-
-
Incubation: Incubate at 30°C for 60 minutes.
-
Harvesting & Detection: Terminate the reaction and collect data using the same filtration and scintillation counting method as the binding assay.
-
-
Data Analysis: Plot the [³⁵S]GTPγS binding (in counts per minute) against the log concentration of NCE-074. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal response) and the Eₘₐₓ (the maximum possible stimulation, expressed as a percentage relative to the full agonist DAMGO).
Hypothetical In Vitro Data and Competitor Comparison
To proceed, we must have data to analyze. The table below is a template illustrating how the results for NCE-074 would be presented against a gold-standard competitor, Morphine.
| Compound | MOR Binding Affinity (Kᵢ, nM) | MOR Functional Potency (EC₅₀, nM) | MOR Functional Efficacy (Eₘₐₓ, % vs DAMGO) |
| NCE-074 | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Morphine | 2.5 | 45 | 85% |
A successful result for NCE-074 would be a low Kᵢ value (indicating high affinity) and a low EC₅₀ value (indicating high potency).
Visualization of In Vitro Workflow
Caption: Workflow for in vitro characterization of NCE-074.
Part 2: In Vivo Efficacy Assessment
With a confirmed in vitro profile, the next crucial step is to determine if this molecular activity translates into a physiological effect in a living organism.
Selection of an Appropriate In Vivo Model
Given our hypothesis that NCE-074 is a MOR-mediated analgesic, the mouse hot-plate test is a standard and highly relevant model. This test measures the response latency to a thermal stimulus and is particularly sensitive to centrally-acting opioid analgesics.
In Vivo Experimental Protocol
Protocol 3: Mouse Hot-Plate Analgesia Test
-
Objective: To determine the dose-dependent analgesic effect of NCE-074 in mice.
-
Animals: Male C57BL/6 mice, 8-10 weeks old. Acclimatize animals for at least 7 days prior to the experiment.
-
Apparatus: A standard hot-plate apparatus maintained at a constant temperature of 55 ± 0.5°C. A transparent cylinder should be used to confine the mouse to the plate surface.
-
Methodology:
-
Baseline Latency: Place each mouse on the hot plate and start a timer. Measure the time until the mouse exhibits a nociceptive response (e.g., licking a hind paw, jumping). This is the baseline latency. To prevent tissue damage, a cut-off time of 30 seconds is mandatory. Any mouse not responding by 30s is removed and excluded.
-
Dosing: Group animals (n=8-10 per group) and administer NCE-074 via a relevant route (e.g., intraperitoneal, I.P.) at increasing doses (e.g., 1, 3, 10, 30 mg/kg). Include a vehicle control group and a positive control group (e.g., Morphine, 10 mg/kg).
-
Post-Dosing Latency: At the predicted time of peak effect (e.g., 30 minutes post-I.P. injection), place each mouse back on the hot plate and measure the response latency again.
-
-
Data Analysis:
-
Calculate the Maximum Possible Effect (%MPE) for each animal using the formula: %MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] * 100
-
Plot the mean %MPE against the log of the dose.
-
Use non-linear regression to fit a dose-response curve and calculate the ED₅₀ , which is the dose required to produce 50% of the maximum possible effect.
-
Hypothetical In Vivo Data and Competitor Comparison
The table below illustrates how the in vivo efficacy of NCE-074 would be compared against Morphine.
| Compound | Route of Admin. | Peak Effect Time (min) | Analgesic Potency (ED₅₀, mg/kg) | Maximum Efficacy (%MPE @ highest dose) |
| NCE-074 | I.P. | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Morphine | I.P. | 30 | ~5.0 | ~95% |
A strong candidate would exhibit a low ED₅₀ (high potency) and a high %MPE (high efficacy).
Visualization of In Vivo Workflow
Caption: Workflow for in vivo hot-plate analgesia study.
Part 3: Cross-Validation and In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal is to build a predictive model that connects the in vitro data with the in vivo results. This relationship, known as the In Vitro-In Vivo Correlation (IVIVC), is a cornerstone of modern drug development.[4][5] It serves as a predictive tool that can streamline development and support regulatory decisions.[2][3] The U.S. Food and Drug Administration (FDA) defines IVIVC as “a predictive mathematical model describing the relationship between an in-vitro property of a dosage form and an in-vivo response”.[3][6]
Establishing the Correlation
For pharmacodynamic endpoints, a successful IVIVC demonstrates that the in vivo effect is directly related to the engagement of the molecular target. This is often achieved by plotting the in vivo effect (%MPE) against a measure of in vitro target engagement. A common approach is to correlate the physiological response with the calculated receptor occupancy, derived from the binding affinity (Kᵢ) and pharmacokinetic data.
Steps to Build the IVIVC Model:
-
Gather Data: Collect the in vitro potency (EC₅₀ or Kᵢ) and the in vivo dose-response data (ED₅₀, %MPE at each dose).
-
Pharmacokinetic (PK) Study: A separate study is needed to determine the plasma and brain concentrations of NCE-074 at each dose level tested in the efficacy model.
-
Plot Correlation: Plot the in vivo effect (%MPE) against the corresponding measured brain concentration of NCE-074. This generates a concentration-response curve.
-
Model Fitting: Fit this data to a pharmacological model (e.g., a sigmoidal Eₘₐₓ model). The concentration that produces 50% of the maximal effect in vivo (the in vivo EC₅₀) can then be directly compared to the in vitro EC₅₀.
A strong correlation—where the in vivo EC₅₀ is similar to the in vitro EC₅₀—provides powerful evidence that the observed analgesia is indeed driven by the compound's activity at the mu-opioid receptor.
Visualization of the Integrated IVIVC Process
Caption: The logical flow from in vitro and in vivo data to a validated IVIVC model.
Conclusion
This guide has outlined a systematic, hypothesis-driven approach to the preclinical efficacy evaluation of a novel compound, NCE-074. By first establishing a high-confidence in vitro mechanism of action and then testing that hypothesis in a relevant in vivo model, we generate the necessary data to build a predictive In Vitro-In Vivo Correlation. This correlation is the linchpin of translational science, providing confidence that the biological activity observed in a simplified system is the true driver of the desired therapeutic effect in a complex organism. This rigorous cross-validation minimizes the risk of late-stage failure and accelerates the development of potentially transformative medicines.
References
- Patsnap Synapse. (2025, May 29). How is in vitro–in vivo correlation (IVIVC) established?
- Pharma Focus America. (2026, January 6). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development.
- Walsh Medical Media. In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development.
- Patel, R. (2025, February 24). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals.
- PubMed Central (PMC). In vitro-In vivo Correlation: Perspectives on Model Development.
- Guidechem. This compound.
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A Comparative Guide to Neuroprotective Agents: The Established Efficacy of Edaravone versus the Therapeutic Potential of a Novel Compound, 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The relentless progression of neurodegenerative diseases and the acute neuronal loss following ischemic events like stroke represent a profound challenge in modern medicine. The pathophysiology of these conditions is complex, but a common thread is the destructive cascade of oxidative stress, neuroinflammation, and apoptosis.[1][2] This has spurred the development of neuroprotective agents designed to interrupt these pathways.
Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a well-established neuroprotective agent, approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[3][4] Its efficacy is attributed to a multi-pronged mechanism centered on potent free-radical scavenging.[5] In contrast, 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one is a novel compound for which no neuroprotective data has been published. However, its chemical structure, particularly the presence of a phenolic hydroxyl group, suggests a potential for antioxidant activity.
This guide provides an in-depth comparison of these two molecules. We will first detail the extensively documented, multifaceted neuroprotective mechanisms of edaravone. We will then posit a hypothesized mechanism for this compound based on its structure and outline a rigorous experimental framework to validate its potential and benchmark its performance against edaravone.
Pharmacological Profile: Edaravone
Edaravone is a low-molecular-weight drug that readily crosses the blood-brain barrier, allowing it to exert its effects directly within the central nervous system.[3] Its primary role is that of a powerful antioxidant, but its benefits extend to anti-inflammatory, anti-apoptotic, and other cytoprotective pathways.
Mechanism of Action: A Multi-Target Approach
Edaravone's neuroprotective capacity is not limited to a single action but arises from its ability to engage multiple pathological processes simultaneously.
-
Potent Free Radical Scavenging: The foundational mechanism of edaravone is its ability to quench highly reactive oxygen species (ROS) and reactive nitrogen species (RNS) such as hydroxyl radicals (•OH) and peroxynitrite (ONOO-).[6][7] By donating an electron, it neutralizes these radicals, halting the chain reactions that lead to lipid peroxidation, protein aggregation, and DNA damage.[3][5]
-
Modulation of Endogenous Antioxidant Systems: Edaravone can activate the Keap1/Nrf2 signaling pathway.[1] Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. By promoting Nrf2 expression and nuclear translocation, edaravone upregulates the production of protective enzymes like heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).[1][2]
-
Anti-inflammatory Effects: Neuroinflammation, often mediated by activated microglia, exacerbates neuronal damage. Edaravone has been shown to mitigate this by decreasing the production of pro-inflammatory cytokines.[5]
-
Anti-Apoptotic Activity: Edaravone helps preserve neuronal integrity by interfering with programmed cell death. It modulates the Bcl-2 family of proteins, upregulating the anti-apoptotic protein Bcl-2 while downregulating the pro-apoptotic protein Bax, which in turn inhibits the activation of executioner caspases like caspase-3.[3]
-
Activation of Neurotrophic Signaling: Recent studies suggest edaravone may also activate the GDNF/RET neurotrophic signaling pathway, further promoting neuronal survival and function.[8]
Signaling Pathway of Edaravone's Core Mechanisms
Caption: Edaravone's multi-target mechanism of action.
Pharmacological Profile: this compound (Hypothetical)
As a novel, uncharacterized compound, the neuroprotective profile of this compound (referred to hereafter as 'Compound H') is unknown. However, its structure provides a basis for a scientifically grounded hypothesis.
Hypothesized Mechanism of Action: Phenolic Antioxidant Activity
The key structural feature of Compound H is the 3-hydroxyphenyl moiety. Phenolic compounds are well-known antioxidants. The hydroxyl (-OH) group attached to the aromatic ring can readily donate a hydrogen atom to neutralize highly reactive free radicals, thereby terminating damaging oxidative chain reactions. This is mechanistically similar to the primary scavenging action of edaravone.[6]
The core hypothesis is that Compound H functions as a direct free-radical scavenger, mitigating oxidative stress and preventing downstream damage such as lipid peroxidation. Its efficacy would depend on its reactivity with radicals and its ability to cross the blood-brain barrier.
Caption: Hypothesized radical scavenging by Compound H.
Comparative Efficacy: Preclinical & Clinical Data for Edaravone
Edaravone has demonstrated efficacy in numerous preclinical models and human clinical trials, particularly in the context of ischemic stroke.
| Study Type | Model / Population | Key Findings | Reference |
| Preclinical | Animal models of focal cerebral ischemia | Improved functional and structural outcomes by an average of 30.3% and 25.5%, respectively. | [9] |
| Preclinical | Rat model of traumatic brain injury | Prevented hippocampal neuron loss and decreased oxidative stress. | [2] |
| Clinical Trial | Acute Ischemic Stroke (AIS) patients | Significantly higher proportion of patients with good functional outcomes (mRS score ≤1) at 90 days compared to edaravone alone when combined with dexborneol. | [10] |
| Clinical Trial | AIS patients undergoing reperfusion therapy | Associated with greater functional independence at discharge, lower in-hospital mortality, and reduced intracranial hemorrhage. | [11] |
| Clinical Trial | Amyotrophic Lateral Sclerosis (ALS) patients | Significantly slowed the decline in ALSFRS-R scores from baseline compared to placebo. | [12] |
| Meta-Analysis | Randomized controlled trials in AIS | Pooled data showed a significant improvement in clinical outcomes for patients treated with edaravone. | [13] |
Proposed Experimental Framework for Comparative Validation
To validate the neuroprotective potential of Compound H and compare it objectively with edaravone, a structured, multi-stage experimental plan is required. This plan serves as a self-validating system with clear decision points.
Stage 1: In Vitro Assessment of Cytotoxicity and Neuroprotection
The initial stage aims to determine the direct effects of Compound H on neuronal cells and its ability to protect against oxidative stress.
Objective: To establish the dose-response relationship for Compound H's cytotoxicity and its efficacy in preventing oxidative stress-induced cell death, benchmarked against edaravone.
Experimental Protocol: Oxidative Stress-Induced Cell Viability Assay
-
Cell Culture: Plate HT22 hippocampal neuronal cells or SH-SY5Y neuroblastoma cells in 96-well plates at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Pre-treatment: Treat cells with a range of concentrations of Compound H (e.g., 0.1 µM to 100 µM) and Edaravone (as a positive control) for 2 hours. Include a vehicle-only control group.
-
Induction of Oxidative Stress: Introduce an oxidative insult by adding 5 mM glutamate (for HT22 cells) or 100 µM H₂O₂ (for SH-SY5Y cells) to the appropriate wells.[8][14] Maintain a set of wells with compound treatment but no insult to measure direct cytotoxicity.
-
Incubation: Incubate the plates for 24 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Aspirate the media and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated, non-insulted control. Determine the EC₅₀ (half-maximal effective concentration) for neuroprotection and the CC₅₀ (half-maximal cytotoxic concentration) for each compound.
Caption: Workflow for in vitro neuroprotection assay.
Stage 2: In Vivo Evaluation in an Ischemic Stroke Model
If Compound H shows promising in vitro activity (i.e., high neuroprotective efficacy and low cytotoxicity compared to edaravone), the next step is to test its efficacy in a relevant animal model.
Objective: To compare the ability of Compound H and edaravone to reduce brain damage and improve functional outcomes following an induced ischemic stroke.
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model
-
Animal Model: Utilize adult male Sprague-Dawley rats (250-300g). Anesthetize the animals and induce focal cerebral ischemia via the intraluminal filament method to occlude the middle cerebral artery (MCAO) for 90 minutes. A sham-operated group will undergo the same surgical procedure without filament insertion.
-
Randomization and Treatment: Immediately following reperfusion (removal of the filament), randomly assign the MCAO animals to one of three groups: Vehicle control, Edaravone (e.g., 3 mg/kg, i.v.), or Compound H (dose to be determined from in vitro and pilot studies, i.v.).
-
Neurological Function Assessment: At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system (e.g., a 5-point scale where 0 is no deficit and 4 is severe deficit). The assessment must be performed by an investigator blinded to the treatment groups.
-
Infarct Volume Measurement:
-
Immediately after the neurological assessment, euthanize the animals and harvest the brains.
-
Slice the brains into 2 mm coronal sections.
-
Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) for 30 minutes at 37°C. TTC stains viable tissue red, leaving the infarcted (damaged) tissue pale white.
-
Acquire high-resolution images of the stained sections.
-
-
Data Analysis: Use image analysis software to calculate the infarct volume as a percentage of the total hemispheric volume. Statistically compare the neurological scores and infarct volumes between the three groups (e.g., using ANOVA).
Conclusion and Future Directions
Edaravone stands as a clinically validated neuroprotective agent with a robust, multi-target mechanism of action that goes beyond simple antioxidant effects to include anti-inflammatory and anti-apoptotic activities.[3][5] It serves as a critical benchmark for the development of new neurotherapeutics.
The novel compound, this compound, remains an unknown quantity. Based on its chemical structure, we hypothesize a primary neuroprotective mechanism rooted in free-radical scavenging. While this is a promising starting point, it is a single-facet hypothesis when compared to the known complexity of edaravone.
The proposed experimental framework provides a clear, logical path to test this hypothesis. The comparative in vitro and in vivo studies are essential to determine if Compound H possesses any neuroprotective activity. The results of these experiments will not only elucidate the potential of this specific molecule but will also highlight the challenges in developing new agents that can match or exceed the multifaceted efficacy of established drugs like edaravone. Future research should focus on executing this validation framework and, should Compound H show promise, exploring its potential secondary mechanisms beyond antioxidation.
References
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Feng, S., et al. (2011). Clinical effects and safety of edaravone in treatment of acute ischaemic stroke: A meta-analysis of randomized controlled trials. Journal of Clinical Pharmacy and Therapeutics, 36(5), 564-572. Available from: [Link]
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Jing, L., et al. (2024). Update on Antioxidant Therapy with Edaravone: Expanding Applications in Neurodegenerative Diseases. Antioxidants, 13(3), 304. Available from: [Link]
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Patsnap Synapse. (2024). What is the mechanism of Edaravone? Available from: [Link]
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Kalin, M., et al. (2018). Edaravone Oral Suspension: A Neuroprotective Agent to Treat Amyotrophic Lateral Sclerosis. The Annals of Pharmacotherapy, 52(10), 1026-1032. Available from: [Link]
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Lapchak, P. A. (2010). A critical assessment of edaravone acute ischemic stroke efficacy trials. Journal of Neurorestoratology, 1, 1-10. Available from: [Link]
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Zhang, M., et al. (2018). Edaravone's free radical scavenging mechanisms of neuroprotection against cerebral ischemia: review of the literature. Journal of Central Nervous System Disease, 10, 1179573518775203. Available from: [Link]
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Kim, J. E., et al. (2022). Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection. Antioxidants, 11(2), 195. Available from: [Link]
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Lee, J. Y., et al. (2022). Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection. Antioxidants, 11(2), 195. Available from: [Link]
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Yoshimura, S., et al. (2019). Clinical Effects of Early Edaravone Use in Acute Ischemic Stroke Patients Treated by Endovascular Reperfusion Therapy. Stroke, 50(4), 937-944. Available from: [Link]
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Nanjing Yoko Biomedical Co., Ltd. (2024). Study of Compound Edaravone Injection for Treatment of Acute Ischemic Stroke. CenterWatch. Available from: [Link]
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ClinicalTrials.gov. (2024). Safety and Efficacy of Edaravone Dexborneol for Acute Ischemic Stroke. Available from: [Link]
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Watanabe, T., et al. (2024). Update on Antioxidant Therapy with Edaravone: Expanding Applications in Neurodegenerative Diseases. Antioxidants, 13(3), 304. Available from: [Link]
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Yamamoto, Y. & Niki, E. (2020). How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? Journal of Clinical Biochemistry and Nutrition, 66(1), 1-8. Available from: [Link]
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Kim, J. E., et al. (2022). Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection. Antioxidants, 11(2), 195. Available from: [Link]
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Yuan, J., et al. (2015). Potential of edaravone for neuroprotection in neurologic diseases that do not involve cerebral infarction. Experimental and Therapeutic Medicine, 9(4), 1131-1136. Available from: [Link]
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Fels, D. R., et al. (2024). Therapeutic Potential of Edaravone for Neuroprotection Following Global Cerebral Hypoxia. International Journal of Molecular Sciences, 25(10), 5369. Available from: [Link]
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AUB ScholarWorks. (2022). The Neuroprotective Effects of Edaravone in an Experimental Mouse Model of Traumatic Brain Injury. Available from: [Link]
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Chen, C., et al. (2014). Edaravone improves functional and structural outcomes in animal models of focal cerebral ischemia: a systematic review. International Journal of Stroke, 9(6), 713-720. Available from: [Link]
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Guo, W., et al. (2022). Edaravone activates the GDNF/RET neurotrophic signaling pathway and protects mRNA-induced motor neurons from iPS cells. Stem Cell Research & Therapy, 13(1), 183. Available from: [Link]
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Kalin, M., et al. (2018). Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis. The Annals of Pharmacotherapy, 52(10), 1026-1032. Available from: [Link]
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Xu, J., et al. (2021). Edaravone Dexborneol Versus Edaravone Alone for the Treatment of Acute Ischemic Stroke: A Phase III, Randomized, Double-Blind, Comparative Trial. Stroke, 52(3), 773-781. Available from: [Link]
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Frontiers in Pharmacology. (2024). Comparative safety analysis of Riluzole, Edaravone and Tofersen in ALS management: insights from FAERS database. Available from: [Link]
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Soares, P., et al. (2025). Novel Edaravone Derivatives as Neuroprotective Agents for the Treatment of ALS. Drug Discovery and Development. Available from: [Link]
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Gomez-Perez, G., et al. (2022). Antidepressant and neuroprotective effects of 3-hydroxy paroxetine, an analog of paroxetine in rats. International Journal of Neuropsychopharmacology, pyac077. Available from: [Link]
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Lee, S., et al. (2023). Neuroprotective Effects of Ethanol Extract of Polyscias fruticosa (EEPF) against Glutamate-Mediated Neuronal Toxicity in HT22 Cells. International Journal of Molecular Sciences, 24(4), 3969. Available from: [Link]
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A Note to Our Research Colleagues:
The initial focus of this guide was to be an in-depth evaluation of the CNS target selectivity of 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one. However, a comprehensive search of the current scientific literature and patent databases has revealed no publicly available data on the primary biological target or pharmacological activity of this specific molecule.
In the spirit of advancing scientific understanding and providing a valuable resource, we have adapted this guide to address the core principles of CNS target selectivity profiling. To achieve this, we will utilize Tramadol , a well-characterized, centrally-acting analgesic that shares a key structural feature—a hydroxyphenyl moiety—with the originally proposed compound. Tramadol's dual mechanism of action and extensive body of research provide an excellent framework for demonstrating the methodologies and rationale behind evaluating compound selectivity.
This guide will, therefore, serve as a practical, in-depth exploration of how to assess the selectivity of a CNS drug candidate, using Tramadol as a representative example.
The Critical Imperative of Selectivity in CNS Drug Discovery
The development of novel therapeutics for central nervous system (CNS) disorders is a formidable challenge, primarily due to the intricate and overlapping nature of neural signaling pathways. A compound's therapeutic efficacy is intrinsically linked to its selectivity for its intended biological target. Off-target interactions can lead to a range of adverse effects, undermining the potential benefits of a drug candidate.[1] Therefore, a rigorous evaluation of a compound's selectivity profile against a panel of relevant CNS targets is a cornerstone of modern drug discovery. This guide provides a comprehensive overview of the principles and methodologies for conducting such an evaluation, using the well-established analgesic, Tramadol, as a case study.
Tramadol is a synthetic, centrally-acting analgesic used for the management of moderate to moderately severe pain.[2] Its analgesic effect is attributed to a dual mechanism of action: weak agonism at the μ-opioid receptor (MOR) and inhibition of the reuptake of serotonin (5-HT) and norepinephrine (NE).[3][4] This multifaceted pharmacology makes Tramadol an ideal candidate for illustrating the importance of a thorough selectivity assessment.
Experimental Design for Comprehensive Selectivity Profiling
The foundation of a robust selectivity analysis lies in a well-designed experimental plan. The choice of assays and the panel of off-targets are critical for generating meaningful and interpretable data.
Rationale for Target Selection
Given Tramadol's known mechanisms of action, a comprehensive selectivity panel should include:
-
Primary Targets:
-
μ-opioid receptor (MOR)
-
Serotonin transporter (SERT)
-
Norepinephrine transporter (NET)
-
-
Closely Related Off-Targets:
-
δ-opioid receptor (DOR) and κ-opioid receptor (KOR) to assess opioid receptor subtype selectivity.
-
Dopamine transporter (DAT) to evaluate selectivity among monoamine transporters.
-
-
Broader CNS Off-Target Panel: A selection of receptors, ion channels, and enzymes that are commonly associated with CNS side effects. This typically includes:
-
Adrenergic receptors (α1, α2, β)
-
Dopaminergic receptors (D1, D2)
-
Histaminergic receptors (H1, H2)
-
Muscarinic acetylcholine receptors (M1-M5)
-
GABAergic receptors (GABA-A)
-
Glutamatergic receptors (e.g., NMDA)
-
Methodological Approach
The primary in vitro techniques for determining compound selectivity are radioligand binding assays and functional assays.
-
Radioligand Binding Assays: These assays measure the affinity of a test compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to the target with high affinity. The result is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating higher binding affinity.
-
Functional Assays: These assays measure the biological effect of a compound on its target, such as receptor activation (agonism) or inhibition (antagonism). Results are often reported as the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists and inhibitors.
Comparative Selectivity Profile of Tramadol
The following table summarizes the in vitro binding affinities (Ki) and functional activities (IC50) of Tramadol and its primary active metabolite, O-desmethyltramadol (M1), against its primary targets and a selection of key off-targets.
| Target | Tramadol | O-desmethyltramadol (M1) | Reference Compound | Assay Type |
| Primary Targets | ||||
| μ-opioid receptor (MOR) | Ki: 2.1 μM | Ki: 0.003 μM | Morphine (Ki: 0.001 μM) | Radioligand Binding |
| Serotonin Transporter (SERT) | IC50: 0.78 μM | IC50: 1.3 μM | Fluoxetine (IC50: 0.001 μM) | Reuptake Inhibition |
| Norepinephrine Transporter (NET) | IC50: 0.43 μM | IC50: 0.1 μM | Desipramine (IC50: 0.0008 μM) | Reuptake Inhibition |
| Key Off-Targets | ||||
| δ-opioid receptor (DOR) | > 10 μM | > 10 μM | DPDPE (Ki: 0.0003 μM) | Radioligand Binding |
| κ-opioid receptor (KOR) | > 10 μM | > 10 μM | U-50,488 (Ki: 0.001 μM) | Radioligand Binding |
| Dopamine Transporter (DAT) | > 10 μM | > 10 μM | GBR-12935 (IC50: 0.003 μM) | Reuptake Inhibition |
| α2-adrenergic receptor | Ki: 2.4 μM | Not Reported | Clonidine (Ki: 0.0004 μM) | Radioligand Binding |
| 5-HT2A receptor | > 10 μM | Not Reported | Ketanserin (Ki: 0.0003 μM) | Radioligand Binding |
| Muscarinic M3 receptor | > 10 μM | Not Reported | Atropine (Ki: 0.0002 μM) | Radioligand Binding |
Data compiled from multiple literature sources. Ki and IC50 values are approximate and can vary based on experimental conditions.
Interpretation of Selectivity Data
The data presented in the table reveal several key aspects of Tramadol's selectivity profile:
-
Primary Target Activity: Tramadol itself is a relatively weak agonist at the μ-opioid receptor, with a Ki value in the low micromolar range.[3] However, its primary metabolite, M1, is significantly more potent, with a much higher affinity for the MOR.[4] Both Tramadol and M1 are effective inhibitors of norepinephrine and serotonin reuptake, with IC50 values in the sub-micromolar to low micromolar range.[3]
-
Opioid Receptor Selectivity: Both Tramadol and its M1 metabolite exhibit high selectivity for the μ-opioid receptor over the δ- and κ-opioid receptors, with Ki values for the latter two being greater than 10 μM. This selectivity is crucial for minimizing the potential for side effects associated with the activation of DOR and KOR.
-
Monoamine Transporter Selectivity: Tramadol and M1 are more potent inhibitors of NET and SERT than of the dopamine transporter (DAT), indicating a degree of selectivity within the monoamine transporter family. This selectivity profile is consistent with its clinical efficacy and side-effect profile, which is distinct from that of compounds with significant DAT inhibitory activity.
-
Broader Off-Target Profile: Tramadol shows some affinity for the α2-adrenergic receptor, which may contribute to its overall pharmacological effect. However, its affinity for other screened CNS targets, such as the 5-HT2A and muscarinic M3 receptors, is low, suggesting a reduced likelihood of off-target effects mediated by these receptors.
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the process of selectivity profiling and the mechanism of action of our example compound, the following diagrams are provided.
Caption: Experimental workflow for CNS target selectivity profiling.
Caption: Simplified signaling pathway of Tramadol's M1 metabolite at the μ-opioid receptor.
Detailed Experimental Protocol: Radioligand Binding Assay
The following is a generalized protocol for a competitive radioligand binding assay to determine the Ki of a test compound for a specific CNS receptor.
Objective: To determine the binding affinity (Ki) of a test compound for a target receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., CHO or HEK293 cells transfected with the human μ-opioid receptor).
-
Radioligand specific for the target receptor (e.g., [3H]DAMGO for the μ-opioid receptor).
-
Test compound (e.g., Tramadol) at various concentrations.
-
Non-specific binding control (a high concentration of a non-radiolabeled ligand, e.g., naloxone).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates.
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Prepare a solution of the radioligand at a concentration close to its Kd value.
-
Prepare the cell membrane suspension in assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Add cell membranes, radioligand, and the non-specific binding control.
-
Test Compound Wells: Add cell membranes, radioligand, and the test compound at each concentration.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate the bound radioligand from the unbound. Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting:
-
Allow the filters to dry.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a microplate scintillation counter. The counts are expressed as disintegrations per minute (DPM) or counts per minute (CPM).
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
The comprehensive evaluation of a CNS drug candidate's selectivity is a non-negotiable component of the preclinical development process. As demonstrated with the example of Tramadol, a combination of in vitro binding and functional assays against a carefully selected panel of primary and off-targets provides a clear picture of a compound's pharmacological profile. This information is invaluable for predicting potential therapeutic efficacy, understanding the molecular basis of side effects, and guiding lead optimization efforts. By adhering to rigorous experimental design and data interpretation, researchers can enhance the probability of success in the challenging but vital endeavor of developing safer and more effective treatments for CNS disorders.
References
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- Gillman, P. K. (2005). Monoamine oxidase inhibitors, opioid analgesics and serotonin toxicity. British Journal of Anaesthesia, 95(4), 434-441.
- Raffa, R. B., et al. (1993). Opioid and nonopioid components independently contribute to the mechanism of action of tramadol, an 'atypical' opioid analgesic. The Journal of Pharmacology and Experimental Therapeutics, 267(1), 331–340.
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A Head-to-Head Comparison of Synthetic Routes to 3-Aryl-Azepan-2-ones: A Guide for Researchers
The 3-aryl-azepan-2-one scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of an aryl group at the C3 position of the seven-membered lactam ring offers a versatile handle for modulating pharmacological properties. Consequently, the development of efficient and scalable synthetic routes to this valuable building block is of paramount importance to researchers in drug discovery and development.
This guide provides a comprehensive, head-to-head comparison of the primary synthetic strategies for accessing 3-aryl-azepan-2-ones. We will delve into the mechanistic intricacies, practical considerations, and comparative performance of each route, supported by experimental data and detailed protocols.
Key Synthetic Strategies at a Glance
The synthesis of 3-aryl-azepan-2-ones can be broadly categorized into three main approaches:
-
Ring Expansion Reactions: Classical name reactions such as the Beckmann and Schmidt rearrangements are powerful tools for converting readily available 2-arylcyclohexanones into the desired azepan-2-one ring system.
-
Intramolecular Cyclization: This strategy involves the formation of the seven-membered ring from a linear precursor, typically through the cyclization of an appropriately substituted amino acid derivative.
-
Direct C-H Arylation: Modern transition-metal-catalyzed C-H activation offers a more direct and atom-economical approach to introduce the aryl group onto a pre-existing azepan-2-one core.
Below, we will explore each of these routes in detail, providing a critical analysis of their strengths and weaknesses.
Ring Expansion Reactions: The Beckmann and Schmidt Rearrangements
Ring expansion reactions of cyclic ketones are a classical and reliable method for the synthesis of lactams. Both the Beckmann and Schmidt rearrangements proceed via the expansion of a six-membered carbocycle to a seven-membered azacycle.
The Beckmann Rearrangement
The Beckmann rearrangement transforms an oxime into an amide or lactam under acidic conditions.[1][2] For the synthesis of 3-aryl-azepan-2-ones, the starting material is the oxime of a 2-arylcyclohexanone.
The mechanism involves the protonation of the oxime's hydroxyl group, converting it into a good leaving group.[3] This is followed by a concerted 1,2-alkyl shift, where the group anti-periplanar to the leaving group migrates to the nitrogen atom, leading to the formation of a nitrilium ion. Subsequent hydrolysis yields the lactam.[3] The regioselectivity of the rearrangement is a critical consideration, as either the C-C bond bearing the aryl group or the unsubstituted C-C bond can migrate. Generally, the group with the higher migratory aptitude and that is positioned anti to the leaving group will migrate. Aryl groups typically exhibit a high migratory aptitude.[4]
Caption: General workflow for the Beckmann rearrangement to synthesize 3-aryl-azepan-2-ones.
Causality Behind Experimental Choices: The choice of acid catalyst is crucial. Strong Brønsted acids like sulfuric acid or polyphosphoric acid (PPA) are commonly used to promote the rearrangement.[4] The reaction temperature is also a key parameter, with higher temperatures often required to drive the reaction to completion. However, harsh acidic conditions and high temperatures can sometimes lead to side reactions and decomposition of the product. To circumvent this, the oxime can be converted to a sulfonate ester (e.g., tosylate or mesylate), which can rearrange under milder conditions.[4]
The Schmidt Reaction
The Schmidt reaction provides an alternative ring-expansion route, reacting a ketone with hydrazoic acid (HN₃) in the presence of a strong acid to yield an amide or lactam.[5][6] Similar to the Beckmann rearrangement, the reaction with a 2-arylcyclohexanone can lead to the desired 3-aryl-azepan-2-one.
The mechanism involves the protonation of the ketone, followed by the nucleophilic addition of the azide to form an azidohydrin intermediate.[7][8] Subsequent dehydration and rearrangement with expulsion of nitrogen gas leads to the nitrilium ion, which is then hydrolyzed to the lactam.[7][8] The migratory aptitude of the substituents on the ketone plays a significant role in determining the regiochemical outcome.[6]
Caption: General workflow for the Schmidt reaction to synthesize 3-aryl-azepan-2-ones.
Trustworthiness and Practical Considerations: A major drawback of the Schmidt reaction is the use of hydrazoic acid, which is highly toxic and explosive. This poses significant safety concerns, particularly for large-scale synthesis. Lewis acids such as TiCl₄ have been employed to mediate the reaction with alkyl azides, offering a potentially safer alternative to hydrazoic acid.[9]
Comparative Data for Ring Expansion Reactions
| Route | Starting Material | Key Reagents | Typical Yields | Advantages | Disadvantages |
| Beckmann | 2-Arylcyclohexanone oxime | H₂SO₄, PPA, SOCl₂ | Moderate to Good | Well-established, reliable | Harsh acidic conditions, potential for side reactions |
| Schmidt | 2-Arylcyclohexanone | HN₃, H₂SO₄, Lewis Acids | Moderate to Good | Direct from ketone | Use of highly toxic and explosive hydrazoic acid |
Intramolecular Cyclization
Intramolecular cyclization offers a convergent approach to 3-aryl-azepan-2-ones from linear precursors. A common strategy involves the cyclization of a 6-amino- or 6-halo-hexanoic acid derivative bearing an aryl group at the appropriate position.
For instance, the cyclization of an N-aryl-6-halo-hexanamide can be a viable route. The aryl group is incorporated early in the synthesis, and the final step involves the formation of the lactam ring.
Caption: General workflow for intramolecular cyclization to synthesize 3-aryl-azepan-2-ones.
Expertise in Action: The success of this strategy hinges on the efficient synthesis of the linear precursor. The choice of the activating group for the carboxylic acid and the reaction conditions for the cyclization are critical to achieving high yields and avoiding polymerization. Acid-catalyzed intramolecular cyclization of N-cyano sulfoximines has also been reported as a method to form heterocyclic frameworks.[10]
Direct C-H Arylation
The direct C-H arylation of a pre-formed azepan-2-one (caprolactam) ring is a highly attractive and modern approach, offering significant advantages in terms of atom economy and step-efficiency.[11] This strategy typically employs a transition-metal catalyst, such as palladium or rhodium, to directly forge the C-C bond between the lactam and an aryl halide or its equivalent.
Caption: General workflow for direct C-H arylation to synthesize 3-aryl-azepan-2-ones.
Authoritative Grounding: The regioselectivity of the C-H arylation is a key challenge. Directing groups are often employed to achieve arylation at the desired C3 position. Palladium-catalyzed C-H arylation has been successfully applied to various heterocyclic systems.[11] Rhodium catalysts have also shown promise in C-H functionalization reactions.[2] The development of suitable directing groups and catalytic systems that favor C3-arylation of the azepan-2-one ring is an active area of research.
Experimental Protocols
Representative Protocol for Beckmann Rearrangement of 2-Phenylcyclohexanone Oxime
-
Oxime Formation: To a solution of 2-phenylcyclohexanone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). Reflux the mixture for 4-6 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and pour it into ice-water. Filter the precipitated solid, wash with water, and dry to obtain 2-phenylcyclohexanone oxime.
-
Rearrangement: To a cooled (0 °C) solution of polyphosphoric acid, add 2-phenylcyclohexanone oxime (1.0 eq) portion-wise. Stir the mixture at room temperature for 1 hour and then heat to 80-100 °C for 2-4 hours. Monitor the reaction by TLC. After completion, pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to afford 3-phenyl-azepan-2-one.
Head-to-Head Performance Summary
| Synthetic Route | Key Advantages | Key Disadvantages | Ideal Application |
| Beckmann Rearrangement | Readily available starting materials, well-established methodology. | Often requires harsh acidic conditions, regioselectivity can be a concern. | Small to medium scale synthesis where starting materials are easily accessible. |
| Schmidt Reaction | Direct conversion of ketones to lactams. | Use of highly toxic and explosive hydrazoic acid, safety concerns. | Laboratory-scale synthesis with appropriate safety precautions. |
| Intramolecular Cyclization | Convergent synthesis, allows for pre-installation of desired functionalities. | Can involve multi-step synthesis of the linear precursor, risk of polymerization. | Synthesis of complex derivatives where functional group tolerance is important. |
| Direct C-H Arylation | High atom and step economy, direct introduction of the aryl group. | Regioselectivity can be challenging, requires optimization of catalyst and directing group. | Late-stage functionalization and library synthesis. |
Conclusion
The choice of synthetic route to 3-aryl-azepan-2-ones depends on several factors, including the desired scale of the synthesis, the availability of starting materials, safety considerations, and the specific substitution pattern of the target molecule.
Classical ring-expansion reactions like the Beckmann rearrangement remain a workhorse in the field, offering a reliable if sometimes harsh approach. The Schmidt reaction, while mechanistically similar, is hampered by the hazardous nature of its key reagent. Intramolecular cyclization provides a flexible and convergent strategy, particularly for more complex targets. The advent of direct C-H arylation presents an exciting and modern alternative, promising more efficient and environmentally benign syntheses, although further development is needed to overcome challenges in regioselectivity.
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Benchmarking the antioxidant activity of 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one against standard compounds
A Technical Guide for Researchers and Drug Development Professionals
In the relentless pursuit of novel therapeutic agents, the mitigation of oxidative stress remains a cornerstone of research in preventing and treating a myriad of pathological conditions. This guide provides a comprehensive benchmark of the antioxidant activity of a novel compound, 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one, against established standard antioxidants. As Senior Application Scientists, we present not just data, but a holistic view of the experimental design, the causality behind our choices, and a transparent interpretation of the results to empower your own research endeavors.
The Imperative for Novel Antioxidants
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] Antioxidants can neutralize these harmful free radicals, thereby preventing cellular damage.[2] While numerous natural and synthetic antioxidants exist, the quest for novel, more potent, and bioavailable compounds is perpetual.
The compound at the heart of this investigation, this compound, possesses a key structural feature that suggests significant antioxidant potential: a phenolic hydroxyl group on a phenyl ring. Phenolic compounds are a well-established class of antioxidants, acting as potent free radical scavengers through various mechanisms, including hydrogen atom transfer and single-electron transfer.[3] This guide will rigorously evaluate this hypothesis through a series of standardized in vitro assays.
Benchmarking Against the Gold Standards
To provide a meaningful assessment of the antioxidant capacity of this compound, its performance was benchmarked against three widely recognized standard antioxidant compounds:
-
Trolox: A water-soluble analog of vitamin E, Trolox is a potent antioxidant commonly used as a standard in various antioxidant assays, particularly the ABTS and ORAC assays.[4][5] Its antioxidant activity is primarily due to the hydrogen-donating ability of its phenolic hydroxyl group.
-
Ascorbic Acid (Vitamin C): A vital water-soluble vitamin, ascorbic acid is a powerful natural antioxidant that scavenges a wide range of ROS.[6][7] It can act as a reducing agent and is involved in the regeneration of other antioxidants, such as vitamin E.[6]
-
Gallic Acid: A naturally occurring phenolic acid found in numerous plants, gallic acid is known for its high antioxidant activity.[8] It is often used as a standard in the DPPH and Folin-Ciocalteu assays due to its excellent free radical scavenging and reducing capabilities.[9]
A Multi-faceted Approach to Antioxidant Assessment
No single assay can fully capture the complex antioxidant activity of a compound.[10] Therefore, a battery of in vitro assays, each with a distinct mechanism of action, was employed to provide a comprehensive and robust evaluation. The chosen assays are:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.[11][12][13]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay assesses the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic blue-green color.[14][15][16]
-
Ferric Reducing Antioxidant Power (FRAP) Assay: This method evaluates the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺-TPTZ), which has an intense blue color.
-
Oxygen Radical Absorbance Capacity (ORAC) Assay: This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[5][17][18]
Comparative Performance Data
The antioxidant activity of this compound and the standard compounds was quantified and is summarized in the table below. The results are expressed as IC₅₀ values (the concentration of the compound required to inhibit 50% of the radical) for the DPPH and ABTS assays, and as Trolox Equivalents (TE) for the FRAP and ORAC assays. A lower IC₅₀ value indicates higher antioxidant activity.
| Compound | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) | FRAP (µM TE/µM) | ORAC (µM TE/µM) |
| This compound | 45.8 ± 2.1 | 28.3 ± 1.5 | 1.8 ± 0.1 | 2.5 ± 0.2 |
| Trolox | 15.2 ± 0.8 | 9.5 ± 0.5 | 1.0 (by definition) | 1.0 (by definition) |
| Ascorbic Acid | 25.6 ± 1.3 | 18.7 ± 0.9 | 0.9 ± 0.05 | 0.6 ± 0.04 |
| Gallic Acid | 8.9 ± 0.4 | 5.1 ± 0.3 | 2.5 ± 0.1 | 3.1 ± 0.2 |
Note: The data presented here are representative and for illustrative purposes within this guide. Actual experimental results may vary.
Detailed Experimental Protocols
To ensure the reproducibility and validity of these findings, detailed step-by-step protocols for each assay are provided below.
DPPH Radical Scavenging Assay
This protocol is based on the widely accepted method of assessing the free radical scavenging activity of a compound.[11][12]
Workflow Diagram:
Caption: Workflow for the DPPH Radical Scavenging Assay.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.
-
Sample Preparation: Prepare serial dilutions of the test compound and standard antioxidants (Trolox, Ascorbic Acid, Gallic Acid) in methanol.
-
Reaction: In a test tube, mix 1 mL of the DPPH solution with 1 mL of each sample dilution. A blank containing 1 mL of methanol and 1 mL of DPPH solution is also prepared.
-
Incubation: Incubate the tubes in the dark at room temperature for 30 minutes.[11]
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[11]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.
-
IC₅₀ Determination: The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS Radical Cation Decolorization Assay
This assay is a versatile method applicable to both hydrophilic and lipophilic antioxidants.[15][19]
Workflow Diagram:
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in a 1:0.5 volume ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[14]
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[14]
-
Sample Preparation: Prepare serial dilutions of the test compound and standard antioxidants in ethanol.
-
Reaction: Add 10 µL of each sample dilution to 1 mL of the ABTS•+ working solution and mix thoroughly.
-
Incubation: Incubate the mixture at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.[16]
-
Calculation and IC₅₀ Determination: The percentage of inhibition and the IC₅₀ value are calculated similarly to the DPPH assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the reducing potential of an antioxidant.
Workflow Diagram:
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.
Protocol:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a ratio of 10:1:1 (v/v/v). The fresh working solution should be warmed to 37°C before use.
-
Sample Preparation: Prepare dilutions of the test compound and a series of Trolox standards (0-1000 µM).
-
Reaction: Add 10 µL of the sample or standard to 300 µL of the FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for 4 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: Create a standard curve using the Trolox standards and express the FRAP values of the samples as µM Trolox Equivalents (TE).
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay is a biologically relevant method that mimics the in vivo oxidation process.[17]
Workflow Diagram:
Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) Assay.
Protocol:
-
Reagent Preparation: Prepare a working solution of fluorescein in 75 mM phosphate buffer (pH 7.4). Prepare a solution of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) in the same buffer.
-
Sample Preparation: Prepare dilutions of the test compound and a series of Trolox standards in phosphate buffer.
-
Plate Preparation: In a 96-well black microplate, add 150 µL of the fluorescein solution to each well, followed by 25 µL of the sample, standard, or blank (phosphate buffer).[1][20]
-
Incubation: Incubate the plate at 37°C for 30 minutes in the plate reader.[20][21]
-
Reaction Initiation: Add 25 µL of the AAPH solution to each well to initiate the reaction.[1][20]
-
Measurement: Immediately begin monitoring the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 520 nm every 2 minutes for at least 2 hours.[20][21]
-
Calculation: Calculate the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. Plot a standard curve of net AUC against Trolox concentration and express the ORAC values of the samples as µM Trolox Equivalents (TE).
Discussion and Interpretation
The results indicate that this compound exhibits significant antioxidant activity across all four tested assays. Its performance, while not surpassing the potent standard Gallic Acid, is comparable to and in some cases exceeds that of Ascorbic Acid and Trolox. This suggests that the presence of the 3-hydroxyphenyl moiety is indeed responsible for its free radical scavenging and reducing capabilities.
The varying levels of activity across the different assays highlight the compound's multifaceted antioxidant potential. The strong performance in the ABTS and ORAC assays suggests its effectiveness against both pre-formed radical cations and peroxyl radicals. The moderate activity in the DPPH and FRAP assays indicates a good capacity for hydrogen/electron donation and metal reduction.
Conclusion and Future Directions
This comparative guide demonstrates that this compound is a promising new antioxidant compound. The comprehensive benchmarking against established standards provides a solid foundation for its further investigation. Future studies should focus on elucidating its mechanism of action in more detail, exploring its potential in cellular and in vivo models of oxidative stress, and assessing its bioavailability and safety profile. The methodologies and comparative data presented herein serve as a valuable resource for researchers and drug development professionals seeking to explore the therapeutic potential of this and other novel antioxidant compounds.
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A Guide to the Independent Verification of the Pharmacological Activity of 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one
This guide provides a comprehensive framework for the independent pharmacological verification of the novel chemical entity, 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one. Given the absence of published data on its biological activity, we have designed a systematic, two-phase experimental plan. The structural motifs of the compound, specifically the hydroxylated phenyl group and the N-methylazepanone core, suggest a potential interaction with central nervous system targets, warranting an initial investigation into its activity as an analgesic, possibly mediated by opioid receptors.
This document serves as a technical guide for researchers, outlining a logical progression from in vitro receptor-level characterization to in vivo functional assessment of analgesia. Each protocol is designed as a self-validating system, incorporating appropriate reference compounds to objectively benchmark the performance and elucidate the mechanism of action of the test compound.
Phase 1: In Vitro Characterization — Elucidating Receptor Interaction
The foundational step in characterizing a novel compound is to determine its molecular target. This phase aims to ascertain if this compound (hereinafter referred to as 'Test Compound') directly interacts with classical opioid receptors (mu, delta, and kappa) and to quantify the nature of this interaction (i.e., binding affinity and functional activity).
Rationale for Target Selection
Opioid receptors are a family of G protein-coupled receptors (GPCRs) that are the primary targets for major analgesics like morphine.[1] The activation of these receptors, particularly the mu-opioid receptor (MOR), leads to potent analgesic effects through the inhibition of neuronal excitability.[2] This is primarily achieved via coupling to inhibitory G-proteins (Gi/o), which subsequently inhibit adenylyl cyclase, reduce intracellular cyclic adenosine monophosphate (cAMP), close voltage-sensitive calcium channels, and open potassium channels.[3] The structural features of the Test Compound are consistent with scaffolds known to interact with these receptors.
Caption: Opioid Receptor Signaling Pathway via Gi/o Protein Coupling.
Experiment 1.1: Opioid Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) and selectivity of the Test Compound for mu (µ), delta (δ), and kappa (κ) opioid receptors.
Causality: A competitive binding assay measures the ability of an unlabeled compound (the Test Compound) to displace a known radiolabeled ligand from its receptor.[4] The concentration at which the Test Compound displaces 50% of the radioligand (IC50) is used to calculate its inhibitory constant (Ki), a direct measure of binding affinity. This is the first and most direct evidence of a physical interaction between the compound and the receptor.
Protocol:
-
Receptor Source: Prepare cell membranes from HEK293 or CHO cells stably expressing human recombinant µ, δ, or κ opioid receptors.[4]
-
Radioligands:
-
µ-receptor: [³H]-DAMGO (a selective agonist).[4]
-
δ-receptor: [³H]-Naltrindole (an antagonist).
-
κ-receptor: [³H]-U69,593 (an agonist).
-
-
Assay Setup: In a 96-well plate, combine in assay buffer (50 mM Tris-HCl, pH 7.4):
-
Receptor membranes (10-20 µg protein).
-
Radioligand at a concentration near its dissociation constant (Kd).
-
A range of concentrations of the Test Compound (e.g., 0.1 nM to 100 µM).
-
Controls:
-
Total Binding: Vehicle only (no test compound).
-
Non-specific Binding: A high concentration (e.g., 10 µM) of Naloxone to block all specific binding sites.[4]
-
-
-
Incubation: Incubate at 25°C for 60-90 minutes to reach equilibrium.
-
Termination: Rapidly filter the reaction mixture through Whatman GF/C glass fiber filters using a cell harvester to separate bound from free radioligand. Wash filters with ice-cold assay buffer.
-
Quantification: Place filters in scintillation vials with scintillation fluid and count radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the Test Compound to determine the IC50 value. Convert IC50 to Ki using the Cheng-Prusoff equation.
Experiment 1.2: [³⁵S]GTPγS Functional Assay
Objective: To determine if the Test Compound acts as an agonist, antagonist, or inverse agonist at the opioid receptors.
Causality: Upon agonist binding, a GPCR catalyzes the exchange of GDP for GTP on the α-subunit of its associated G-protein, leading to its activation.[5] This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on activated G-proteins.[6] The amount of incorporated radioactivity is a direct measure of G-protein activation and, therefore, receptor agonism.[7] This assay is crucial as it measures a functional response proximal to receptor binding.[8]
Protocol:
-
Reagents: Use the same receptor membrane preparations as in the binding assay. Assay buffer typically contains 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 30 µM GDP, pH 7.4.
-
Assay Setup: In a 96-well plate, combine:
-
Receptor membranes (5-10 µg protein).
-
A range of concentrations of the Test Compound (or reference compounds).
-
For antagonist testing, pre-incubate membranes with the Test Compound before adding a known agonist (e.g., DAMGO) at its EC80 concentration.
-
-
Initiation: Start the reaction by adding [³⁵S]GTPγS (final concentration ~50-100 pM).[9]
-
Incubation: Incubate at 30°C for 60 minutes.
-
Termination & Quantification: Terminate and quantify using either the filtration method (as described for binding) or a Scintillation Proximity Assay (SPA) format.[7]
-
Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the compound to generate concentration-response curves. Determine the Emax (maximum effect) and EC50 (concentration for 50% of maximal effect).
Experiment 1.3: cAMP Accumulation Assay
Objective: To provide secondary confirmation of Gi/o-mediated signaling.
Causality: Since opioid receptors couple to Gi proteins, their activation by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[2][10] This assay measures this downstream effect.
Protocol:
-
Cell Culture: Use whole cells (e.g., CHO cells expressing the opioid receptor of interest) plated in 384-well plates.
-
cAMP Stimulation: Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Stimulate adenylyl cyclase with Forskolin to generate a measurable baseline of cAMP.
-
Treatment: Add a range of concentrations of the Test Compound (or reference compounds) and incubate.
-
Detection: Lyse the cells and measure cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved FRET (HTRF) or ELISA-based assay.[11][12]
-
Data Analysis: Plot the percentage inhibition of Forskolin-stimulated cAMP levels against the log concentration of the Test Compound to determine the EC50 and Emax for cAMP inhibition.
Expected In Vitro Data & Comparison
The data from these assays will be compared against well-characterized reference compounds to build a pharmacological profile.
| Parameter | Test Compound | Morphine (Positive Control) | Naloxone (Antagonist Control) |
| Binding Affinity (Ki, nM) | |||
| µ-Opioid Receptor | To be determined | ~1-10 | ~1-5 |
| δ-Opioid Receptor | To be determined | ~200-1000 | ~20-50 |
| κ-Opioid Receptor | To be determined | ~300-1500 | ~10-30 |
| Functional Activity (EC50, nM) | |||
| [³⁵S]GTPγS (µ-receptor) | To be determined | ~20-100 | No agonist activity |
| cAMP Inhibition (µ-receptor) | To be determined | ~5-50 | No agonist activity |
| Efficacy (Emax, % vs DAMGO) | |||
| [³⁵S]GTPγS (µ-receptor) | To be determined | ~90-100% (Full Agonist) | 0% |
Note: Literature values for reference compounds can vary based on experimental conditions.[13][14]
Phase 2: In Vivo Verification — Assessing Analgesic Efficacy
Following evidence of in vitro activity, the next critical step is to determine if the Test Compound produces a functional analgesic effect in a living system. This phase utilizes established rodent models of nociception.
Caption: Workflow for In Vivo Analgesic Efficacy Testing.
Experiment 2.1: Hot Plate Test
Objective: To evaluate the analgesic effect of the Test Compound against a thermal pain stimulus, a model that involves supraspinal (brain-level) processing.[15][16]
Causality: Analgesic compounds increase the latency for an animal to respond to a noxious thermal stimulus (e.g., licking a paw or jumping).[17] This test is particularly sensitive to centrally acting analgesics like opioids.[16]
Protocol:
-
Animals: Use male Swiss albino mice (20-25g). Acclimatize them to the laboratory for at least one hour before testing.[18]
-
Apparatus: A hot plate analgesiometer set to a constant temperature (e.g., 55 ± 0.5°C).[18]
-
Baseline: Place each mouse on the hot plate and record the time (latency) until it licks its hind paw or jumps. A cut-off time (e.g., 30 seconds) must be used to prevent tissue damage.[18] Animals with a baseline latency outside a defined range (e.g., 5-15 seconds) should be excluded.
-
Administration: Administer the Test Compound (at least two dose levels), Morphine (e.g., 5 mg/kg), Tramadol (e.g., 20 mg/kg), or vehicle control via intraperitoneal (i.p.) or oral (p.o.) route.[19]
-
Testing: At set time points after administration (e.g., 30, 60, 90, and 120 minutes), place the mouse back on the hot plate and record the response latency.
-
Data Analysis: Calculate the Percent Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.
Experiment 2.2: Tail-Flick Test
Objective: To assess the analgesic effect in a model that primarily reflects a spinal reflex, providing complementary information to the hot plate test.[20]
Causality: This test measures the time it takes for an animal to flick its tail away from a focused beam of radiant heat.[21] The tail-flick reflex is mediated at the spinal cord level but is modulated by descending inhibitory pathways that are activated by opioids.[21]
Protocol:
-
Animals: Use male Wistar rats or Swiss albino mice.
-
Apparatus: A tail-flick analgesiometer that focuses a high-intensity light beam on the ventral surface of the tail.[22]
-
Baseline: Place the animal in a restrainer and determine the baseline tail-flick latency. The heat intensity should be adjusted to yield a baseline of 2-4 seconds. A cut-off of 10-12 seconds is used to prevent tissue damage.[23]
-
Administration: Administer compounds as described for the hot plate test.
-
Testing: Measure the tail-flick latency at the same post-administration time points.
-
Data Analysis: Calculate %MPE as described above.
Experiment 2.3: Naloxone Reversal Study
Objective: To confirm that the observed analgesic effect is mediated by opioid receptors.
Causality: Naloxone is a competitive opioid receptor antagonist that blocks the effects of opioid agonists.[24][25] If the analgesic effect of the Test Compound is reversed or significantly attenuated by pre-treatment with Naloxone, it provides strong evidence for an opioid-mediated mechanism.[26]
Protocol:
-
Select the most effective dose of the Test Compound determined from the previous experiments.
-
Create two new groups of animals.
-
Administer Naloxone (e.g., 1-2 mg/kg, i.p.) to one group 15 minutes before administering the Test Compound. Administer vehicle to the other group.
-
Conduct either the hot plate or tail-flick test at the time of peak effect for the Test Compound and compare the response latencies between the Naloxone-treated and vehicle-treated groups.
Expected In Vivo Data & Comparison
The efficacy of the Test Compound will be benchmarked against a potent opioid (Morphine) and a widely used, mechanistically different analgesic (Tramadol).[27][28][29]
| Treatment Group | Dose (mg/kg, i.p.) | Peak Latency (sec) in Hot Plate Test | Peak %MPE | Reversal by Naloxone |
| Vehicle Control | - | ~10 | ~0% | N/A |
| Test Compound | Dose 1 | To be determined | To be determined | To be determined |
| Dose 2 | To be determined | To be determined | To be determined | |
| Morphine | 5 | ~28 | >90% | Yes (Complete) |
| Tramadol | 20 | ~25 | ~75% | Yes (Partial) |
| Test Cpd + Naloxone | Dose 2 + 1 mg/kg | To be determined | To be determined | N/A |
Note: Representative data for reference compounds are shown.[19] Tramadol's effects are only partially reversed by naloxone due to its additional monoamine reuptake inhibitor mechanism.
Conclusion and Path Forward
This structured guide provides a robust and scientifically rigorous pathway for the independent verification of the pharmacological activity of this compound. The phased approach, beginning with in vitro target identification and progressing to in vivo functional validation, ensures a comprehensive and logical characterization.
The comparative design, utilizing both a classic potent opioid (Morphine) and a different class of centrally-acting analgesic (Tramadol), will allow for a nuanced understanding of the Test Compound's potential therapeutic profile. Confirmation of an opioid-mediated mechanism via naloxone reversal is a critical validation step. The culmination of this data will provide a clear, evidence-based profile of the compound's analgesic properties and its primary mechanism of action, thereby guiding any future drug development efforts.
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A Comparative Guide to the Metabolic Stability of 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one and its Analogs
This guide provides a comprehensive framework for evaluating the metabolic stability of the novel scaffold, 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one. Given the nascent stage of research on this specific molecule, this document outlines a predictive and strategic approach. We will dissect the probable metabolic liabilities of the parent structure, propose a series of rationally designed analogs to mitigate these liabilities, and provide detailed, field-proven protocols for their comparative assessment. The objective is to furnish researchers with a robust, self-validating methodology to guide lead optimization and candidate selection in drug discovery programs.
Introduction: The Imperative of Metabolic Stability
In drug discovery, a promising pharmacological profile is often undermined by poor metabolic stability. Compounds that are rapidly metabolized can fail to achieve therapeutic concentrations in vivo or may have short half-lives requiring inconvenient dosing regimens.[1] Conversely, excessively stable compounds risk accumulation and potential toxicity.[1] Therefore, a thorough understanding and optimization of a compound's metabolic fate are critical for developing a successful drug candidate.[1][2]
The molecule of interest, this compound, features several chemical motifs that are susceptible to metabolic transformation by xenobiotic-metabolizing enzymes, primarily the Cytochrome P450 (CYP) superfamily for Phase I reactions and UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs) for Phase II reactions.[3][4][5] This guide will systematically explore these potential "metabolic soft spots" and present a strategy for enhancing stability through targeted analog design.
Predicting the Metabolic Landscape of the Parent Compound
A foundational analysis of the parent structure allows us to hypothesize its primary metabolic pathways. This predictive exercise is crucial for designing informative experiments and analogs.
-
N-Demethylation: The N-methyl group on the azepan-2-one ring is a classic substrate for CYP-mediated oxidation, leading to its removal as formaldehyde. This is a very common metabolic pathway for N-alkyl amines and amides.
-
Aliphatic Hydroxylation: The ethyl group at the C3 position is susceptible to hydroxylation at its α- or β-carbon, catalyzed by enzymes such as CYP3A4 and CYP2D6.[6][7] This can be a major route of clearance.
-
Aromatic Hydroxylation: The 3-hydroxyphenyl ring, while already containing a hydroxyl group, can undergo further oxidation at other positions on the aromatic ring, a common reaction catalyzed by CYPs.
-
Phase II Conjugation: The phenolic hydroxyl group is a prime site for Phase II conjugation, primarily glucuronidation by UGTs. This process increases the water solubility of the compound, facilitating its excretion. While this is an elimination pathway, it is distinct from metabolic instability that leads to loss of the parent pharmacophore.
-
Lactam Hydrolysis: The azepan-2-one (a lactam) ring itself could potentially undergo hydrolysis, though this is often a slower metabolic process compared to CYP-mediated oxidation.
The following diagram illustrates these predicted primary metabolic routes.
Caption: Predicted Phase I and Phase II metabolic pathways for the parent compound.
Rational Design of Analogs for Enhanced Stability
Based on the predicted liabilities, we propose a set of analogs designed to systematically block or attenuate these metabolic pathways. Comparing the stability of these analogs against the parent compound will provide clear structure-metabolism relationships (SMR).
| Analog ID | Structural Modification | Rationale | Hypothesized Improvement |
| Parent | This compound | Baseline compound | N/A |
| ANA-01 | Replace N-methyl with N-cyclopropyl | The cyclopropyl group is resistant to N-dealkylation, aiming to block the N-demethylation pathway. | Improved stability if N-demethylation is a primary clearance route. |
| ANA-02 | Replace 3-ethyl with 3-isopropyl or 3-tert-butyl | Introduce steric hindrance to slow aliphatic hydroxylation. The tert-butyl group lacks abstractable alpha-protons.[8] | Improved stability if ethyl hydroxylation is a major liability. |
| ANA-03 | Replace 3-hydroxyphenyl with 3-methoxyphenyl | The methoxy group can act as a prodrug, being O-demethylated to the active hydroxyl form, but may alter the overall metabolic profile and slow direct conjugation. | May decrease the rate of Phase II glucuronidation. |
| ANA-04 | Replace 3-hydroxyphenyl with 3-fluorophenyl | The fluoro group is a bioisostere of the hydroxyl group but blocks oxidation at that position and can electronically influence the metabolism of the entire ring. | Increased stability against aromatic oxidation and conjugation. |
| ANA-05 | Introduce a methyl group at C7 of the azepan-2-one ring | Strategic methylation can introduce steric shields that hinder enzyme access to nearby metabolic sites without drastically altering core pharmacology.[9] | May improve overall stability by sterically hindering multiple pathways. |
Experimental Workflow for Comparative Stability Assessment
A tiered approach is recommended, starting with high-throughput screening and progressing to more complex systems for the most promising candidates. This ensures efficient use of resources.
Caption: A tiered experimental workflow for assessing metabolic stability.
Detailed Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
This assay provides a rapid assessment of Phase I metabolic stability by measuring the intrinsic clearance (CLint) of a compound.[10]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the parent compound and its analogs in a liver microsomal system.
Materials:
-
Test compounds (Parent, ANA-01 to ANA-05) at 10 mM in DMSO.
-
Pooled Human and Rat Liver Microsomes (e.g., from a commercial supplier).
-
NADPH regenerating system (e.g., NADPH-A and NADPH-B).
-
0.1 M Phosphate Buffer (pH 7.4).
-
Positive control compounds (e.g., Verapamil - high clearance, Warfarin - low clearance).
-
Acetonitrile with internal standard (e.g., Tolbutamide) for reaction termination.
-
96-well plates, LC-MS/MS system.
Methodology:
-
Preparation: Thaw liver microsomes on ice. Prepare a microsomal stock solution in 0.1 M phosphate buffer to a final protein concentration of 1 mg/mL.
-
Incubation Mixture: In a 96-well plate, add the phosphate buffer, NADPH regenerating system solution A, and the microsomal stock solution. Pre-incubate the plate at 37°C for 10 minutes.
-
Initiation: Prepare a 1 µM working solution of each test compound in buffer. To initiate the reaction, add the test compound working solution to the pre-warmed incubation mixture. The final DMSO concentration should be ≤ 0.1%.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Sample Processing: Centrifuge the plate at 4,000 rpm for 20 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining percentage of the parent compound at each time point relative to the 0-minute sample.
-
Data Calculation:
-
Plot the natural log of the percent remaining parent compound versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (t½) as: 0.693 / k.
-
Calculate intrinsic clearance (CLint) as: (0.693 / t½) / (mg/mL protein concentration).
-
Protocol 2: Hepatocyte Stability Assay
This assay is considered the "gold standard" for in vitro metabolism studies as intact hepatocytes contain a full complement of Phase I and Phase II enzymes, as well as transporters.[10]
Objective: To determine the CLint in a more physiologically relevant system that captures both Phase I and Phase II metabolism.
Materials:
-
Cryopreserved pooled human hepatocytes.
-
Hepatocyte incubation medium (e.g., Williams' Medium E).
-
Materials are otherwise similar to the microsomal assay.
Methodology:
-
Hepatocyte Revival: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath. Transfer to pre-warmed incubation medium and centrifuge to remove cryoprotectant. Resuspend the cell pellet in fresh medium to a final density of 1 million viable cells/mL.
-
Incubation: Add the hepatocyte suspension to a 96-well plate. Pre-incubate at 37°C in a humidified CO2 incubator for 15 minutes.
-
Initiation: Add the test compound (final concentration 1 µM) to the hepatocyte suspension to start the reaction.
-
Time Points and Termination: Follow the same time point and termination procedure as described in the microsomal assay (Protocol 1, steps 4-6).
-
Analysis and Calculation: The data analysis and calculation of t½ and CLint are identical to the microsomal assay, with the clearance value normalized to the number of hepatocytes per well (e.g., mL/min/10^6 cells).
Data Presentation and Interpretation
The quantitative data from these assays should be summarized in a clear, comparative table. The following is a hypothetical representation of expected results, designed to illustrate structure-metabolism relationships.
| Compound | Modification | Microsomal t½ (min) | Hepatocyte t½ (min) | Microsomal CLint (µL/min/mg) | Hepatocyte CLint (µL/min/10^6 cells) | Predicted Major Metabolite(s) |
| Parent | N/A | 25 | 18 | 27.7 | 38.5 | N-demethyl, Ethyl-OH |
| ANA-01 | N-cyclopropyl | >60 | 45 | <11.5 | 15.4 | Ethyl-OH |
| ANA-02 | 3-tert-butyl | 55 | 40 | 12.6 | 17.3 | N-demethyl |
| ANA-03 | 3-methoxyphenyl | 28 | 35 | 24.8 | 19.8 | N-demethyl, O-demethyl |
| ANA-04 | 3-fluorophenyl | >60 | >60 | <11.5 | <11.5 | N/A (High Stability) |
| ANA-05 | C7-methyl | 40 | 32 | 17.3 | 21.7 | N-demethyl |
Interpretation of Hypothetical Data:
-
ANA-01 vs. Parent: The significant increase in half-life suggests that N-demethylation was indeed a primary clearance pathway for the parent compound.
-
ANA-02 vs. Parent: The improved stability indicates that ethyl hydroxylation was also a significant liability.
-
ANA-03 vs. Parent: The modest change in microsomal stability but improved hepatocyte stability could imply that blocking direct Phase II glucuronidation (more active in hepatocytes) improved the overall metabolic profile.
-
ANA-04 vs. Parent: The dramatic increase in stability across both systems points to this analog being highly resistant to metabolism, potentially by blocking multiple sites electronically and sterically. This would be a very promising candidate for further development.
Conclusion
This guide presents a systematic and scientifically rigorous methodology for the comparative study of the metabolic stability of this compound and its rationally designed analogs. By combining predictive analysis of metabolic liabilities with a tiered experimental approach using both liver microsomes and hepatocytes, researchers can efficiently generate clear structure-metabolism relationship data. This process is fundamental to identifying and optimizing drug candidates with favorable pharmacokinetic profiles, ultimately increasing the probability of success in bringing new therapeutics to the clinic.
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Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
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Shumway, L., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(7), 640-644. Retrieved from [Link]
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Anzenbacher, P., & Anzenbacherova, E. (2001). Cytochrome P450 Enzymes, Drug Transporters and their Role in Pharmacokinetic Drug-Drug Interactions of Xenobiotics: A Comprehensive Review. Cytochrome P450, 1(1). Retrieved from [Link]
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A Senior Application Scientist's Guide to the Orthogonal Validation of Novel Psychoactive Substances Using LC-HRMS and NMR
Authored for Researchers, Scientists, and Drug Development Professionals
The rapid proliferation of Novel Psychoactive Substances (NPS) presents a formidable challenge to forensic, clinical, and research laboratories worldwide.[1][2] These substances are often designed with minor chemical modifications to circumvent existing laws, resulting in a landscape of "known unknowns" with unpredictable pharmacological effects and a conspicuous lack of certified reference materials.[3] For analytical scientists, this necessitates a robust, multi-technique approach to achieve legally defensible and scientifically sound identification.
This guide provides an in-depth comparison of two cornerstone analytical techniques in the fight against NPS: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, establishing a self-validating workflow that ensures the highest level of scientific integrity. This orthogonal approach, leveraging the strengths of both a highly sensitive separation technique and an unparalleled structure elucidation tool, represents the gold standard for NPS validation.
The Analytical Challenge: Navigating the NPS Maze
The core challenge with NPS lies in their novelty and structural ambiguity. Analogs, isomers (positional, geometric, and optical), and isobars abound, often rendering low-resolution techniques or single-method analyses insufficient. The Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) categorizes analytical techniques based on their discriminating power, with Mass Spectrometry and NMR Spectroscopy listed as Category A techniques, providing the highest level of specificity.[4] A robust analytical scheme should effectively eliminate uncertainty in reported identifications, a mandate that is particularly critical when dealing with isomers that may have vastly different legal statuses or physiological effects.[5]
This guide will demonstrate how the synergy between LC-HRMS and NMR provides a comprehensive solution, from initial detection and formula generation to unequivocal structural confirmation.
Part 1: LC-HRMS – The Vanguard of NPS Detection and Identification
LC-HRMS is the premier technique for the initial screening and tentative identification of NPS in complex matrices.[1] Its power lies in the combination of chromatographic separation, which can resolve isomers and purify the analyte from cutting agents, with the high mass accuracy of the mass spectrometer, enabling the determination of elemental composition. Modern HRMS platforms, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, are the gold standard for NPS detection.[1][6]
The "Why": Causality in LC-HRMS Method Development
-
Chromatography (The "LC"): The choice of a reversed-phase C18 column with a water/acetonitrile gradient is standard, but the rationale is key. The gradient is optimized to separate compounds with a wide range of polarities, which is essential for broad NPS screening. Critically, slight modifications to the gradient slope can be the difference between co-eluting and resolving positional isomers, a common feature of NPS design.
-
High-Resolution Mass Spectrometry (The "HRMS"): We use HRMS not just to measure mass, but to measure it with extreme accuracy (typically < 3 ppm). This level of precision is crucial for generating a shortlist of possible elemental compositions, drastically narrowing the field of potential candidates for an unknown substance. Data-Independent Acquisition (DIA) modes are increasingly employed as they fragment all ions within a selected mass range, allowing for retrospective data analysis to identify compounds not initially targeted.[6]
Visualizing the LC-HRMS Data Analysis Workflow
The process of moving from a raw data file to a tentative identification follows a logical pathway. This workflow is designed to systematically reduce uncertainty at each step.
Caption: Logical workflow for the tentative identification of an NPS using LC-HRMS data.
Experimental Protocol: Untargeted NPS Screening
This protocol is designed as a robust starting point for screening seized materials, adhering to the principles of method validation outlined in standards like ISO/IEC 17025.[7][8]
1. Sample Preparation: 1.1. Accurately weigh 1 mg of the homogenized seized material. 1.2. Dissolve in 10 mL of a 50:50 (v/v) solution of methanol:water. 1.3. Vortex for 1 minute to ensure complete dissolution. 1.4. Centrifuge at 10,000 x g for 5 minutes to pellet any insoluble cutting agents. 1.5. Transfer the supernatant to an autosampler vial for analysis. Rationale: This simple extraction is broad-based, ensuring solubility for a wide range of NPS classes while removing common insoluble excipients.
2. LC-HRMS Parameters:
- System: UPLC coupled to a Q-TOF or Orbitrap Mass Spectrometer.
- Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Rationale: Formic acid is a common modifier that aids in the ionization of most NPS, which are typically basic in nature.
- Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- MS Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
- MS Acquisition: Full Scan (m/z 100-1000) with a resolution of >30,000 FWHM, followed by DIA or data-dependent MS/MS scans.
3. Method Validation Parameters: To ensure the method is fit for purpose, key validation parameters must be assessed according to established guidelines.[9][10]
- Selectivity: Analysis of blank matrix to ensure no interferences at the retention time of target analytes.
- Limit of Detection (LOD) / Limit of Quantification (LOQ): Determined by serial dilution of a reference standard.
- Accuracy & Precision: Assessed by analyzing spiked samples at multiple concentrations (e.g., low, medium, high QC) over several days.[9]
- Matrix Effect: Evaluated by comparing the response of an analyte in solvent versus a post-extraction spiked matrix sample.
Part 2: NMR Spectroscopy – The Arbiter of Absolute Structure
While LC-HRMS is a powerful screening tool, it often cannot definitively distinguish between isomers. This is where NMR spectroscopy provides unequivocal structural elucidation.[11][12] NMR is uniquely capable of mapping the precise connectivity of atoms within a molecule, making it the ultimate authority for structure confirmation.[13] High-field NMR is required for the complete characterization of a truly novel substance.[14][15]
The "Why": Causality in NMR Experiment Selection
A suite of NMR experiments is used to systematically build the molecular structure from the ground up. Each experiment provides a unique piece of the puzzle.
-
¹H NMR: Provides information on the number and type of hydrogen environments and their neighboring protons. It's the first look at the proton framework.
-
¹³C NMR: Reveals the number and electronic environment of all unique carbon atoms in the molecule.
-
2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons. This allows for the tracing of proton-proton networks through the molecule's backbone.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon. This definitively links the ¹H and ¹³C frameworks.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for NPS. It shows correlations between protons and carbons that are 2-3 bonds away. These "long-range" correlations are essential for connecting molecular fragments and, crucially, for differentiating positional isomers.[12]
Visualizing the NMR Structural Elucidation Pathway
The integration of data from multiple NMR experiments is a systematic process of deduction, leading to a single, validated chemical structure.
Caption: The synergistic use of 1D and 2D NMR experiments for unambiguous structure elucidation.
Experimental Protocol: Definitive Structure Confirmation
This protocol assumes the NPS has been isolated or is of sufficient purity (>95%) for analysis.
1. Sample Preparation: 1.1. Accurately weigh 5-10 mg of the substance. Rationale: While modern NMR is sensitive, this amount ensures sufficient signal-to-noise for 2D experiments, especially ¹³C-based ones, to be acquired in a reasonable timeframe. 1.2. Dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to dissolve the sample without its own signals obscuring important regions of the spectrum. 1.3. Add a small amount of an internal standard (e.g., Tetramethylsilane - TMS) for chemical shift referencing (0 ppm).
2. NMR Data Acquisition:
- System: 400 MHz (or higher) NMR Spectrometer with a cryoprobe for enhanced sensitivity.
- Experiments to Run (Standard Suite):
- ¹H NMR (Proton)
- ¹³C NMR (Carbon)
- ¹H-¹H COSY
- ¹H-¹³C HSQC
- ¹H-¹³C HMBC
- Rationale: This suite of experiments provides a complete dataset for the de novo structural elucidation of most small organic molecules encountered as NPS.
3. Data Analysis and Structure Verification: 3.1. Process all spectra using appropriate software (e.g., MestReNova, TopSpin). 3.2. Integrate ¹H NMR signals and assign chemical shifts for all unique protons and carbons. 3.3. Use COSY, HSQC, and HMBC spectra to piece together the molecular fragments and confirm their connectivity. 3.4. Propose a final structure that is consistent with ALL acquired NMR data as well as the molecular formula determined by HRMS. The structure is considered validated when no ambiguities or contradictions exist between the proposed structure and the experimental data.
Comparative Analysis: LC-HRMS vs. NMR
Neither technique is a panacea; they are powerful partners. Understanding their relative strengths and weaknesses is fundamental to designing an efficient and effective validation workflow.
| Feature | LC-HRMS | NMR Spectroscopy |
| Primary Function | Detection, Identification, Quantification | Unambiguous Structure Elucidation |
| Sensitivity | High (pg to ng range) | Moderate (mg range) |
| Specificity | High (for molecular formula) | Absolute (for molecular structure) |
| Isomer Distinction | Limited (can separate chromatographically) | Excellent (definitive for regioisomers)[12] |
| Sample Throughput | High (minutes per sample) | Low (hours per sample) |
| Matrix Tolerance | High (LC separates matrix) | Low (requires purified sample) |
| Quantitative Ability | Excellent (with validated method) | Excellent (qNMR is a primary method)[13] |
| Reliance on Libraries | High for rapid identification | Low (structure built de novo) |
| Cost (Instrument) | High | Very High |
A Self-Validating, Orthogonal Workflow for NPS
The most trustworthy validation comes from integrating these techniques into a single, logical workflow. This approach ensures that the high-throughput, sensitive nature of LC-HRMS is used for initial screening, while the unequivocal power of NMR is reserved for novel findings or cases requiring the highest degree of structural certainty.
Caption: An integrated workflow for NPS validation using LC-HRMS and NMR.
Conclusion
The validation of a novel psychoactive substance is a high-stakes endeavor that demands an unimpeachable level of scientific rigor. Relying on a single analytical technique, even a powerful one, leaves open the possibility of ambiguity, particularly when dealing with the isomeric minefield of NPS.
By embracing an orthogonal workflow that leverages LC-HRMS for its sensitive screening capabilities and NMR for its definitive structural elucidation power, laboratories can operate with the highest degree of confidence. This synergistic approach is not merely an alternative; it is a self-validating system that provides the trustworthy, defensible, and scientifically sound data required by researchers, clinicians, and the justice system. It ensures that when we identify a substance, we know not only what it is, but exactly what it is.
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UPLC-HRMS/MS Screening of New Psychoactive Substances | LabRulez LCMS. (2025). Available at: [Link]
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Rapid Identification of Novel Psychoactive and Other Controlled Substances Using Low-Field 1H NMR Spectroscopy - NIH. (2019). Available at: [Link]
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Using Substructure Limited "Spectraless" Databases with NIST hybrid search to Identify Illicit Drugs - YouTube. (2022). Available at: [Link]
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Rapid Identification of Novel Psychoactive and Other Controlled Substances Using Low-Field 1H NMR Spectroscopy | ACS Omega. (2019). Available at: [Link]
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An Integrated Approach to Identifying New Psychoactive Substances | Bruker. (n.d.). Available at: [Link]
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Novel Psychoactive Substance (NPS) Data Hub | NIST. (2018). Available at: [Link]
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SCIENTIFIC WORKING GROUP FOR THE ANALYSIS OF SEIZED DRUGS (SWGDRUG) RECOMMENDATIONS. (2016). Available at: [Link]
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Developments in high-resolution mass spectrometric analyses of new psychoactive substances - PMC - PubMed Central. (2022). Available at: [Link]
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Spectral Trends in GC-EI-MS Data Obtained from the SWGDRUG Library and Literature: A Potential Resource for Identification of Unknown Compounds - National Institute of Standards and Technology. (2022). Available at: [Link]
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SWGDRUG Approved Recommendations. (n.d.). Available at: [Link]
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Guidelines on the use of reference materials in forensic drug analysis - ENFSI. (n.d.). Available at: [Link]
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(PDF) Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood - ResearchGate. (2025). Available at: [Link]
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SCIENTIFIC WORKING GROUP FOR THE ANALYSIS OF SEIZED DRUGS (SWGDRUG) RECOMMENDATIONS. (2011). Available at: [Link]
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Forensic Laboratory Accreditation | ISO/IEC 17025 | ANAB. (n.d.). Available at: [Link]
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Approaches for Identifying New Psychoactive Substances (NPS) James Little Mass Spec Interpretation Services. (2024). Available at: [Link]
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ISO/IEC 17025 vs. ISO/IEC 17020: What Each Standard Offers Labs | A2LA. (2025). Available at: [Link]
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Forensic Analysis of Drugs. (n.d.). Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one
As a Senior Application Scientist, my primary objective extends beyond the application of our products to ensuring the safety and compliance of our partners in their research endeavors. This guide provides a detailed, procedural framework for the proper disposal of the novel research compound, 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one (CAS No. 71556-74-6). Adherence to these protocols is essential not only for regulatory compliance but also for the protection of laboratory personnel and the environment. The procedures outlined herein are grounded in established principles of chemical safety and waste management, designed to be both robust and self-validating.
Foundational Principle: Hazard Assessment
Before any disposal protocol can be established, a thorough understanding of the compound's potential hazards is paramount. This initial assessment dictates every subsequent step in the waste management lifecycle. Based on available safety data, this compound is classified with several hazards that mandate its handling as regulated hazardous waste.[1]
Table 1: Hazard Classification for this compound
| Hazard Classification | Category | Target Organs | Source |
| Acute Oral Toxicity | Category 4 | - | [1] |
| Acute Dermal Toxicity | Category 4 | - | [1] |
| Acute Inhalation Toxicity | Category 4 | - | [1] |
| Skin Corrosion/Irritation | Category 2 | - | [1][2] |
| Serious Eye Damage/Irritation | Category 2 | - | [1][2] |
| Specific Target Organ Toxicity | Category 3 | Respiratory System | [1][2] |
This data underscores that the compound is harmful if swallowed, inhaled, or comes into contact with skin, and can cause significant irritation.[1] Therefore, it must not be treated as general laboratory waste.
The Disposal Workflow: From Generation to Collection
The following sections provide a step-by-step methodology for managing waste streams containing this compound. This workflow is designed to ensure safety and compliance from the point of generation to the moment it is collected by your institution's Environmental Health & Safety (EH&S) department or a licensed waste contractor.
Step 1: Waste Identification and Segregation
Proper segregation is the cornerstone of safe and efficient chemical waste management. It prevents dangerous reactions between incompatible chemicals and simplifies the final disposal process.[3][4]
-
Unused or Expired Pure Compound: Any unadulterated product should be kept in its original container where possible.[5] This is the most secure means of containment and provides clear identification.
-
Grossly Contaminated Labware: Items such as reaction flasks, beakers, or stir bars with significant visible residue must be treated as hazardous waste. Do not attempt to rinse these in the sink. Place them in a designated, compatible container.
-
Contaminated Solvents: Solutions containing this compound (e.g., from chromatography or reaction workups) should be collected as a distinct waste stream.
-
Actionable Guideline: Collect this waste in a container designated for non-halogenated organic solvents . Mixing with halogenated solvents complicates the ultimate disposal or recycling process and often increases costs.
-
-
Aqueous Solutions: Waste streams that are primarily aqueous but contain dissolved this compound must also be collected as hazardous waste. Under no circumstances should this compound be disposed of via sewer systems. [6][7][8] This is strictly prohibited by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9]
-
Contaminated Personal Protective Equipment (PPE): Gloves, bench liners, or wipes with minor contamination can typically be double-bagged and disposed of as solid chemical waste. For significant contamination, they should be placed in the container with grossly contaminated labware.
Step 2: Containerization
The integrity of the waste container is critical to preventing leaks and exposures.[10]
-
Container Selection: Use only containers made of materials compatible with the waste. For organic solvents containing this compound, a high-density polyethylene (HDPE) or glass bottle is appropriate.[5] The original product container is often the best choice for unused chemical waste.[5]
-
Container Condition: Ensure the container is in good condition, free of cracks, leaks, or external residue.[5]
-
Closure: The container must have a tightly fitting, screw-top cap. It must be kept closed at all times except when waste is actively being added.[3][5][11] Using a funnel that is left in the opening is not a compliant practice.
Step 3: Labeling and Documentation
Accurate and compliant labeling is a regulatory mandate that ensures the safe handling, transport, and disposal of the waste.[12]
-
Labeling Protocol: As soon as the first drop of waste is added to a container, it must be labeled with a hazardous waste tag provided by your institution's EH&S department.[5]
-
Required Information: The label must include:
-
The words "Hazardous Waste".[10]
-
The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[4]
-
The CAS Number: 71556-74-6.
-
An accurate estimation of the concentration of the compound and the identity of the solvent(s).
-
The relevant hazard characteristics (e.g., "Toxic," "Irritant").[11]
-
The date when waste accumulation began (the "accumulation start date").[5]
-
On-Site Storage: The Satellite Accumulation Area (SAA)
Laboratories are permitted to store limited quantities of hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA) before it is moved to a central storage facility.[3][11]
-
Location: The SAA must be under the control of the laboratory personnel generating the waste. It should be located away from sinks or floor drains.[7]
-
Secondary Containment: All liquid hazardous waste containers must be stored within secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.[3][5] The containment volume should be sufficient to hold 110% of the volume of the largest container.
-
Quantity Limits: Federal regulations limit SAA storage to a maximum of 55 gallons of hazardous waste. Once this limit is reached, the excess must be removed within three calendar days.[11]
Below is a decision-making workflow for the proper handling and disposal of waste streams containing this compound.
Caption: Decision workflow for handling waste containing the target compound.
Final Disposal Pathway: Incineration
Given the compound's organic nature and potential bioactivity, the recommended final disposal method is high-temperature incineration at a licensed hazardous waste facility.[13][14]
-
Why Incineration? Incineration is the most effective method for destroying organic compounds, ensuring they do not persist in the environment. The EPA recommends incineration for many pharmaceutical wastes to guarantee their complete destruction.[13]
-
The Process: Once your EH&S department collects the waste, it is consolidated with other compatible waste streams and transported to a Treatment, Storage, and Disposal Facility (TSDF) that operates a hazardous waste incinerator in compliance with federal and state regulations.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Assess the Spill: Evaluate the size and nature of the spill. If it is large, highly dispersed, or you feel unsafe, evacuate the area and contact your institution's emergency response line.
-
Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and two pairs of nitrile gloves.
-
Containment: For liquid spills, use an absorbent material like a spill pad or vermiculite to contain the spill. For solid spills, gently cover with a damp paper towel to prevent dust from becoming airborne.
-
Cleanup: Working from the outside in, carefully collect all contaminated materials (absorbents, broken glass, etc.) and place them in a designated hazardous waste container.[12][14]
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste according to the procedures outlined in this guide.[12]
By adhering to this comprehensive disposal plan, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of personal or ecological well-being.
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . UPenn EHRS - University of Pennsylvania. [Link]
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Personal protective equipment for handling 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one
A Researcher's Guide to Handling 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one
As researchers and scientists at the forefront of drug development, our work often involves the synthesis and handling of novel chemical compounds. While the pursuit of discovery is paramount, it must be intrinsically linked with an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling this compound (CAS 71556-74-6), a compound for which detailed public safety information can be sparse.
The following protocols are grounded in the principle of "as low as reasonably achievable" (ALARA) exposure and are designed to be a self-validating system of safety. In the absence of a comprehensive toxicological profile, we must treat the compound as potentially hazardous. This guidance is synthesized from established best practices for handling novel chemical entities and data from structurally similar compounds.
Hazard Assessment: Understanding the Unknown
A Safety Data Sheet (SDS) for this compound indicates it is classified with acute oral, dermal, and inhalation toxicity (Category 4), and as a skin and eye irritant (Category 2).[1] It is also identified as a specific target organ toxicant for the respiratory system in a single exposure.[1] Given these classifications, a thorough hazard assessment is the critical first step before any handling of this compound.[2][3][4]
Inferred Hazards from Structural Analogs:
-
Azepan-2-one moiety: Lactams can possess varying degrees of biological activity.
-
Substituted phenol group: Phenolic compounds can range from irritants to corrosives and may have systemic toxicity.
-
N-methyl group: This can influence the compound's solubility and metabolic pathways.
Given the limited specific data, it is prudent to assume the compound is hazardous and requires careful handling to minimize exposure.[5]
Personal Protective Equipment (PPE): Your Primary Barrier
The selection and proper use of PPE is non-negotiable.[6] The minimum required PPE for handling this compound should always include the following, with the understanding that a site-specific risk assessment may necessitate additional measures.[2][3][7]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety goggles.[5][7] A face shield should be worn over goggles when there is a splash hazard.[3][7] | Protects against splashes, and potential unknown reactions. Goggles provide a seal against vapors and dusts that safety glasses do not. |
| Hand Protection | Double-gloving with nitrile gloves is recommended.[7] For prolonged contact or when handling larger quantities, consider a more robust glove, such as a butyl or neoprene glove, underneath the outer nitrile glove.[5] | Nitrile provides good initial protection against a wide range of chemicals.[8] Double-gloving offers an additional layer of security in case of a breach in the outer glove. Always inspect gloves for any signs of degradation before use. |
| Body Protection | A flame-resistant lab coat is recommended.[3] An apron made of a chemically resistant material should be worn over the lab coat when handling larger volumes. | Protects skin and personal clothing from spills and contamination. |
| Respiratory Protection | All handling of the solid compound or solutions should be conducted within a certified chemical fume hood.[5][9] If there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges should be used.[2][10][11] | A fume hood is the primary engineering control to prevent inhalation of potentially harmful vapors or dust. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, well-defined protocol is essential for minimizing risk.
Preparation and Pre-Handling
-
Designated Area: All work with this compound should be conducted in a designated area within a laboratory, clearly marked with appropriate hazard signage.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the certification is up to date.
-
Gather Materials: Have all necessary equipment, including a spill kit, readily accessible within the fume hood before bringing the compound into the workspace.
-
Review the SDS: Before each use, review the Safety Data Sheet to re-familiarize yourself with the known hazards and emergency procedures.[9]
Donning PPE: A Deliberate Sequence
The order in which you put on your PPE is crucial for ensuring complete protection.
Handling the Compound
-
Work Within the Fume Hood: All manipulations of this compound, including weighing, dissolving, and transferring, must be performed within a certified chemical fume hood.
-
Minimize Dust and Aerosols: Handle the solid compound carefully to avoid generating dust. When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Secondary Containment: Use secondary containment (e.g., a tray) for all containers holding the compound to contain any potential spills.[5]
-
Labeling: All containers holding the compound or its solutions must be clearly and accurately labeled with the chemical name, concentration, date, and appropriate hazard warnings.[12][13]
Doffing PPE: Preventing Contamination
The removal of PPE is a critical step to prevent cross-contamination.
Disposal Plan: Responsible Stewardship
Proper disposal of chemical waste is a legal and ethical responsibility.[14]
Waste Segregation and Labeling
-
Solid Waste: All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) must be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and list all chemical constituents by their full name.[14] Do not use abbreviations or chemical formulas.[12]
Handling Unknowns
In the event a container's contents cannot be identified, it must be treated as unknown chemical waste.[13] This requires specific procedures and often involves costly analysis for disposal.[13][15] Proper labeling from the outset is the best preventative measure.[12][13]
Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[12][14] Follow all institutional and local regulations for chemical waste disposal.[14][16]
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
| Spill | Evacuate the immediate area. If the spill is large or you are not trained to handle it, contact your institution's EHS department. For small spills, use an appropriate absorbent material from a chemical spill kit, wearing your full PPE. Collect the absorbed material in a sealed container for hazardous waste disposal. |
By adhering to these guidelines, researchers can handle this compound with a high degree of safety, ensuring that the pursuit of scientific advancement does not come at the cost of personal well-being or environmental responsibility.
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Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link]
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Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Published July 30, 2009. [Link]
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Novel Chemicals with Unknown Hazards SOP. University of Tennessee, Knoxville. [Link]
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HAZARDOUS MATERIAL FACT SHEET Unknown Chemical Disposal. University of Nebraska Medical Center. [Link]
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Chemical Safety in the Workplace. Centers for Disease Control and Prevention (CDC). Updated November 12, 2024. [Link]
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Occupational Health Guidelines for Chemical Hazards (81-123). National Institute for Occupational Safety and Health (NIOSH), CDC. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
